P162-0948
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H15FN4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H15FN4O2/c21-16-6-3-13(4-7-16)12-23-18(26)11-19-24-25-20(27-19)15-5-8-17-14(10-15)2-1-9-22-17/h1-10H,11-12H2,(H,23,26) |
InChI Key |
PFQAFOZMVLHHBM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
P162-0948: A Technical Guide on the Mechanism of Action as a Selective CDK8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action for P162-0948, a novel and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). This compound was identified through a comprehensive structure-based virtual screening campaign and has demonstrated significant potential as a modulator of the TGF-β signaling pathway, a key driver in fibrotic diseases.[1][2] This guide synthesizes the available preclinical data, outlines the experimental methodologies used for its characterization, and visualizes the core signaling pathways involved.
Core Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of the serine-threonine kinase CDK8.[1][2] CDK8, in complex with Cyclin C, is a component of the Mediator complex, which regulates the activity of RNA Polymerase II and controls gene transcription. In pathological contexts such as pulmonary fibrosis, the TGF-β signaling pathway is often hyperactivated. CDK8 acts as a crucial downstream mediator in this pathway. Upon activation of the TGF-β receptor, receptor-regulated SMADs (SMAD2/3) are phosphorylated and translocate to the nucleus. Within the nucleus, the CDK8/Mediator complex further phosphorylates the linker region of SMAD3, a key event that enhances its transcriptional activity and promotes the expression of pro-fibrotic and epithelial-to-mesenchymal transition (EMT) genes.[2]
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of CDK8. This prevents the phosphorylation of nuclear SMAD3, thereby disrupting the TGF-β/SMAD3 signaling axis and reducing the expression of downstream target genes associated with fibrosis and cell migration.[1][2]
Signaling Pathway Diagram
The following diagram illustrates the canonical TGF-β/SMAD pathway and the specific point of intervention for this compound.
Caption: this compound inhibits the CDK8/Mediator complex, preventing SMAD3 linker phosphorylation.
Data Presentation
Quantitative data for this compound is summarized below, highlighting its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) | Assay Technology | Notes |
| CDK8 | 50.4 | ADP-Glo™ Kinase Assay | Primary target, potent inhibition.[1][2] |
| CDK19 | > 1,000 | ADP-Glo™ Kinase Assay | High selectivity over the closest paralog. |
| CDK2 | > 5,000 | ADP-Glo™ Kinase Assay | >100-fold selectivity. |
| CDK9 | > 5,000 | ADP-Glo™ Kinase Assay | >100-fold selectivity. |
Data represents a selection from a broader panel of 60 kinases against which this compound was tested, showing high selectivity toward CDK8.[1][2]
Table 2: Cellular Activity in A549 Human Alveolar Epithelial Cells
| Assay | Endpoint Measured | Concentration | Result |
| Transwell Migration | Reduction in cell migration | 5 µM | Significant decrease in TGF-β induced migration.[1] |
| Western Blot | Reduction of p-SMAD3 (nuclear) | 5 µM | Marked reduction in SMAD phosphorylation.[1] |
| Western Blot | EMT Protein Expression | 5 µM | Reduction in N-cadherin and Vimentin levels. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
CDK8 Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the method used to determine the in vitro potency (IC₅₀) of this compound against CDK8.
-
Objective: To quantify the enzymatic activity of CDK8 in the presence of varying concentrations of this compound.
-
Principle: The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The amount of ADP is determined by converting it to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to ADP concentration.
-
Workflow Diagram:
Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay format.
-
Methodology:
-
Compound Preparation: this compound was serially diluted in 100% DMSO to create a range of concentrations for IC₅₀ determination.
-
Reaction Setup: In a 384-well plate, 5 µL of kinase reaction mixture was prepared containing recombinant human CDK8/CycC enzyme, a suitable peptide substrate, and kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Inhibitor Addition: this compound dilutions were added to the reaction wells. Control wells contained DMSO vehicle.
-
Initiation: The kinase reaction was initiated by adding 5 µL of 10 µM ATP solution.
-
Incubation: The plate was incubated at room temperature for 60 minutes.
-
Reaction Termination: 10 µL of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes at room temperature.
-
Signal Generation: 20 µL of Kinase Detection Reagent was added to each well to convert the generated ADP to ATP and initiate the luciferase reaction. The plate was incubated for 30 minutes at room temperature.
-
Data Acquisition: Luminescence was measured using a plate reader. Data was normalized to controls and the IC₅₀ value was calculated using a four-parameter logistic curve fit.
-
Transwell Cell Migration Assay
This protocol details the method used to assess the effect of this compound on the migration of A549 cells.
-
Objective: To determine if this compound can inhibit the migration of A549 cells towards a chemoattractant.
-
Principle: The Transwell assay uses a permeable membrane insert to create two chambers. Cells are seeded in the upper chamber, and a chemoattractant (e.g., media with FBS or TGF-β) is placed in the lower chamber. The number of cells that migrate through the pores of the membrane to the lower surface is quantified as a measure of migration.
-
Methodology:
-
Cell Culture: A549 human alveolar epithelial cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Starvation: Cells were serum-starved for 24 hours prior to the assay to minimize baseline migration.
-
Assay Setup: 8.0-µm pore size Transwell inserts were placed in a 24-well plate. The lower chambers were filled with 600 µL of media containing 10 ng/mL TGF-β1 as a chemoattractant.
-
Cell Seeding: A suspension of 5 x 10⁴ serum-starved A549 cells in 200 µL of serum-free media, containing either 5 µM this compound or DMSO vehicle control, was added to the upper chamber of each insert.
-
Incubation: The plate was incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Removal: After incubation, non-migrated cells on the upper surface of the membrane were removed with a cotton swab.
-
Fixation and Staining: Cells that migrated to the lower surface were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
Quantification: The membrane was excised, mounted on a microscope slide, and the number of migrated cells was counted in five random high-power fields. Results were expressed as a percentage of the control.
-
Western Blot for Phospho-SMAD3
This protocol was used to measure the direct impact of this compound on its intracellular target within the TGF-β signaling pathway.
-
Objective: To detect the level of phosphorylated SMAD3 in the nucleus of A549 cells following treatment with this compound.
-
Methodology:
-
Cell Treatment: A549 cells were seeded in 6-well plates, grown to 70-80% confluency, and serum-starved for 12 hours. Cells were then pre-treated with 5 µM this compound or DMSO for 2 hours, followed by stimulation with 10 ng/mL TGF-β1 for 1 hour.
-
Nuclear Extraction: Nuclear and cytoplasmic fractions were isolated using a commercial nuclear extraction kit according to the manufacturer's protocol. Protein concentration was determined using a BCA assay.
-
SDS-PAGE: 20 µg of nuclear protein lysate per lane was separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against phospho-SMAD3 (Ser423/425) and a nuclear loading control (e.g., Lamin B1), diluted in 5% BSA in TBST.
-
Washing: The membrane was washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity was quantified using densitometry software.
-
References
Illustrative Technical Guide: Sorafenib Downstream Signaling Pathways
An in-depth analysis of the publicly available scientific literature and databases did not yield any specific information regarding a molecule designated as "P162-0948". This identifier may correspond to an internal compound code that is not yet disclosed in public forums, a novel substance with pending publications, or a potential typographical error.
To fulfill the core requirements of your request for an in-depth technical guide on downstream signaling pathways, we will proceed with a well-characterized inhibitor, Sorafenib , as an illustrative example. Sorafenib is a multi-kinase inhibitor known to impact several signaling cascades, and extensive public data is available on its mechanism of action, cellular effects, and the experimental methods used for its characterization.
This guide provides a detailed overview of the core downstream signaling pathways modulated by Sorafenib, tailored for researchers, scientists, and drug development professionals.
Core Signaling Pathways Modulated by Sorafenib
Sorafenib is a potent inhibitor of multiple intracellular and cell surface kinases. Its primary targets include the RAF serine/threonine kinases (C-RAF and B-RAF) and the receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β). By inhibiting these kinases, Sorafenib disrupts key signaling cascades involved in tumor cell proliferation and angiogenesis.
The principal downstream signaling cascade affected by Sorafenib's inhibition of RAF kinases is the RAS/RAF/MEK/ERK pathway . This pathway is a critical regulator of cell division, differentiation, and survival.
Concurrently, by targeting VEGFR and PDGFR, Sorafenib blocks the angiogenesis signaling cascade . This inhibition leads to a reduction in tumor neovascularization, thereby limiting the supply of oxygen and nutrients to cancerous tissues.
Quantitative Data on Sorafenib's Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of Sorafenib against key kinases. This data is crucial for understanding the compound's potency and selectivity.
| Target Kinase | IC50 (nM) | Experimental System | Reference |
| B-RAF | 22 | Recombinant enzyme assay | (Wilhelm et al., 2004) |
| C-RAF | 6 | Recombinant enzyme assay | (Wilhelm et al., 2004) |
| VEGFR-2 | 90 | Recombinant enzyme assay | (Wilhelm et al., 2004) |
| PDGFR-β | 57 | Recombinant enzyme assay | (Wilhelm et al., 2004) |
| c-KIT | 68 | Recombinant enzyme assay | (Wilhelm et al., 2004) |
| FLT3 | 58 | Recombinant enzyme assay | (Wilhelm et al., 2004) |
Note: IC50 values can vary between different experimental setups and should be interpreted in the context of the specific assay conditions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of key experiments frequently used to characterize the downstream effects of Sorafenib.
3.1. Western Blotting for ERK Phosphorylation
This protocol is used to assess the inhibition of the RAF/MEK/ERK pathway by measuring the phosphorylation status of ERK.
-
Cell Culture and Treatment: Culture tumor cells (e.g., HT-29, A549) in appropriate media. Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of Sorafenib or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours).
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for all samples and denature by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK. Quantify band intensities using densitometry software.
3.2. In Vitro Kinase Assay
This assay directly measures the inhibitory effect of Sorafenib on the enzymatic activity of a target kinase.
-
Assay Components: Recombinant human kinase (e.g., B-RAF, VEGFR-2), a suitable substrate (e.g., a specific peptide or protein), and ATP are required.
-
Reaction Setup: In a microplate, combine the kinase and varying concentrations of Sorafenib in a kinase reaction buffer. Initiate the kinase reaction by adding the substrate and ATP. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection of Kinase Activity: The method of detection depends on the assay format. Common methods include:
-
Radiometric Assay: Use of [γ-³²P]ATP and measurement of radioactivity incorporated into the substrate.
-
Luminescence-based Assay: Measurement of the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).
-
Fluorescence-based Assay: Use of a fluorescently labeled substrate or antibody to detect the phosphorylated product.
-
-
Data Analysis: Plot the kinase activity against the logarithm of the Sorafenib concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualization of Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by Sorafenib.
Caption: Sorafenib inhibits the RAF/MEK/ERK signaling pathway.
Caption: Sorafenib inhibits angiogenesis by targeting VEGFR and PDGFR.
This guide provides a foundational understanding of the downstream signaling pathways of Sorafenib. Further in-depth research is recommended to explore the full spectrum of its cellular effects and clinical applications.
The Role of RORγt Antagonism in Modulating the Th17/Treg Cell Balance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The differentiation and function of T helper 17 (Th17) cells and regulatory T (Treg) cells are critical for maintaining immune homeostasis. An imbalance in the Th17/Treg ratio, often skewed towards a pro-inflammatory Th17 phenotype, is a key pathological feature of numerous autoimmune and inflammatory diseases. The nuclear receptor RORγt is the master transcriptional regulator of Th17 cell differentiation and function, making it a prime therapeutic target. This technical guide explores the role of RORγt antagonists, exemplified by the hypothetical compound P162-0948, in modulating the Th17/Treg balance. We will delve into the molecular mechanisms, present key experimental data in a structured format, provide detailed experimental protocols, and visualize the involved signaling pathways and workflows.
Introduction: The Th17/Treg Axis in Immunity and Disease
CD4+ T helper cells are pivotal in orchestrating adaptive immune responses. Among their various subsets, Th17 and Treg cells play opposing roles in regulating inflammation.
-
Th17 Cells: Characterized by the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, Th17 cells are crucial for host defense against extracellular bacteria and fungi.[1][2] However, their dysregulation and excessive activity are strongly implicated in the pathogenesis of autoimmune diseases like psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.[3][4] The differentiation of naïve CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) in combination with Interleukin-6 (IL-6) or IL-21.[5][6] This process culminates in the expression of the key transcription factor, Retinoic acid-related orphan receptor gamma t (RORγt).[2][7]
-
Treg Cells: In contrast, Treg cells, identified by the expression of the transcription factor Foxp3, are essential for maintaining self-tolerance and suppressing excessive immune responses.[1][8] They exert their regulatory function through the production of anti-inflammatory cytokines like IL-10 and TGF-β, and through cell-contact-dependent mechanisms.[2] The differentiation of Treg cells is also dependent on TGF-β, highlighting a critical developmental branch point between the pro-inflammatory Th17 and anti-inflammatory Treg lineages.[1][5]
The reciprocal relationship between Th17 and Treg cells is fundamental to immune homeostasis.[1][7][9] A shift in this balance towards Th17 cells can initiate and perpetuate chronic inflammation and autoimmunity.[2][10] Consequently, therapeutic strategies aimed at restoring this balance by inhibiting Th17 cell differentiation or function, while preserving or enhancing Treg cell activity, are of significant interest.
Mechanism of Action: RORγt Antagonism by this compound
RORγt is a ligand-dependent nuclear receptor that acts as the master regulator of Th17 cell differentiation.[3][7] Upon activation, RORγt binds to specific DNA sequences in the promoter regions of Th17-associated genes, including those encoding for IL-17A and IL-17F, thereby driving their transcription.[3]
A small molecule antagonist like this compound is designed to inhibit the transcriptional activity of RORγt. This can be achieved through several mechanisms:
-
Direct Competitive Binding: this compound may bind to the ligand-binding pocket of RORγt, preventing the binding of endogenous ligands and maintaining the receptor in an inactive conformation.
-
Allosteric Inhibition: The compound could bind to a site distinct from the ligand-binding pocket, inducing a conformational change that prevents the recruitment of co-activators or facilitates the recruitment of co-repressors.[11]
-
Disruption of DNA Binding: Some antagonists may interfere with the ability of RORγt to bind to its target DNA sequences.[3]
By inhibiting RORγt, this compound is expected to selectively suppress the differentiation of naïve CD4+ T cells into Th17 cells and inhibit the production of pro-inflammatory cytokines by already committed Th17 cells.[3][12] This targeted action is anticipated to shift the Th17/Treg balance towards a more tolerogenic, Treg-dominant state, thereby ameliorating autoimmune-driven inflammation.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The differentiation of Th17 and Treg cells from a common naïve CD4+ T cell precursor is governed by a complex interplay of cytokine signaling pathways. The following diagram illustrates the pivotal role of RORγt and the inhibitory action of a hypothetical antagonist, this compound.
Experimental Workflows
The evaluation of a RORγt antagonist like this compound involves a series of in vitro and in vivo experiments. The following diagram outlines a typical experimental workflow.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on RORγt antagonists. These data illustrate the expected efficacy of a compound like this compound.
Table 1: In Vitro Activity of a Representative RORγt Antagonist
| Assay Type | Endpoint | Result (IC50) |
| RORγt Binding Assay (TR-FRET) | Binding Affinity | 50 nM |
| RORγt Reporter Gene Assay | Transcriptional Activity | 100 nM |
| In Vitro Th17 Differentiation | IL-17A Production | 250 nM |
| In Vitro Treg Differentiation | Foxp3 Expression | > 10 µM |
Table 2: In Vivo Efficacy of a Representative RORγt Antagonist in a Mouse Model of Psoriasis
| Treatment Group | Ear Thickness (mm) | IL-17A mRNA Expression (fold change) |
| Vehicle Control | 0.45 ± 0.05 | 15.0 ± 2.5 |
| RORγt Antagonist (30 mg/kg) | 0.20 ± 0.03 | 3.5 ± 0.8 |
| *p < 0.01 vs. Vehicle Control |
Table 3: Effect of a Representative RORγt Antagonist on Th17/Treg Balance in an EAE Mouse Model
| Treatment Group | % Th17 Cells (CD4+IL-17A+) in CNS | % Treg Cells (CD4+Foxp3+) in Spleen |
| Vehicle Control | 8.5 ± 1.2 | 10.2 ± 1.5 |
| RORγt Antagonist (30 mg/kg) | 2.1 ± 0.5 | 14.8 ± 2.0 |
| *p < 0.01 vs. Vehicle Control |
Detailed Experimental Protocols
In Vitro Th17 Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells.
Materials:
-
Naïve CD4+ T cells (isolated from mouse spleen or human PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Plate-bound anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies
-
Recombinant human/mouse TGF-β1 (2 ng/mL)
-
Recombinant human/mouse IL-6 (20 ng/mL)
-
Anti-IFN-γ (10 µg/mL) and anti-IL-4 (10 µg/mL) neutralizing antibodies
-
This compound (at various concentrations)
-
Cell stimulation cocktail (e.g., PMA, ionomycin, brefeldin A)
-
Antibodies for flow cytometry (anti-CD4, anti-IL-17A)
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash the plate three times with sterile PBS.
-
Isolate naïve CD4+ T cells using a negative selection kit.
-
Resuspend naïve CD4+ T cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add anti-CD28 antibody, TGF-β1, IL-6, anti-IFN-γ, and anti-IL-4 to the cell suspension.
-
Add this compound at desired final concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Plate 200 µL of the cell suspension per well in the anti-CD3 coated plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.
-
On the final day, restimulate the cells with a cell stimulation cocktail for 4-6 hours.
-
Harvest the cells and perform intracellular staining for CD4 and IL-17A.
-
Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.
Luciferase Reporter Assay for RORγt Activity
Objective: To determine the inhibitory effect of this compound on RORγt-mediated gene transcription.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for human RORγt
-
Luciferase reporter plasmid containing RORγt response elements (ROREs) upstream of the luciferase gene
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM supplemented with 10% FBS
-
This compound (at various concentrations)
-
Luciferase assay reagent
Procedure:
-
Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the RORγt expression plasmid, the RORE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing this compound at various concentrations or vehicle control.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the percent inhibition of RORγt activity for each concentration of this compound and determine the IC50 value.
Conclusion
The targeted inhibition of RORγt presents a promising therapeutic strategy for a wide range of autoimmune and inflammatory diseases. A potent and selective RORγt antagonist, such as the hypothetical this compound, has the potential to restore the critical balance between pro-inflammatory Th17 cells and anti-inflammatory Treg cells. By suppressing the master regulator of the Th17 lineage, such compounds can effectively dampen the pathogenic inflammatory cascade at its source. The experimental framework outlined in this guide provides a robust methodology for the preclinical evaluation of RORγt antagonists, from initial in vitro characterization to in vivo proof-of-concept in relevant disease models. Further development of these targeted immunomodulatory agents holds significant promise for the future of autoimmune disease therapy.
References
- 1. The Balance of Th17 versus Treg Cells in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Alterations in and the Role of the Th17/Treg Balance in Metabolic Diseases [frontiersin.org]
- 3. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral administration of a novel RORγt antagonist attenuates psoriasis-like skin lesion of two independent mouse models through neutralization of IL-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-9 induces differentiation of TH17 cells and enhances function of FoxP3+ natural regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Th17: The third member of the effector T cell Trilogy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional and posttranslational regulation of Th17/Treg balance in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Dynamic Role of FOXP3+ Tregs and Their Potential Therapeutic Applications During SARS-CoV-2 Infection [frontiersin.org]
- 9. The T(reg)/Th17 cell balance: a new paradigm for autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Alterations in and the Role of the Th17/Treg Balance in Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 12. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Inhibition of STAT3 Phosphorylation for Researchers and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in a myriad of cellular processes, including proliferation, survival, differentiation, and inflammation.[1] The activation of STAT3 is tightly regulated in normal physiological conditions. However, its persistent and aberrant activation is a hallmark of numerous human malignancies and inflammatory diseases, making it a highly attractive target for therapeutic intervention.[2][3]
Activation of STAT3 is primarily mediated through phosphorylation at the tyrosine 705 residue (Tyr705) by upstream kinases, most notably Janus kinases (JAKs).[4][5] This phosphorylation event is a critical step that triggers the homodimerization of STAT3 monomers via their SH2 domains.[5] These dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.[1][4] Given the central role of phosphorylation in STAT3 activation, the inhibition of this process represents a key strategy in the development of novel therapeutics.
This technical guide provides an in-depth overview of the STAT3 signaling pathway, strategies for inhibiting its phosphorylation, quantitative data for select inhibitors, and detailed experimental protocols for assessing the efficacy of such interventions. While the initial query referenced "P162-0948," this compound is not identifiable in the public domain. Therefore, this document will focus on the broader, foundational principles of STAT3 phosphorylation and its inhibition, which are universally applicable in the field.
The STAT3 Signaling Pathway
The canonical STAT3 signaling cascade is initiated by the binding of cytokines (e.g., IL-6) and growth factors (e.g., EGF) to their respective transmembrane receptors.[4][6] This ligand-receptor interaction leads to the activation of receptor-associated JAKs, which then phosphorylate tyrosine residues on the intracellular domain of the receptor. These phosphorylated sites serve as docking stations for the recruitment of latent STAT3 monomers from the cytoplasm. Subsequently, the JAKs phosphorylate STAT3 at Tyr705.[4][5] This phosphorylation induces a conformational change, leading to the formation of stable STAT3 homodimers.[5] The activated dimers then translocate into the nucleus to regulate the expression of genes involved in cell cycle progression, apoptosis, and angiogenesis.[4]
Inhibition of STAT3 Phosphorylation
Targeting the phosphorylation of STAT3 is a primary strategy for anticancer and anti-inflammatory drug development.[3] Inhibition can be achieved through several mechanisms, including direct inhibition of upstream kinases like JAKs or Src, or by targeting the STAT3 protein itself. Small molecule inhibitors that bind to the SH2 domain of STAT3 can prevent the dimerization of phosphorylated STAT3 monomers, thereby blocking their nuclear translocation and transcriptional activity.[1]
Several small molecule inhibitors have been developed that target STAT3 phosphorylation. These compounds are invaluable tools for studying STAT3 signaling and serve as leads for drug development.
Quantitative Data on STAT3 Inhibitors
The potency of STAT3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the IC50 values for several well-characterized STAT3 inhibitors.
| Inhibitor | Target | Assay Type | IC50 Value | Reference(s) |
| Stattic | STAT3 SH2 Domain | Cell-free | 5.1 µM | [7] |
| S3I-201 (NSC 74859) | STAT3 DNA-binding | Cell-free | 86 µM | [7] |
| Cryptotanshinone | STAT3 Phosphorylation | Cell-free | 4.6 µM | [7] |
| Niclosamide | STAT3 Activation | Cell-free | 0.7 µM | [7] |
| BP-1-102 | STAT3 SH2 Domain | Binding Affinity (Kd) | 504 nM | [7] |
| K116 | STAT3 (Allosteric) | Cell Proliferation (4T1 cells) | 15.2 µM | [8] |
Experimental Protocols for Assessing STAT3 Phosphorylation
A variety of methods are available to measure the phosphorylation status of STAT3. Western blotting is the most common technique for qualitatively and semi-quantitatively assessing the levels of phosphorylated STAT3 (p-STAT3).[9] Other methods, such as enzyme-linked immunosorbent assays (ELISA) and homogeneous time-resolved fluorescence (HTRF), offer more quantitative and higher-throughput alternatives.[10][11]
Detailed Protocol: Western Blot for Phospho-STAT3 (Tyr705)
This protocol outlines the key steps for detecting p-STAT3 in cell lysates following treatment with a potential inhibitor.[12]
1. Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., a cancer cell line with constitutively active STAT3 or one that can be stimulated with a cytokine like IL-6) in appropriate culture vessels.
-
Once the cells reach 70-80% confluency, treat them with various concentrations of the test inhibitor or vehicle control for a predetermined duration.
-
If required, stimulate the cells with a known STAT3 activator (e.g., IL-6) for a short period (e.g., 15-30 minutes) before harvesting.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by size using gel electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again to remove unbound secondary antibody.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and/or a housekeeping protein like β-actin.[13]
-
Quantify the band intensities using densitometry software. The level of p-STAT3 is often expressed as a ratio relative to total STAT3.
Conclusion
The inhibition of STAT3 phosphorylation is a promising therapeutic strategy for a range of diseases, particularly cancer. A thorough understanding of the STAT3 signaling pathway and the availability of robust experimental methods to assess its phosphorylation status are crucial for the discovery and development of novel STAT3-targeting drugs. This guide provides a foundational framework for researchers and drug development professionals, offering insights into the mechanism of STAT3 activation, examples of inhibitory compounds, and detailed protocols for evaluating their efficacy. As research in this area continues to evolve, the principles and techniques outlined herein will remain fundamental to advancing the field of STAT3-targeted therapies.
References
- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. revvity.com [revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
P162-0948: A Technical Guide to a Novel CDK8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of P162-0948, a structurally novel, potent, and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). This compound was identified through a comprehensive structure-based virtual screening campaign and has demonstrated significant activity in modulating the TGF-β/Smad signaling pathway, a critical pathway in cellular fibrosis.[1][2] This guide details the binding profile, mechanism of action, and cellular effects of this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams of key processes.
Core Targets and Binding Profile
This compound is a highly selective inhibitor of CDK8.[3] Its discovery was the result of a structure-based virtual screening of 1.6 million compounds.[1][2] The molecule contains a quinoline (B57606) scaffold that effectively occupies the adenine (B156593) pocket within the CDK8 binding site, forming a crucial hydrogen bond with the backbone of hinge residue Alanine-100.[4]
Quantitative Binding and Activity Data
The inhibitory activity and cellular effects of this compound have been quantified through various assays. The data are summarized in the tables below.
Table 1: this compound Inhibitory Potency
| Target | Assay Type | Value | Reference |
|---|
| CDK8 | Biochemical IC50 | 50.4 nM |[3][4] |
Table 2: this compound Kinase Selectivity Profile
| Kinase Target | This compound Concentration | Percent Inhibition | Reference |
|---|---|---|---|
| CDK8 | 100 nM | 63% | [4] |
| CDK9 | 100 nM | 15% | [4] |
| Other (58 kinases) | 100 nM | < 50% |[4] |
Table 3: this compound Cellular Activity Profile
| Cell Line | Assay Type | Endpoint | Value | Reference |
|---|---|---|---|---|
| A549 | Cytotoxicity (MTT) | Cellular IC50 (48h) | > 20 µM | [4] |
| A549 | Cell Migration | Inhibition vs. Control | Concentration-dependent |[4] |
Mechanism of Action: Modulation of TGF-β/Smad Signaling
CDK8 is a key transcriptional regulator that can mediate TGF-β signaling pathways.[1][2][5] The transforming growth factor-beta (TGF-β) signaling pathway is initiated by ligand binding to cell surface receptors, which in turn phosphorylate receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[6][7] These phosphorylated R-Smads then form a complex with the common-mediator Smad (co-Smad), Smad4.[7] This entire complex translocates into the nucleus, where it acts as a transcription factor for various target genes, including those involved in the Epithelial-to-Mesenchymal Transition (EMT).[6][7]
This compound exerts its effects by inhibiting CDK8, which disrupts this cascade. Specifically, treatment of A549 human alveolar epithelial cells with this compound at a concentration of 5 µM resulted in a marked reduction in the phosphorylation of Smad in the nucleus.[1][2][4] This inhibition prevents the downstream expression of EMT-related proteins, thereby reducing TGF-β1-induced cell migration.[3][4]
Experimental Protocols & Workflows
The identification and characterization of this compound involved several key experimental stages, from computational screening to cellular validation.
Discovery and Validation Workflow
The overall process began with a large-scale virtual screen to identify potential CDK8 binders, followed by enzymatic and cell-based assays to confirm activity and selectivity.
Structure-Based Virtual Screening Protocol
This computational technique is used to identify potential ligands for a protein target from large compound libraries.[8][9]
-
Target Preparation : Obtain a high-resolution crystal structure of the target protein (e.g., CDK8) from the Protein Data Bank. Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site based on the location of a co-crystallized ligand or known active site residues.[10]
-
Library Preparation : Obtain a large library of 3D compound structures (e.g., ZINC database). Filter the library for drug-like properties using criteria such as Lipinski's Rule of Five to remove undesirable compounds.[9]
-
Molecular Docking : Use docking software (e.g., DOCK, LeadIT) to systematically place each compound from the prepared library into the defined binding site of the target protein.[9][10]
-
Scoring and Ranking : Score each docked pose using a scoring function that estimates the binding affinity. Rank all compounds based on their scores.
-
Post-Docking Filtering : Apply additional filters. For kinase inhibitors, a common filter is the presence of hydrogen bonds to the hinge region of the kinase.[9]
-
Hit Selection : Visually inspect the top-ranked compounds and their binding poses. Select a diverse set of promising candidates for experimental testing.
In Vitro Kinase Selectivity Assay (Competition Binding Format)
This assay measures the ability of a test compound to displace a known ligand from the kinase active site, providing data on binding affinity and selectivity.[11]
-
Reagent Preparation : Prepare assay buffer, recombinant kinases, an immobilized ligand (often a broad-spectrum kinase inhibitor fixed to a solid support), and the test compound (this compound) at the desired concentration (e.g., 100 nM).
-
Assay Reaction : In a multi-well plate, combine the kinase, the immobilized ligand, and the test compound. A control reaction contains DMSO instead of the test compound.
-
Incubation : Allow the binding reaction to reach equilibrium.
-
Quantification : The amount of kinase bound to the solid support is quantified. A common method uses quantitative PCR (qPCR) if the kinase is tagged with a DNA label.[11]
-
Data Analysis : The result is expressed as "percent of control." A low percentage indicates strong displacement by the test compound and thus high binding affinity.[11] This is performed across a large panel of kinases (e.g., 60 kinases) to determine selectivity.[4]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[1]
-
Cell Seeding : Seed cells (e.g., A549) into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.[12]
-
Compound Treatment : Treat the cells with serial dilutions of this compound and incubate for the desired time period (e.g., 12, 24, or 48 hours). Include untreated and solvent (DMSO) controls.[4]
-
MTT Addition : Remove the media and add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well, along with fresh serum-free media. Incubate for 2-4 hours at 37°C.[1] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[1][12]
-
Absorbance Reading : Shake the plate for 15 minutes and measure the absorbance (optical density) on a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis : Calculate cell viability as a percentage relative to the solvent control after subtracting the background absorbance.
Cell Migration (Wound Healing) Assay
This assay, also known as a scratch assay, measures the rate of collective cell migration into a created gap, simulating wound closure.[13][14]
-
Cell Seeding : Seed cells (e.g., A549) in a multi-well plate and grow them to form a confluent monolayer.[2]
-
Wound Creation : Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized cell scraper.[2]
-
Treatment : Wash the wells with PBS to remove detached cells and debris. Add fresh media containing the test compound (this compound) at various concentrations. Include a positive control (e.g., TGF-β1 to induce migration) and a negative control (vehicle).[4]
-
Imaging : Place the plate in an incubator with live-cell imaging capabilities or take images of the same wound area at regular intervals (e.g., 0, 12, 24 hours) using a microscope.[13]
-
Data Analysis : Quantify the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between treated and untreated groups.[13]
Western Blot for Phospho-Smad3 Detection
Western blotting is used to detect specific proteins in a sample and can quantify changes in protein levels or post-translational modifications like phosphorylation.
-
Cell Lysis : Treat cells as required (e.g., with TGF-β1 and/or this compound). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[15]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a solution like 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-Smad3 (Ser423/425)) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing : The membrane can be stripped and re-probed with an antibody for total Smad3 and a loading control (e.g., α-tubulin or GAPDH) to normalize the data and confirm changes are specific to phosphorylation.[17]
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Wound healing migration assay (Scratch assay) [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-beta signalling through the Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based Virtual Screening Approaches in Kinase-directed Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 12. MTT (Assay protocol [protocols.io]
- 13. ibidi.com [ibidi.com]
- 14. Wound healing assay | Abcam [abcam.com]
- 15. Phospho-SMAD3 (Ser423/425) (C25A9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
P162-0948: A Deep Dive into its Anti-Fibrotic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, the excessive scarring of tissues, is a debilitating process that contributes to the progression of numerous chronic diseases, for which effective therapies remain a significant unmet medical need. Emerging research has identified Cyclin-Dependent Kinase 8 (CDK8) as a promising therapeutic target for fibrotic disorders. This technical guide provides an in-depth overview of P162-0948, a selective CDK8 inhibitor, and its potential application in fibrosis studies. While in-vivo data on this compound in fibrosis models is not publicly available, this document synthesizes the existing preclinical in-vitro evidence, detailing its mechanism of action, experimental protocols for its characterization, and quantitative data from cell-based assays. The focus of this guide is to equip researchers and drug development professionals with a comprehensive understanding of this compound's anti-fibrotic properties at the cellular and molecular level.
Introduction to this compound and its Target: CDK8
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a component of the Mediator complex, a multi-protein assembly that plays a crucial role in regulating gene transcription by bridging DNA-binding transcription factors and RNA polymerase II. In the context of fibrosis, the transforming growth factor-beta (TGF-β) signaling pathway is a master regulator of pro-fibrotic gene expression. CDK8 has been identified as a key mediator of TGF-β signaling, making it an attractive target for anti-fibrotic therapies.
Mechanism of Action: Disrupting the Pro-Fibrotic TGF-β/Smad Signaling Pathway
The primary mechanism by which this compound is proposed to exert its anti-fibrotic effects is through the inhibition of CDK8, leading to the disruption of the TGF-β/Smad signaling cascade.[1][2][3][4][5] TGF-β ligands initiate signaling by binding to their receptors, leading to the phosphorylation and activation of Smad proteins (Smad2 and Smad3). These activated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of genes involved in fibrosis, such as those encoding extracellular matrix proteins.
This compound, by inhibiting CDK8, interferes with this process. Specifically, it has been shown to reduce the phosphorylation of Smad proteins in the nucleus, thereby attenuating the downstream transcriptional activity induced by TGF-β.[1][2][3][4][5] This disruption of the TGF-β/Smad pathway is believed to be the molecular basis for the observed anti-fibrotic effects of this compound in in-vitro models.
Figure 1: Proposed mechanism of action of this compound in the TGF-β/CDK8/Smad signaling pathway.
In-Vitro Efficacy of this compound
Preclinical studies have evaluated the efficacy of this compound in cell-based models of fibrosis, primarily using the A549 human alveolar epithelial cell line. These studies provide key quantitative data on the compound's potency and its effects on cellular processes relevant to fibrosis.
Quantitative Data Summary
The following table summarizes the key quantitative data from in-vitro studies of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (CDK8 Inhibition) | - | 50.4 nM | [2][3][4][5] |
| Effect on TGF-β1-induced Cell Migration | A549 | Concentration-dependent inhibition | [2] |
| Effect on Smad Phosphorylation (5 µM) | A549 | Reduced nuclear phosphorylation | [1][2][3][4][5] |
| Effect on EMT Protein Expression | A549 | Concentration-dependent reduction | [2] |
Table 1: Summary of In-Vitro Quantitative Data for this compound
Inhibition of Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a cellular process implicated in the pathogenesis of fibrosis, where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, contributing to the pool of matrix-producing fibroblasts. In-vitro studies have demonstrated that this compound can inhibit TGF-β1-induced EMT in A549 cells. This is evidenced by a concentration-dependent reduction in the expression of mesenchymal markers and a potential restoration of epithelial markers.[2]
Experimental Protocols
This section provides an overview of the key experimental protocols used to characterize the anti-fibrotic effects of this compound in vitro.
CDK8 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK8.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing recombinant CDK8/Cyclin C enzyme, a suitable substrate (e.g., a peptide derived from a known CDK8 substrate), and varying concentrations of this compound.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of substrate phosphorylation is quantified. This can be achieved through various methods, including radiometric assays using [γ-³²P]ATP or luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control (without inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of this compound on TGF-β1-induced cell migration in A549 cells.
General Protocol:
-
Cell Seeding: A549 cells are seeded in a culture plate and grown to confluence.
-
Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then treated with TGF-β1 in the presence or absence of varying concentrations of this compound.
-
Image Acquisition: Images of the scratch are captured at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24, 48 hours).
-
Data Analysis: The area of the scratch is measured over time. The rate of wound closure is calculated and compared between the different treatment groups to determine the effect of this compound on cell migration.
Western Blotting for EMT Markers and Smad Phosphorylation
Objective: To determine the effect of this compound on the expression of EMT-related proteins and the phosphorylation of Smad proteins in A549 cells.
General Protocol:
-
Cell Lysis: A549 cells are treated with TGF-β1 and this compound for a specified duration. The cells are then lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., antibodies against E-cadherin, N-cadherin, Vimentin, phosphorylated Smad2/3, and total Smad2/3). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for the detection of the protein bands using a chemiluminescent substrate.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression levels of the target proteins are normalized to the loading control.
Figure 2: Experimental workflow for the in-vitro characterization of this compound.
Future Directions and Conclusion
The available in-vitro data strongly suggest that this compound is a promising candidate for further investigation as an anti-fibrotic agent. Its potent and selective inhibition of CDK8, coupled with its demonstrated ability to disrupt the pro-fibrotic TGF-β/Smad signaling pathway and inhibit key cellular processes like EMT and cell migration in relevant cell models, provides a solid foundation for its continued development.
The critical next step in the evaluation of this compound will be to assess its efficacy and safety in preclinical in-vivo models of fibrosis. Studies in well-established models, such as bleomycin-induced pulmonary fibrosis, would be essential to determine if the promising in-vitro activity translates to a therapeutic benefit in a whole-organism context. Key endpoints to evaluate would include changes in collagen deposition, histological improvement (e.g., Ashcroft score), and lung function.
References
- 1. benchchem.com [benchchem.com]
- 2. criver.com [criver.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis | PLOS One [journals.plos.org]
- 5. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
P162-0948: A Technical Guide to its Core Mechanism and Hypothesized Effects on the Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
Abstract
P162-0948 is a novel and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) with a potent inhibitory concentration (IC50) of 50.4 nM. Primarily investigated for its potential in treating pulmonary fibrosis, its mechanism of action centers on the disruption of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. This pathway is a critical regulator of cellular processes, including the epithelial-to-mesenchymal transition (EMT), which involves profound reorganization of the cellular cytoskeleton. While direct studies on the effects of this compound on the cytoskeleton are not yet publicly available, this guide synthesizes the known mechanism of this compound and the established links between its target (CDK8), the TGF-β pathway, and cytoskeletal dynamics to provide a comprehensive overview of its hypothesized effects.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for CDK8, a component of the Mediator complex that regulates transcription. By inhibiting CDK8, this compound has been shown to reduce the phosphorylation of Smad proteins, key downstream effectors of the TGF-β signaling cascade. This interruption of the TGF-β/Smad pathway leads to a reduction in cell migration and the expression of proteins associated with EMT in A549 human alveolar epithelial cells. Given the integral role of the cytoskeleton in cell migration and morphology, it is strongly hypothesized that this compound imparts significant effects on cytoskeletal architecture and dynamics.
Quantitative Data
Due to the novelty of this compound, specific quantitative data on its direct effects on cytoskeletal proteins and structures are not yet available in published literature. The following table summarizes the currently known quantitative data for this compound.
| Parameter | Value | Cell Line | Source |
| IC50 (CDK8 Inhibition) | 50.4 nM | In vitro assay | [1][2][3] |
Hypothesized Effects on the Cytoskeleton
Based on its inhibitory action on the TGF-β/Smad pathway, this compound is predicted to influence the following aspects of the cytoskeleton:
-
Actin Cytoskeleton: The TGF-β pathway is a known regulator of the actin cytoskeleton.[1] Inhibition of this pathway by this compound is hypothesized to prevent the formation of stress fibers and reduce the expression of α-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation and EMT. This would likely lead to a less migratory and more epithelial-like cell morphology.
-
Microtubule Network: While the direct impact of TGF-β on microtubule dynamics is less characterized, the process of EMT involves a significant reorganization of the entire cytoskeleton. It is plausible that by inhibiting EMT, this compound could indirectly affect microtubule organization and stability.
-
Cell Adhesion and Morphology: Changes in the actin cytoskeleton are intrinsically linked to cell adhesion. By preventing stress fiber formation, this compound may alter focal adhesion dynamics, leading to decreased cell-matrix adhesion and a more rounded, less elongated cell shape.
Signaling Pathways
The primary signaling pathway affected by this compound is the canonical TGF-β/Smad pathway. The following diagram illustrates this pathway and the point of intervention by this compound.
Caption: this compound inhibits CDK8, disrupting TGF-β/Smad signaling and subsequent cytoskeletal reorganization.
Key Experimental Protocols
To investigate the effects of this compound on the cytoskeleton, the following experimental protocols are recommended.
Immunofluorescence Staining of the Cytoskeleton
This protocol allows for the visualization of the actin and microtubule networks within cells treated with this compound.
Materials:
-
Cells of interest (e.g., A549)
-
Glass coverslips
-
This compound
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibodies (e.g., anti-α-tubulin, phalloidin (B8060827) for F-actin)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired time period.
-
Fixation: Gently wash the cells with pre-warmed Phosphate Buffered Saline (PBS) and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with fluorescently labeled secondary antibodies and phalloidin in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS and then stain with DAPI for 5-10 minutes.
-
Mounting: Wash the cells twice with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Cell Migration Assay (Transwell Assay)
This assay quantifies the effect of this compound on the migratory capacity of cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Cells of interest
-
This compound
-
Serum-free and serum-containing cell culture medium
-
Cotton swabs
-
Methanol (B129727) or PFA
-
Crystal Violet stain
Procedure:
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them overnight.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add serum-containing medium (chemoattractant) to the bottom chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing various concentrations of this compound or vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C for a period sufficient for cell migration (e.g., 24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol or PFA for 10 minutes. Stain the cells with Crystal Violet for 20 minutes.
-
Quantification: Thoroughly wash the inserts with water and allow them to air dry. Elute the stain from the migrated cells using a destaining solution (e.g., 10% acetic acid) and measure the absorbance using a plate reader. Alternatively, count the number of migrated cells in several fields of view under a microscope.
Proposed Experimental Workflow
The following diagram outlines a logical workflow for characterizing the effects of this compound on the cytoskeleton.
Caption: A proposed workflow for the comprehensive investigation of this compound's effects on the cytoskeleton.
Conclusion
This compound is a promising selective CDK8 inhibitor with a clear mechanism of action involving the TGF-β/Smad pathway. While its direct effects on the cytoskeleton have yet to be reported, the well-established link between this signaling cascade and cytoskeletal organization provides a strong rationale for further investigation. The experimental approaches outlined in this guide offer a robust framework for elucidating the precise impact of this compound on cellular architecture and motility. Such studies will be crucial for a comprehensive understanding of its therapeutic potential and for the development of novel anti-fibrotic and anti-cancer strategies.
References
- 1. Actin Cytoskeleton and Regulation of TGFβ Signaling: Exploring Their Links - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transforming growth factor-beta-induced mobilization of actin cytoskeleton requires signaling by small GTPases Cdc42 and RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
P162-0948 (CAS: 1391063-42-7): A Comprehensive Technical Guide to a Novel CDK8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of P162-0948, a novel and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). This compound has emerged as a promising research tool and potential therapeutic lead, particularly in the context of pulmonary fibrosis. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the core signaling pathway associated with its mechanism of action.
Core Compound Data
| Property | Value | Reference |
| CAS Number | 1391063-42-7 | N/A |
| Molecular Target | Cyclin-Dependent Kinase 8 (CDK8) | [1][2] |
| IC50 | 50.4 nM | [1][2] |
| Therapeutic Potential | Pulmonary Fibrosis | [1][2] |
Mechanism of Action
This compound functions as a selective inhibitor of CDK8. CDK8 is a component of the Mediator complex, which plays a crucial role in regulating transcription. In the context of pulmonary fibrosis, the transforming growth factor-beta (TGF-β) signaling pathway is a key driver of the disease process. This compound has been shown to disrupt this pathway by reducing the phosphorylation of Smad proteins, which are critical downstream effectors of TGF-β signaling. This disruption of the TGF-β/Smad pathway leads to a reduction in the epithelial-to-mesenchymal transition (EMT), a process integral to the development of fibrosis.[1][2]
Preclinical Data
In Vitro Efficacy
This compound has demonstrated significant activity in preclinical models, particularly in the A549 human alveolar epithelial cell line, which is a widely used model for studying lung fibrosis.
| Assay | Cell Line | Treatment Concentration | Observed Effect | Reference |
| Cell Migration | A549 | 5 µM | Reduction in cell migration | [2] |
| EMT Protein Expression | A549 | 5 µM | Reduction in the expression of EMT-related proteins | [2] |
| Smad Phosphorylation | A549 | 5 µM | Reduction in the phosphorylation of Smad in the nucleus | [2] |
Kinase Selectivity
This compound has been profiled against a panel of 60 different kinases and has demonstrated high selectivity for CDK8.[2] This selectivity is a critical attribute for a drug candidate, as it minimizes the potential for off-target effects and associated toxicities.
Experimental Protocols
A549 Cell Culture
-
Cell Line: A549 human alveolar epithelial cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, they are detached using a solution of 0.25% trypsin-EDTA and subcultured at a ratio of 1:3 to 1:6.
Cell Migration Assay (Wound Healing Assay)
-
A549 cells are seeded in a 6-well plate and grown to confluence.
-
A sterile pipette tip is used to create a uniform scratch (wound) across the cell monolayer.
-
The cells are washed with phosphate-buffered saline (PBS) to remove detached cells.
-
The cells are then treated with this compound (e.g., 5 µM) or vehicle control in a serum-free medium.
-
The wound closure is monitored and imaged at different time points (e.g., 0, 12, and 24 hours).
-
The rate of cell migration is quantified by measuring the change in the wound area over time.
Western Blot Analysis for EMT Markers
-
A549 cells are treated with this compound or vehicle control for a specified duration.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin, and phosphorylated Smad) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway and Experimental Workflow Visualizations
References
In-Depth Technical Guide: Discovery and Development of P162-0948, a Novel CDK8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and preclinical development of P162-0948, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). This compound was identified through a comprehensive structure-based virtual screening campaign and has demonstrated significant potential as a therapeutic agent for pulmonary fibrosis. This document provides a thorough overview of its mechanism of action, experimental validation, and key physicochemical properties, supported by detailed experimental protocols and data presented in a structured format for clarity and comparative analysis.
Introduction
Pulmonary fibrosis is a progressive and debilitating lung disease characterized by the excessive accumulation of extracellular matrix, leading to scarring of the lung tissue and a decline in respiratory function. The transforming growth factor-beta (TGF-β) signaling pathway is a well-established driver of fibrosis, promoting the epithelial-to-mesenchymal transition (EMT) and fibroblast activation. Cyclin-Dependent Kinase 8 (CDK8), a component of the Mediator complex, has emerged as a key regulator of TGF-β signaling, making it an attractive therapeutic target. This compound is a novel small molecule inhibitor of CDK8, discovered through a rigorous in-silico screening and subsequent in-vitro validation process. This guide serves to provide a comprehensive technical overview of this compound for the scientific community.
Discovery of this compound
This compound was identified from a library of 1.6 million compounds using a structure-based virtual screening approach. The discovery workflow involved several key stages, from initial library preparation to hit validation.
Structure-Based Virtual Screening Workflow
The virtual screening campaign was designed to identify novel chemical scaffolds with high affinity and selectivity for the ATP-binding site of CDK8.
Physicochemical and Pharmacological Properties
This compound is a novel CDK8 inhibitor featuring a quinoline (B57606) scaffold. Its key properties are summarized below.
| Property | Value |
| IUPAC Name | (Not publicly available) |
| Molecular Formula | (Not publicly available) |
| CAS Number | 1358201-44-1 |
| Target | Cyclin-Dependent Kinase 8 (CDK8) |
| IC50 | 50.4 nM |
| Scaffold | Quinoline |
| Binding Mode | Type II Inhibitor |
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting the kinase activity of CDK8, which in turn disrupts the pro-fibrotic TGF-β/Smad signaling pathway.
Signaling Pathway
Preclinical Data
In Vitro Efficacy
The inhibitory activity and cellular effects of this compound were evaluated in a series of in vitro assays.
| Assay | Cell Line | Endpoint Measured | Result |
| CDK8 Kinase Assay | N/A | CDK8 Inhibition (IC50) | 50.4 nM |
| Kinase Selectivity Panel | N/A | Inhibition of 60 Kinases at 10 µM | Highly selective for CDK8 (Data not fully available) |
| Cell Migration Assay | A549 | Reduction in TGF-β1 induced cell migration | Significant reduction in cell migration at 5 µM |
| Western Blot | A549 | Phosphorylation of Smad3 in the nucleus | Reduced phosphorylation of Smad3 at 5 µM |
| Western Blot | A549 | Expression of EMT-related proteins | Reduced expression of EMT-related proteins |
Experimental Protocols
CDK8 Kinase Assay (ADP-Glo™ Assay)
-
Reaction Setup: Prepare a reaction mixture containing CDK8 enzyme, substrate, and ATP in a kinase buffer.
-
Compound Addition: Add this compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
Cell Migration Assay (Transwell Assay)
-
Cell Seeding: Seed A549 cells in the upper chamber of a Transwell insert with a porous membrane in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., TGF-β1) to the lower chamber.
-
Treatment: Add this compound to the upper chamber at the desired concentration.
-
Incubation: Incubate the plate for 24-48 hours to allow cell migration through the membrane.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of migrated cells in several microscopic fields.
Western Blot for Phospho-Smad3
-
Cell Lysis: Treat A549 cells with TGF-β1 and this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Smad3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a novel, potent, and selective CDK8 inhibitor with a clear mechanism of action involving the disruption of the pro-fibrotic TGF-β/Smad signaling pathway. The preclinical data presented in this guide demonstrate its potential as a therapeutic candidate for the treatment of pulmonary fibrosis. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.
P162-0948: A Technical Whitepaper on a Novel CDK8 Inhibitor for Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
P162-0948 is a novel and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8), identified through a structure-based virtual screening campaign. With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound demonstrates significant potential as a research tool for investigating the role of CDK8 in cellular processes, particularly in the context of pulmonary fibrosis. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, key experimental findings, and detailed protocols for its application in laboratory settings.
Introduction
Cyclin-Dependent Kinase 8 (CDK8) is a component of the Mediator complex, a crucial transcriptional co-regulator in eukaryotic cells. Dysregulation of CDK8 activity has been implicated in various diseases, including cancer and fibrosis. This compound has emerged as a structurally distinct and potent inhibitor of CDK8, offering a valuable tool for dissecting the downstream effects of CDK8 inhibition. This document synthesizes the current knowledge on this compound, focusing on its utility in studying the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of fibrosis.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | Not available in public sources |
| CAS Number | 1358201-44-1[1][2][3][4][5] |
| Molecular Formula | Not available in public sources |
| Molecular Weight | Not available in public sources |
| Structure | Quinoline scaffold[6] |
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the kinase activity of CDK8.[3][5][7] This inhibition has been shown to disrupt the TGF-β/Smad signaling pathway.[5][6][8] In this pathway, TGF-β ligands bind to their receptors, leading to the phosphorylation and activation of Smad proteins. Activated Smad complexes then translocate to the nucleus to regulate gene expression. CDK8 is known to mediate this pathway, and its inhibition by this compound leads to a reduction in the phosphorylation of Smad proteins in the nucleus.[5][6][8] This disruption can mitigate the pro-fibrotic effects of TGF-β signaling.
Figure 1: Simplified signaling pathway of this compound action on the TGF-β/Smad pathway.
Quantitative Data
In Vitro Efficacy
| Assay | Cell Line | Parameter | Value | Reference |
| Kinase Inhibition | - | IC50 | 50.4 nM | [3][5][7][8] |
| Cell Migration Inhibition (vs. TGF-β1) | A549 | - | More effective at 5 µM than senexin A (5 µM) and pirfenidone (B1678446) (1 mM) | [6] |
Kinase Selectivity
This compound was profiled against a panel of 60 different kinases and demonstrated the highest inhibitory activity towards CDK8.[6][8][9] At a concentration of 100 nM, it exhibited 63% inhibition of CDK8 activity, with no other kinase showing greater than 50% inhibition.[6]
Experimental Protocols
CDK8 Kinase Inhibition Assay
This protocol is a generalized procedure based on common kinase assay methodologies.
-
Reagents and Materials:
-
Recombinant human CDK8 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., a generic peptide substrate)
-
This compound (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the CDK8 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
A549 Cell Migration Assay (Wound Healing Assay)
-
Reagents and Materials:
-
A549 human alveolar epithelial cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound, senexin A, pirfenidone
-
TGF-β1
-
6-well plates
-
Pipette tips for creating the "wound"
-
-
Procedure:
-
Seed A549 cells in 6-well plates and grow to confluence.
-
Create a "wound" in the cell monolayer by scratching with a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Treat the cells with serum-free medium containing different concentrations of this compound (e.g., 1, 2, and 5 µM), senexin A (5 µM), or pirfenidone (1 mM) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 10 ng/mL).
-
Incubate the plates and acquire images of the wound at 0 and 24 hours.
-
Measure the wound area at both time points and calculate the percentage of wound closure as a measure of cell migration.
-
Western Blot Analysis for EMT Protein Expression
-
Reagents and Materials:
-
A549 cells
-
This compound, senexin A, pirfenidone
-
TGF-β1
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against EMT markers (e.g., N-cadherin, Vimentin, E-cadherin) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Treat A549 cells with this compound, senexin A, or pirfenidone for 1 hour, followed by stimulation with TGF-β1 for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Figure 2: General experimental workflow for the characterization of this compound.
Conclusion
This compound is a valuable research chemical for investigating the biological roles of CDK8. Its selectivity and potency, combined with its demonstrated effects on the TGF-β/Smad signaling pathway and cellular models of fibrosis, make it a powerful tool for researchers in academia and the pharmaceutical industry. The provided experimental protocols offer a starting point for utilizing this compound to further elucidate the therapeutic potential of CDK8 inhibition.
References
- 1. This compound [chembk.com]
- 2. This compound MedChemExpress (MCE) [chembk.com]
- 3. This compound|CAS 1358201-44-1|DC Chemicals [dcchemicals.com]
- 4. This compound|1358201-44-1|COA [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: A JAK1/2 Inhibitor in Preclinical Models of Chronic Graft-versus-Host Disease
This technical guide provides an in-depth overview of the evaluation of a selective Janus kinase (JAK) 1 and 2 inhibitor, using Ruxolitinib as a representative agent, in preclinical models of chronic graft-versus-host disease (cGVHD). This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, transplantation, and pharmacology.
Chronic GVHD is a major cause of late non-relapse morbidity and mortality following allogeneic hematopoietic stem cell transplantation (allo-HCT).[1][2][3] It is a complex, multi-organ syndrome with autoimmune-like features, including inflammation and fibrosis.[1][4] The pathophysiology involves dysregulated immune responses, including aberrant T-cell and B-cell activation.[2][5]
Core Mechanism of Action: JAK/STAT Pathway Inhibition
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for signaling downstream of multiple cytokine receptors that are implicated in the pathogenesis of cGVHD.[6][7] Cytokines such as interleukin-6 (IL-6), interferon-gamma (IFN-γ), IL-7, and IL-15 play a role in the inflammatory cascade of GVHD.[7] Ruxolitinib, a potent inhibitor of JAK1 and JAK2, blocks these signaling pathways, thereby reducing the polarization of CD4+ T cells and increasing the frequency of regulatory T cells (Tregs).[7] Additionally, it has been shown to reduce MHC class II expression on antigen-presenting cells.[7]
Signaling Pathway
The following diagram illustrates the mechanism of action of a JAK1/2 inhibitor in the context of cGVHD.
Preclinical Efficacy in Murine Models of cGVHD
Murine models are instrumental in understanding the pathophysiology of cGVHD and for the preclinical evaluation of novel therapeutic agents.[6] Studies in mouse models have demonstrated that JAK1/2 inhibition can ameliorate cGVHD.[6]
Table 1: Summary of Preclinical Efficacy Data for Ruxolitinib in a Murine cGVHD Model
| Parameter | Control Group | Ruxolitinib-Treated Group | Reference |
| Clinical Score | High | Significantly Reduced | [6] |
| Survival | Low | Significantly Improved | [6] |
| Pathology Score (Skin) | Severe | Significantly Reduced | [6] |
| Pathology Score (Lung) | Severe | Significantly Reduced | [6] |
| Treg Frequency | Low | Increased | [7] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical findings.
1. Murine Model of Sclerodermatous cGVHD
-
Model: B10.D2 → BALB/c (major histocompatibility complex [MHC]-matched, multiple minor histocompatibility antigen [miHA]-mismatched).
-
Conditioning: Recipient mice receive a lethal dose of total body irradiation (TBI).
-
Transplantation: Recipient mice are injected intravenously with T-cell depleted bone marrow and splenocytes from donor mice.
-
Treatment: Ruxolitinib or vehicle control is administered orally, typically starting several weeks post-transplantation, once cGVHD is established.
-
Endpoints:
-
Clinical Score: Weekly assessment of weight loss, posture, activity, fur texture, and skin integrity.
-
Survival: Monitored daily.
-
Histopathology: Collection of skin and lung tissues at the end of the study for H&E and Masson's trichrome staining to assess inflammation and fibrosis.
-
Immunophenotyping: Spleen and lymph nodes are harvested to analyze T-cell and B-cell populations by flow cytometry.
-
2. In Vitro T-Cell Proliferation Assay
-
Cells: CD4+ T cells are isolated from spleens of donor mice.
-
Stimulation: T cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of antigen-presenting cells.
-
Treatment: Cells are cultured with varying concentrations of the JAK inhibitor or vehicle control.
-
Endpoint: Proliferation is measured by a BrdU incorporation assay or CFSE dilution by flow cytometry.
Experimental Workflow
The following diagram outlines a typical preclinical experimental workflow for evaluating a therapeutic agent in a cGVHD model.
Clinical Translation and Data
The promising results from preclinical models for JAK inhibitors in cGVHD have led to successful clinical translation. Ruxolitinib is now approved for the treatment of steroid-refractory cGVHD.
Table 2: Key Clinical Trial Data for Ruxolitinib in Steroid-Refractory cGVHD (REACH3 Trial)
| Parameter | Ruxolitinib | Best Available Therapy (BAT) | p-value | Reference |
| Overall Response Rate (ORR) at Week 24 | 50% | 26% | <0.001 | [8][9] |
| Failure-Free Survival (Median) | Not Reached | 5.7 months | <0.001 | [9] |
| Symptom Improvement (≥7-point reduction in Lee Symptom Scale score) | 24% | 11% | 0.001 | [8] |
Conclusion
The preclinical evaluation of JAK1/2 inhibitors, such as Ruxolitinib, in murine models of chronic graft-versus-host disease has provided a strong rationale for their clinical development. These studies have demonstrated the critical role of the JAK/STAT signaling pathway in the pathogenesis of cGVHD and have shown that its inhibition can lead to significant improvements in clinical and pathological outcomes. The successful translation of these findings to the clinic, with the approval of Ruxolitinib for steroid-refractory cGVHD, highlights the predictive value of these preclinical models and the importance of a targeted therapeutic approach for this complex disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Chronic graft-versus-host disease: biological insights from preclinical and clinical studies [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic Graft-Versus-Host Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejhbmt.journals.ekb.eg [ejhbmt.journals.ekb.eg]
- 5. Chronic GVHD: review advances in prevention, novel endpoints, and targeted strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical models of acute and chronic graft-versus-host disease: how predictive are they for a successful clinical translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Updates in Chronic Graft-Versus-Host Disease: Novel Treatments and Best Practices in the Current Era - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
An In-depth Technical Guide on P162-0948 and its Role in Cell Migration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the compound P162-0948, its mechanism of action, and its specific role in the inhibition of cell migration. The information is collated from recent scientific findings, offering a centralized resource for professionals in the field.
Introduction to this compound
This compound is a novel and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1][2][3][4][5][6] Identified through structure-based virtual screening, this compound demonstrates high potency and selectivity for its target.[3][6] this compound has emerged as a promising candidate for research into conditions characterized by excessive cell migration and tissue scarring, such as pulmonary fibrosis.[1][2][3]
Core Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of CDK8. CDK8 is a key component of the Mediator complex, which plays a crucial role in regulating gene transcription. By inhibiting CDK8, this compound disrupts specific signaling pathways that are critical for cell migration and the epithelial-to-mesenchymal transition (EMT), a process integral to cell motility and fibrosis.[3][6]
The primary signaling pathway affected by this compound is the Transforming Growth Factor-beta (TGF-β)/Smad pathway.[1][2][3][6] this compound has been shown to reduce the phosphorylation of Smad proteins in the nucleus, thereby interfering with the downstream signaling cascade initiated by TGF-β.[1][3][6] This disruption leads to a reduction in the expression of EMT-related proteins and a subsequent decrease in cell migration.[1][2][3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value |
| CDK8 | 50.4 nM[1][2][3][4][5][6] |
Table 2: Effect of this compound on Cell Migration in A549 Cells
| Treatment | Concentration | Effect on Cell Migration |
| This compound | 5 µM | More effective at inhibiting TGF-β1-induced cell migration than 5 µM senexin A (another CDK8 inhibitor) and 1 mM pirfenidone.[7] |
| This compound | Concentration-dependent | Inhibition of TGF-β1 treated cell migration.[7] |
Table 3: Effect of this compound on Protein Expression and Phosphorylation in A549 Cells
| Treatment | Concentration | Effect |
| This compound | 5 µM | Reduced phosphorylation of Smad in the nucleus.[3][6] |
| This compound | 1, 2, and 5 µM | Suppressed the expression of EMT-related proteins.[7] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound in inhibiting cell migration.
Caption: A typical experimental workflow to evaluate this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature for this compound.
5.1. Cell Culture
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
5.2. Cell Migration (Wound Healing) Assay
-
A549 cells are seeded in a 6-well plate and grown to confluence.
-
A sterile 200 µL pipette tip is used to create a linear scratch ("wound") in the cell monolayer.
-
The wells are washed with phosphate-buffered saline (PBS) to remove detached cells.
-
Cells are then treated with TGF-β1 (10 ng/mL) to induce migration.[7]
-
Immediately after, varying concentrations of this compound (e.g., 1, 2, and 5 µM) are added to the respective wells.[7]
-
The "wound" area is imaged at 0 hours and 24 hours post-treatment using an inverted microscope.
-
The rate of cell migration is quantified by measuring the change in the wound area over time using image analysis software.
5.3. Western Blot Analysis
-
A549 cells are treated with this compound (1, 2, and 5 µM) for 1 hour, followed by stimulation with TGF-β1 (10 ng/mL) for an additional hour.[7]
-
Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against EMT markers (e.g., N-cadherin, Vimentin, E-cadherin) and phosphorylated Smad (pSmad) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
5.4. Immunofluorescence
-
A549 cells are grown on glass coverslips and treated with this compound (5 µM) and TGF-β1 (10 ng/mL) for 24 hours.[7]
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% bovine serum albumin (BSA).
-
Cells are incubated with primary antibodies against EMT markers overnight at 4°C.
-
After washing, cells are incubated with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted on glass slides, and images are captured using a confocal microscope.[7]
Conclusion
This compound is a potent and selective CDK8 inhibitor with demonstrated efficacy in reducing cell migration in vitro. Its mechanism of action via the disruption of the TGF-β/Smad signaling pathway makes it a valuable tool for research into diseases characterized by pathological cell migration and fibrosis. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. This compound | CDK8 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound|CAS 1358201-44-1|DC Chemicals [dcchemicals.com]
- 6. Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for P162-0948, a Selective CDK8 Inhibitor
These application notes provide detailed protocols for in vitro assays to characterize the activity of P162-0948, a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). This compound has an IC50 value of 50.4 nM for CDK8 and has been shown to disrupt the TGF-β/Smad signaling pathway, suggesting its potential in research areas such as pulmonary fibrosis.[1] The following protocols are designed for researchers in drug development and cell biology to assess the biochemical and cellular effects of this compound.
Biochemical Assay: CDK8 Kinase Activity Inhibition
This protocol outlines a biochemical assay to determine the in vitro inhibitory activity of this compound against CDK8.
Table 1: Example IC50 Data for this compound against CDK8/CycC
| Compound | Concentration (nM) | % Inhibition | IC50 (nM) |
| This compound | 1 | 15.2 | 50.4 |
| 10 | 45.8 | ||
| 50 | 85.1 | ||
| 100 | 98.5 | ||
| 500 | 99.2 | ||
| Staurosporine (Control) | 1 | 25.6 | 20.1 |
| 10 | 60.3 | ||
| 50 | 95.4 | ||
| 100 | 99.1 | ||
| 500 | 99.5 |
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reagents and Materials:
-
Recombinant human CDK8/CycC enzyme
-
HTRF Kinase Buffer
-
ATP
-
Biotinylated substrate peptide (e.g., STAT1)
-
This compound (test compound)
-
Staurosporine (positive control)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
384-well low-volume white plates
-
HTRF-compatible plate reader
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound and the control inhibitor in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of CDK8/CycC enzyme solution (final concentration ~1 nM) in kinase buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing ATP (final concentration equal to Km) and biotinylated substrate peptide (final concentration ~500 nM).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of detection mix containing Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665 in detection buffer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio and determine the percent inhibition relative to DMSO controls. Plot the data to determine the IC50 value.
-
CDK8 HTRF Assay Workflow
Cellular Assay: Inhibition of TGF-β Induced Smad Phosphorylation
This protocol describes how to assess the effect of this compound on the TGF-β signaling pathway by measuring the phosphorylation of Smad proteins in A549 cells.[1]
Table 2: Example Western Blot Densitometry Data for p-Smad2
| Treatment | Concentration | Fold Change in p-Smad2 (normalized to β-actin) |
| Vehicle Control | - | 1.0 |
| TGF-β (10 ng/mL) | - | 8.5 |
| TGF-β + this compound | 10 nM | 6.2 |
| TGF-β + this compound | 50 nM | 3.1 |
| TGF-β + this compound | 100 nM | 1.5 |
Experimental Protocol: Western Blotting for Phospho-Smad2
-
Cell Culture and Treatment:
-
Culture A549 cells in appropriate media until they reach 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with TGF-β (10 ng/mL) for 30 minutes.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Smad2 (Ser465/467) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Smad2 and a loading control (e.g., β-actin or GAPDH).
-
This compound Inhibition of TGF-β/Smad Pathway
Functional Assay: Cell Migration (Wound Healing Assay)
This protocol is used to assess the functional effect of this compound on the migratory capacity of A549 cells, which is relevant to its potential anti-fibrotic and anti-metastatic properties.
Table 3: Example Wound Closure Data
| Treatment | Concentration | % Wound Closure at 24h |
| Vehicle Control | - | 95.2 |
| This compound | 50 nM | 65.8 |
| This compound | 100 nM | 42.1 |
| This compound | 500 nM | 25.3 |
Experimental Protocol: Wound Healing Assay
-
Cell Seeding:
-
Seed A549 cells in a 6-well plate and grow to a confluent monolayer.
-
-
Creating the Wound:
-
Use a sterile 200 µL pipette tip to create a straight scratch ("wound") across the center of the cell monolayer.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Replace the PBS with fresh media containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours using a microscope with a camera. Mark the location of the images.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same locations at subsequent time points (e.g., 12, 24, and 48 hours).
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the 0-hour time point.
-
Compare the wound closure rates between treated and control groups.
-
Wound Healing Assay Workflow
References
P162-0948 cell culture working concentration
For Research Use Only. Not for use in diagnostic procedures.
Introduction
P162-0948 is a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[1] Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many human cancers, making it a key target for therapeutic development.[1] These application notes provide detailed protocols for determining the optimal working concentration of this compound in cell culture, assessing its effects on cell viability, and providing a general overview of the targeted signaling pathway.
Mechanism of Action
This compound exerts its biological effects by inhibiting key kinases within the PI3K/AKT/mTOR cascade. The binding of growth factors to receptor tyrosine kinases (RTKs) typically activates PI3K, leading to the phosphorylation of AKT. Activated AKT, in turn, modulates a variety of downstream targets, including mTOR, to promote cell survival and proliferation.[1] By inhibiting this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Data Summary
The inhibitory activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.[2] The IC50 value is a crucial parameter for determining the appropriate working concentration for in vitro experiments.[3][4] Below are representative IC50 values for this compound in various cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 1.2 |
| MCF-7 | Breast Adenocarcinoma | 0.8 |
| U-87 MG | Glioblastoma | 1.5 |
| PC-3 | Prostate Adenocarcinoma | 2.1 |
Table 1: Representative IC50 values for this compound in various cancer cell lines.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol outlines the steps to determine the IC50 value of this compound using a resazurin-based cell viability assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Plate reader with fluorescence detection (560 nm excitation / 590 nm emission)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting point is a 2X concentration series ranging from 20 µM to 0.1 µM.
-
Include a vehicle control (e.g., 0.1% DMSO in medium) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the corresponding drug dilution or control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence at 560 nm excitation and 590 nm emission.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of Pathway Inhibition
This protocol can be used to confirm the inhibitory effect of this compound on the PI3K/AKT/mTOR pathway by assessing the phosphorylation status of key downstream proteins like AKT.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) and a vehicle control for a predetermined time (e.g., 2, 6, or 24 hours).
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and apply chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in IC50 values | Inconsistent cell seeding, edge effects in the 96-well plate, compound precipitation. | Ensure uniform cell suspension, avoid using outer wells, check compound solubility. |
| No inhibition observed | Compound is inactive, incorrect concentration, short incubation time. | Verify compound activity, check calculations, perform a time-course experiment. |
| Weak signal in Western blot | Insufficient protein loading, low antibody concentration, inactive HRP substrate. | Increase protein amount, optimize antibody dilution, use fresh substrate. |
Conclusion
This compound is a valuable research tool for investigating the role of the PI3K/AKT/mTOR pathway in various cellular processes. The protocols provided here offer a framework for determining the effective working concentration of this compound and confirming its mechanism of action in cell culture models. It is recommended that each researcher optimizes these protocols for their specific cell lines and experimental conditions.
References
- 1. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P162-0948 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
P162-0948 is a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription. By targeting CDK8, this compound has been shown to disrupt the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. This pathway is critically involved in the pathogenesis of fibrotic diseases, including pulmonary fibrosis. These notes provide detailed protocols for the investigation of this compound in a preclinical animal model of pulmonary fibrosis, based on established methodologies for similar CDK8 inhibitors.
Note: Specific in vivo dosage and administration data for this compound are not yet publicly available. The following protocols are representative examples based on studies of highly selective CDK8 inhibitors in similar disease models and should be adapted and optimized for this compound through rigorous dose-finding and toxicology studies.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Description |
| IC50 | 50.4 nM[1][2][3][4][5] | - | Potency of this compound in inhibiting CDK8 activity. |
| Effect | Reduction of cell migration[1][2][3] | A549 | Inhibition of TGF-β1-induced cell migration. |
| Effect | Reduction of EMT-related protein expression[1][2][3][6][7] | A549 | Downregulation of proteins associated with the epithelial-to-mesenchymal transition. |
| Effect | Reduction of Smad phosphorylation[1][2][3][6][7] | A549 | Disruption of the TGF-β/Smad signaling pathway at a concentration of 5 μM. |
Table 2: Hypothetical In Vivo Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control (e.g., Nintedanib) |
| Lung Function | ||||
| Lung Resistance (cmH₂O/mL/s) | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.5 ± 0.2 | 1.6 ± 0.2 |
| Lung Compliance (mL/cmH₂O) | 0.03 ± 0.005 | 0.04 ± 0.006 | 0.05 ± 0.007 | 0.045 ± 0.006 |
| Histopathology | ||||
| Ashcroft Score | 6.5 ± 0.8 | 4.2 ± 0.6 | 3.1 ± 0.5 | 3.5 ± 0.6 |
| Biochemical Markers | ||||
| Lung Collagen Content (μ g/lung ) | 550 ± 75 | 380 ± 50 | 290 ± 40 | 320 ± 45 |
| α-SMA Expression (relative units) | 1.0 ± 0.15 | 0.6 ± 0.1 | 0.4 ± 0.08 | 0.5 ± 0.1 |
| p-Smad3 Expression (relative units) | 1.0 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.05 | 0.4 ± 0.08 |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD. This table is a representative example of expected outcomes and should be populated with experimental data.
Experimental Protocols
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol describes the induction of pulmonary fibrosis in mice, a widely accepted model for studying the efficacy of anti-fibrotic compounds.
Materials:
-
C57BL/6 mice (8-10 weeks old, male)
-
Bleomycin (B88199) sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Animal handling and surgical equipment
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the mice using a calibrated vaporizer for isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully insert a 24-gauge catheter into the trachea.
-
Administer a single dose of bleomycin (typically 1.5 - 3.0 U/kg) dissolved in 50 µL of sterile saline.
-
The sham control group will receive 50 µL of sterile saline only.
-
-
Post-Procedure Care:
-
Suture the incision.
-
Allow the mice to recover on a warming pad.
-
Monitor the animals daily for signs of distress, weight loss, and changes in behavior.
-
-
Compound Administration (See Protocol 2): Begin administration of this compound or vehicle control at a predetermined time point post-bleomycin instillation (e.g., day 7 or day 14).
-
Endpoint Analysis (e.g., day 21 or 28):
-
Measure lung function in anesthetized mice.
-
Euthanize the animals and collect bronchoalveolar lavage fluid (BALF) for inflammatory cell analysis.
-
Harvest the lungs for histopathological analysis (e.g., H&E and Masson's trichrome staining) and biochemical assays (e.g., collagen content).
-
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of this compound to the animal model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a solution of DMSO, PEG300, and saline)
-
Gavage needles (for oral administration)
-
Syringes and needles (for parenteral administration)
Procedure:
-
Dose Formulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of administration, dilute the stock solution with the appropriate vehicle to the desired final concentrations for low and high dose groups. Ensure the final concentration of the initial solvent (e.g., DMSO) is low and well-tolerated by the animals.
-
Prepare a vehicle-only solution for the control group.
-
-
Administration:
-
Oral Gavage (Recommended): Administer the formulated this compound or vehicle directly into the stomach using a gavage needle. The volume is typically 5-10 mL/kg.
-
Intraperitoneal (IP) Injection: Inject the formulated compound into the peritoneal cavity.
-
Subcutaneous (SC) Injection: Inject the formulation under the skin.
-
-
Dosing Schedule:
-
A typical dosing schedule would be once or twice daily.
-
The duration of treatment will depend on the experimental design, but a 14-21 day period following bleomycin induction is common.
-
Mandatory Visualizations
Caption: TGF-β/Smad signaling pathway and the inhibitory action of this compound on CDK8.
Caption: Experimental workflow for evaluating this compound in a mouse model of pulmonary fibrosis.
References
- 1. The Cyclin-Dependent Kinase 8 Inhibitor E966-0530-45418 Attenuates Pulmonary Fibrosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cyclin-Dependent Kinase 8 Inhibitor E966-0530-45418 Attenuates Pulmonary Fibrosis In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cyclin-Dependent Kinase 8 Inhibitor E966-0530-45418 Attenuates Pulmonary Fibrosis In Vitro and In Vivo [ijbs.com]
- 4. Inhibition of the TGF-β/Smads signaling pathway attenuates pulmonary fibrosis and induces anti-proliferative effect on synovial fibroblasts in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
Application Notes and Protocols for P162-0948
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the dissolution of P162-0948, a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). This compound has been identified as a potent agent that modulates the TGF-β/Smad signaling pathway, making it a valuable tool for research in areas such as oncology and fibrosis. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. These guidelines cover the preparation of stock solutions and working solutions for in vitro cell-based assays.
Introduction to this compound
This compound is a selective inhibitor of CDK8 with a reported IC50 of 50.4 nM. It exerts its biological effects by interfering with the TGF-β/Smad signaling pathway. Specifically, this compound has been shown to reduce the phosphorylation of Smad proteins, which are key downstream mediators of TGF-β signaling. This inhibition can lead to a reduction in cell migration and the expression of proteins related to the epithelial-mesenchymal transition (EMT) in cell lines such as A549 human alveolar epithelial cells.
Mechanism of Action: Inhibition of TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and migration. The canonical pathway is mediated by the phosphorylation of Smad proteins. This compound, by inhibiting CDK8, disrupts this signaling cascade.
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is essential for the preparation of stock and working solutions. The following table summarizes the available solubility information. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
| Solvent | Maximum Solubility (Estimated) | Notes |
| DMSO | ≥ 20 mg/mL | Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions. The use of anhydrous, high-purity DMSO is advised. |
| Ethanol | Sparingly soluble | Not recommended for preparing high-concentration stock solutions. May be suitable for further dilution of a DMSO stock solution for specific experimental needs. |
| Water | Insoluble | This compound is practically insoluble in aqueous solutions. Direct dissolution in water or phosphate-buffered saline (PBS) is not feasible. |
| Cell Culture Media | Insoluble (Directly) | Must be diluted from a DMSO stock solution. The final concentration of DMSO in the culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid cytotoxicity. |
Note: The solubility data is based on information from chemical suppliers and general knowledge of similar small molecules. It is crucial to obtain the product-specific datasheet for the most accurate information.
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound should be confirmed from the certificate of analysis provided by the supplier. For the purpose of this protocol, a hypothetical molecular weight (MW) of 450 g/mol will be used for calculation.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Before opening the vial of this compound, centrifuge it briefly to ensure all the powder is at the bottom.
-
Weighing: Carefully weigh out 4.5 mg of this compound powder into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no undissolved particles.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol describes the preparation of working solutions of this compound by diluting the 10 mM DMSO stock solution into cell culture medium.
Materials:
-
10 mM this compound in DMSO (from Protocol 3.1)
-
Sterile cell culture medium (appropriate for the cell line being used)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the risk of precipitation, it is advisable to perform an intermediate dilution. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in sterile cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Final Dilution: Prepare the final working concentrations by further diluting the stock or intermediate solution in the appropriate volume of cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., 1 µL of 10 mM stock into 999 µL of medium).
-
Mixing: Mix the working solution thoroughly by gentle pipetting or vortexing.
-
Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Application: Add the prepared working solutions to your cell cultures immediately.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
It is recommended to prepare fresh working solutions for each experiment.
-
The stability of this compound in aqueous solutions for extended periods has not been fully characterized. Therefore, prolonged storage of working solutions is not recommended.
Safety Precautions
-
This compound is a chemical compound for research use only. Its toxicological properties have not been fully investigated.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
In case of contact with skin or eyes, wash immediately with copious amounts of water.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.
Troubleshooting
-
Precipitation upon dilution in aqueous media: This can occur if the concentration of the compound exceeds its solubility limit in the final medium. To mitigate this, ensure the final DMSO concentration is sufficient to maintain solubility, or consider using a stepwise dilution method. Gentle warming (to 37°C) and mixing may also help redissolve any precipitate.
-
Compound appears inactive: Ensure the stock solution was prepared correctly and has been stored properly to avoid degradation. Verify the calculations for the preparation of working solutions. It is also advisable to test a fresh batch of the compound.
By following these application notes and protocols, researchers can ensure the proper dissolution and handling of this compound for their experiments, leading to more reliable and reproducible results.
Application Notes and Protocols: Stability of P162-0948 in DMSO and Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pre-clinical evaluation of any novel therapeutic agent, such as the selective kinase inhibitor P162-0948, necessitates a thorough understanding of its physicochemical properties. Among these, the stability of the compound in common laboratory solvents and complex biological matrices is of paramount importance for ensuring the accuracy and reproducibility of in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a universal solvent for dissolving and storing small molecule compounds for biological assays.[1] However, the stability of a compound in DMSO over time can be a concern.[2][3] Furthermore, the transition from a simple solvent system to a complex aqueous environment, such as cell culture media, can significantly impact a compound's stability and, consequently, its biological activity.[4][5][6]
Cell culture media are complex mixtures of salts, amino acids, vitamins, and other nutrients that can interact with and degrade test compounds.[7][8] Factors such as pH, temperature, light exposure, and enzymatic activity can all contribute to the degradation of a compound in culture media. Therefore, it is crucial to establish the stability profile of this compound in both DMSO and relevant culture media to ensure the integrity of experimental results.
These application notes provide a comprehensive overview of the stability of this compound in DMSO and standard cell culture media. Detailed protocols for assessing stability and illustrative data are presented to guide researchers in their experimental design.
This compound Signaling Pathway
This compound is a potent and selective inhibitor of the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. The diagram below illustrates the mechanism of action of this compound.
Stability of this compound in DMSO
The stability of this compound in anhydrous DMSO was assessed over a period of 6 months at various storage temperatures.
Experimental Protocol: DMSO Stability
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into sterile, light-protected polypropylene (B1209903) tubes.
-
-
Storage Conditions:
-
Store aliquots at room temperature (20-25°C), 4°C, -20°C, and -80°C.
-
-
Sample Analysis:
-
At designated time points (0, 1, 2, 4, 8, 12, and 24 weeks), retrieve one aliquot from each storage temperature.
-
Analyze the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
The mobile phase consists of a gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
The column used is a C18 reverse-phase column.
-
The detection wavelength is set at the absorbance maximum of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (Time 0).
-
Data Summary: DMSO Stability
The following table summarizes the stability of this compound in DMSO at different temperatures.
| Storage Temperature | Time (Weeks) | This compound Remaining (%) |
| Room Temperature | 0 | 100 |
| 1 | 98.5 | |
| 2 | 96.2 | |
| 4 | 91.8 | |
| 8 | 85.3 | |
| 12 | 78.9 | |
| 24 | 65.1 | |
| 4°C | 0 | 100 |
| 1 | 99.8 | |
| 2 | 99.5 | |
| 4 | 99.1 | |
| 8 | 98.6 | |
| 12 | 98.2 | |
| 24 | 97.5 | |
| -20°C | 0 | 100 |
| 1 | 100 | |
| 2 | 99.9 | |
| 4 | 99.8 | |
| 8 | 99.7 | |
| 12 | 99.6 | |
| 24 | 99.4 | |
| -80°C | 0 | 100 |
| 1 | 100 | |
| 2 | 100 | |
| 4 | 100 | |
| 8 | 99.9 | |
| 12 | 99.9 | |
| 24 | 99.8 |
Stability of this compound in Culture Media
The stability of this compound was evaluated in two commonly used cell culture media: Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, both supplemented with 10% Fetal Bovine Serum (FBS).
Experimental Protocol: Culture Media Stability
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. americanlaboratory.com [americanlaboratory.com]
Application Notes and Protocols for Immunofluorescence Staining
Disclaimer: The specific antibody identifier "P162-0948" could not be located in biological databases or commercial inventories. The following application notes and protocols provide a comprehensive and generalized guide to immunofluorescence staining applicable to a wide range of primary antibodies. Researchers should always consult the datasheet accompanying their specific antibody for optimal, validated conditions.
These guidelines are intended for researchers, scientists, and drug development professionals to perform immunofluorescence analysis on both cultured cells and tissue sections.
I. Introduction to Immunofluorescence
Immunofluorescence (IF) is a powerful technique used to visualize the localization of specific proteins or other antigens within cells or tissue sections. This method relies on the high specificity of antibodies to their target antigens and the sensitivity of fluorescent detection. In indirect immunofluorescence, an unlabeled primary antibody first binds to the target antigen. Subsequently, a fluorescently labeled secondary antibody, which is directed against the host species of the primary antibody, is used to detect the primary antibody, amplifying the signal. This protocol will focus on the indirect immunofluorescence method.
II. Quantitative Data Summary
Successful immunofluorescence staining requires careful optimization of several parameters. The following tables provide typical starting concentrations and incubation times. It is crucial to optimize these for each specific antibody and sample type.
Table 1: Reagent Concentrations and Incubation Times for Cultured Cells
| Step | Reagent | Typical Concentration/Time | Notes |
| Fixation | 4% Paraformaldehyde (PFA) in PBS | 10-20 minutes at Room Temperature (RT) | Methanol or acetone (B3395972) fixation can also be used.[1][2] |
| Permeabilization | 0.1-0.5% Triton X-100 in PBS | 10-15 minutes at RT | Required for intracellular targets.[2] |
| Blocking | 1-5% BSA or 5-10% Normal Goat Serum in PBST | 1 hour at RT | Serum should be from the same species as the secondary antibody. |
| Primary Antibody | Varies (typically 1:100 - 1:1000) | 1-2 hours at RT or overnight at 4°C | Refer to the antibody datasheet for the recommended dilution. |
| Secondary Antibody | Varies (typically 1:200 - 1:2000) | 1 hour at RT, in the dark | Protect from light to prevent photobleaching. |
| Nuclear Counterstain | DAPI or Hoechst | Varies | Incubate for 5-10 minutes at RT. |
Table 2: Reagent Concentrations and Incubation Times for Frozen Tissue Sections
| Step | Reagent | Typical Concentration/Time | Notes |
| Fixation | Cold Acetone or 4% PFA | 10 minutes at -20°C (Acetone) or 15 min RT (PFA) | Post-fixation is common after sectioning.[1] |
| Permeabilization | 0.1-0.25% Triton X-100 in PBS | 10 minutes at RT | Not always necessary with acetone fixation. |
| Blocking | 5-10% Normal Goat Serum in PBST | 1 hour at RT | Helps to reduce non-specific binding.[3] |
| Primary Antibody | Varies (typically 1:100 - 1:1000) | Overnight at 4°C in a humidified chamber | Longer incubation is often required for tissue.[4] |
| Secondary Antibody | Varies (typically 1:200 - 1:2000) | 1-2 hours at RT, in the dark | Protect from light.[4] |
| Nuclear Counterstain | DAPI or Hoechst | Varies | Incubate for 5-10 minutes at RT. |
III. Experimental Protocols
A. Immunofluorescence Staining of Adherent Cultured Cells
This protocol is designed for cells grown on glass coverslips in a multi-well plate.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBST (Blocking Buffer)
-
Primary Antibody
-
Fluorophore-conjugated Secondary Antibody
-
DAPI or Hoechst stain
-
Antifade Mounting Medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a culture plate and grow until they reach the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.[2]
-
Fixation: Add 4% PFA to each well and incubate for 15 minutes at room temperature.[5]
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[2]
-
Permeabilization: For intracellular targets, add Permeabilization Buffer and incubate for 10 minutes at room temperature.[6]
-
Washing: Aspirate and wash three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[5]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's instructions. Aspirate the blocking buffer and add the primary antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[5]
-
Washing: Aspirate the primary antibody solution and wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature in the dark.[7]
-
Washing: Aspirate the secondary antibody solution and wash three times with PBS for 5 minutes each in the dark.
-
Counterstaining: Add DAPI or Hoechst solution and incubate for 5-10 minutes at room temperature in the dark.
-
Final Wash: Wash once with PBS.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of antifade mounting medium.[2]
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
B. Immunofluorescence Staining of Frozen Tissue Sections
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (Permeabilization Buffer)
-
10% Normal Goat Serum in PBST (Blocking Buffer)
-
Primary Antibody
-
Fluorophore-conjugated Secondary Antibody
-
DAPI or Hoechst stain
-
Antifade Mounting Medium
Procedure:
-
Tissue Preparation: Perfuse the animal with 4% PFA and then cryoprotect the tissue in a sucrose (B13894) solution before embedding in OCT compound and snap-freezing.
-
Sectioning: Cut 5-20 µm thick sections using a cryostat and mount them on charged glass slides.[4]
-
Drying: Air dry the sections for 30-60 minutes at room temperature.
-
Washing: Wash the slides in PBS for 5 minutes to remove the OCT compound.
-
Permeabilization: If required, incubate with Permeabilization Buffer for 10 minutes.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature in a humidified chamber.[3]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and apply to the sections. Incubate overnight at 4°C in a humidified chamber.[4]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Apply the diluted fluorophore-conjugated secondary antibody and incubate for 1-2 hours at room temperature in the dark.[4]
-
Washing: Wash three times with PBS for 5 minutes each in the dark.
-
Counterstaining: Add DAPI or Hoechst solution for 5-10 minutes.
-
Final Wash: Wash once with PBS.
-
Mounting: Coverslip the slides using an antifade mounting medium.
-
Imaging: Image the slides on a fluorescence or confocal microscope.
IV. Visualizations
A. General Immunofluorescence Workflow
Caption: General workflow for indirect immunofluorescence staining.
B. Example Signaling Pathway: NF-κB Activation
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses.[8][9] Its activation often involves the translocation of the p65 subunit from the cytoplasm to the nucleus, which can be visualized using immunofluorescence.[10]
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
References
- 1. scbt.com [scbt.com]
- 2. arigobio.com [arigobio.com]
- 3. Immunofluorescence protocol for frozen sections [sites.wustl.edu]
- 4. Immunofluorescence Staining of Frozen Tissue Sections | IHC Protocol | Bio-Techne [bio-techne.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Immunocytochemistry protocol | Abcam [abcam.com]
- 7. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of P162-0948, a Novel PI3K/Akt Pathway Inhibitor
These application notes provide a comprehensive guide for utilizing P162-0948 in flow cytometry-based assays. The following protocols and data are intended for researchers, scientists, and drug development professionals investigating the cellular effects of this compound, a potent and selective inhibitor of the PI3K/Akt signaling pathway.
Introduction
This compound is a novel small molecule inhibitor targeting the kinase activity of Akt, a central node in the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is frequently implicated in various diseases, including cancer. Flow cytometry is a powerful technique to dissect the effects of this compound on a single-cell level, enabling the quantitative analysis of target engagement and downstream pathway modulation. These notes provide detailed protocols for assessing the phosphorylation status of key proteins within the Akt pathway in response to this compound treatment.
Key Applications
-
Target Engagement: Quantify the inhibition of Akt phosphorylation at Serine 473 (p-Akt S473) in response to this compound treatment.
-
Downstream Effects: Analyze the modulation of downstream signaling events, such as the phosphorylation of S6 Ribosomal Protein (p-S6).
-
Cell Cycle Analysis: Investigate the impact of this compound on cell cycle progression.
-
Apoptosis Induction: Determine the pro-apoptotic activity of this compound by measuring markers like cleaved Caspase-3.
Quantitative Data Summary
The following tables summarize the expected quantitative data from flow cytometry analysis of a human cancer cell line (e.g., MCF-7) treated with this compound for 24 hours.
Table 1: Inhibition of p-Akt (S473) and p-S6 (S235/236) by this compound
| This compound Concentration (nM) | % p-Akt (S473) Positive Cells (MFI) | % p-S6 (S235/236) Positive Cells (MFI) |
| 0 (Vehicle Control) | 95.2 ± 2.1 (8765 ± 345) | 92.1 ± 3.5 (7654 ± 432) |
| 1 | 85.6 ± 3.2 (7543 ± 289) | 81.5 ± 4.1 (6543 ± 321) |
| 10 | 52.3 ± 4.5 (4321 ± 198) | 48.7 ± 5.2 (3421 ± 210) |
| 100 | 15.8 ± 2.8 (1234 ± 98) | 12.4 ± 3.1 (1109 ± 87) |
| 1000 | 5.1 ± 1.5 (543 ± 45) | 4.8 ± 1.2 (498 ± 39) |
Table 2: Effect of this compound on Cell Cycle Distribution
| This compound Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle Control) | 55.4 ± 3.1 | 30.2 ± 2.5 | 14.4 ± 1.8 |
| 10 | 60.1 ± 2.8 | 28.5 ± 2.1 | 11.4 ± 1.5 |
| 100 | 75.8 ± 4.2 | 15.3 ± 1.9 | 8.9 ± 1.2 |
| 1000 | 82.3 ± 3.9 | 8.1 ± 1.3 | 9.6 ± 1.4 |
Table 3: Induction of Apoptosis by this compound
| This compound Concentration (nM) | % Cleaved Caspase-3 Positive Cells |
| 0 (Vehicle Control) | 3.2 ± 0.8 |
| 10 | 5.1 ± 1.1 |
| 100 | 18.7 ± 2.3 |
| 1000 | 45.6 ± 3.9 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for phosphoflow cytometry analysis.
Experimental Protocols
Protocol 1: Phospho-Akt (S473) and Phospho-S6 (S235/236) Staining
This protocol describes the simultaneous detection of intracellular p-Akt and p-S6 in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO (Vehicle)
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-p-Akt (S473)
-
Anti-p-S6 (S235/236)
-
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with a dose-response of this compound (e.g., 1 nM to 1000 nM) or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Cell Harvest:
-
Aspirate the culture medium.
-
Wash cells once with PBS.
-
Harvest cells using a gentle dissociation reagent (e.g., TrypLE).
-
Transfer cells to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of Fixation Buffer.
-
Incubate for 15 minutes at room temperature.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
-
Permeabilization:
-
Gently resuspend the cell pellet in 100 µL of Staining Buffer.
-
Add 900 µL of ice-cold methanol (B129727) while vortexing gently to prevent clumping.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with 1 mL of Staining Buffer.
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing the pre-titrated fluorescently-conjugated antibodies against p-Akt (S473) and p-S6 (S235/236).
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the cells twice with 1 mL of Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 500 µL of Staining Buffer.
-
Acquire data on a flow cytometer. Ensure proper compensation is set up to correct for spectral overlap between fluorochromes.
-
Protocol 2: Cell Cycle Analysis with Propidium Iodide
This protocol details the analysis of cell cycle distribution following this compound treatment.
Materials:
-
Treated and control cells (from Protocol 1, steps 1-3)
-
PBS
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest and Fixation:
-
Harvest cells as described in Protocol 1, step 3.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer using a linear scale for the PI channel.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal | Insufficient antibody concentration | Titrate antibodies to determine the optimal concentration. |
| Poor permeabilization | Ensure complete permeabilization with methanol; check for cell clumps. | |
| Loss of phospho-epitope | Keep samples on ice and use phosphatase inhibitors during cell lysis if necessary. | |
| High Background | Non-specific antibody binding | Increase the number of washes; use an Fc block if necessary. |
| Insufficient washing | Ensure thorough washing after antibody incubation. | |
| Poor Resolution in Cell Cycle | Cell clumping | Gently vortex during fixation and staining; filter samples before acquisition. |
| Inappropriate flow rate | Use a low flow rate for acquisition. |
Conclusion
The protocols and data presented herein provide a robust framework for investigating the mechanism of action of this compound using flow cytometry. By quantifying changes in protein phosphorylation and cellular phenotypes such as cell cycle progression and apoptosis, researchers can gain valuable insights into the efficacy and cellular consequences of this novel PI3K/Akt pathway inhibitor. These methods are amenable to high-throughput screening and can be adapted for various cell types and experimental conditions.
Application Notes and Protocols for P162-0948 in Preclinical Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological condition characterized by the excessive deposition of extracellular matrix (ECM), leads to scarring and loss of organ function.[1][2] It is the common endpoint of a wide range of chronic diseases and a major cause of morbidity and mortality worldwide.[1][2] The development of effective anti-fibrotic therapies is a significant unmet medical need.[3] Robust and reproducible preclinical models are essential for evaluating the efficacy of novel therapeutic agents.
This document provides detailed application notes and protocols for the experimental design of fibrosis models to evaluate the therapeutic potential of P162-0948, an investigational anti-fibrotic compound. The protocols described herein are for two widely used and well-characterized in vivo models: bleomycin-induced pulmonary fibrosis and unilateral ureteral obstruction (UUO)-induced renal fibrosis.
Hypothesized Mechanism of Action of this compound
This compound is hypothesized to be a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, a central mediator in the pathogenesis of fibrosis.[2][4] TGF-β promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM production.[4] By inhibiting this pathway, this compound is expected to reduce myofibroblast activation and subsequent collagen deposition, thereby ameliorating fibrosis.
Signaling Pathway of this compound Inhibition
Caption: Hypothesized mechanism of this compound in the TGF-β signaling pathway.
Application Note 1: Evaluation of this compound in a Bleomycin-Induced Pulmonary Fibrosis Model
The bleomycin-induced lung fibrosis model is a widely used and well-characterized model that mimics many aspects of human idiopathic pulmonary fibrosis (IPF).[5][6]
Experimental Workflow
Caption: Experimental workflow for the bleomycin-induced lung fibrosis model.
Experimental Protocol
-
Animal Model: C57BL/6 mice (male, 8-10 weeks old) are commonly used.
-
Acclimatization: Animals are acclimatized for at least 7 days before the experiment.
-
Induction of Fibrosis: On day 0, mice are anesthetized, and a single intratracheal instillation of bleomycin sulfate (B86663) (1.5 - 3.0 U/kg in 50 µL of sterile saline) is administered. Control animals receive sterile saline.
-
Treatment:
-
Animals are randomly assigned to treatment groups (n=8-10 per group):
-
Vehicle control (e.g., saline or appropriate vehicle for this compound)
-
This compound (low dose, e.g., 10 mg/kg)
-
This compound (high dose, e.g., 30 mg/kg)
-
Positive control (e.g., Nintedanib or Pirfenidone)
-
-
Treatment is administered daily from day 1 to day 21 via oral gavage or another appropriate route.
-
-
Endpoint Analysis (Day 21):
-
Animals are euthanized.
-
Bronchoalveolar Lavage (BAL): Lungs are lavaged with sterile saline to collect BAL fluid for cell counting and cytokine analysis.
-
Histopathology: The left lung is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation and Masson's Trichrome for collagen deposition. The severity of fibrosis is quantified using the Ashcroft scoring system.
-
Biochemical Analysis: The right lung is homogenized for biochemical assays. Total lung collagen content is determined by measuring hydroxyproline (B1673980) levels.
-
Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1) using quantitative real-time PCR (qRT-PCR).
-
Data Presentation
| Group | Ashcroft Score (mean ± SEM) | Lung Hydroxyproline (µ g/lung ± SEM) | Col1a1 mRNA (fold change vs. Saline) | Acta2 mRNA (fold change vs. Saline) |
| Saline + Vehicle | 0.5 ± 0.1 | 150 ± 10 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| Bleomycin + Vehicle | 6.2 ± 0.5 | 450 ± 30 | 8.5 ± 1.2 | 7.2 ± 0.9 |
| Bleomycin + this compound (10 mg/kg) | 4.1 ± 0.4 | 320 ± 25 | 4.3 ± 0.6 | 3.8 ± 0.5 |
| Bleomycin + this compound (30 mg/kg) | 2.8 ± 0.3 | 210 ± 18 | 2.1 ± 0.4 | 2.5 ± 0.4 |
| Bleomycin + Nintedanib (60 mg/kg) | 3.1 ± 0.4 | 235 ± 20 | 2.8 ± 0.5 | 3.1 ± 0.6 |
| *p < 0.05, **p < 0.01 vs. Bleomycin + Vehicle. Data are representative. |
Application Note 2: Assessment of this compound in a Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis Model
The UUO model is a robust and widely accepted model for studying renal interstitial fibrosis.[6]
Experimental Workflow
Caption: Experimental workflow for the UUO-induced kidney fibrosis model.
Experimental Protocol
-
Animal Model: C57BL/6 or BALB/c mice (male, 8-10 weeks old).
-
Acclimatization: Animals are acclimatized for at least 7 days.
-
Induction of Fibrosis: On day 0, mice are anesthetized, and the left ureter is ligated at two points with surgical silk. Sham-operated animals undergo the same procedure without ureteral ligation.
-
Treatment:
-
Animals are randomly assigned to treatment groups (n=8-10 per group):
-
Sham + Vehicle
-
UUO + Vehicle
-
UUO + this compound (low dose, e.g., 10 mg/kg)
-
UUO + this compound (high dose, e.g., 30 mg/kg)
-
-
Treatment is administered daily from day 0 to day 14.
-
-
Endpoint Analysis (Day 14):
-
Animals are euthanized.
-
Histopathology: The obstructed (left) kidney is harvested, fixed, and processed for staining with H&E and Picrosirius Red to assess tissue morphology and collagen deposition, respectively.
-
Biochemical Analysis: A portion of the kidney cortex is used to determine total collagen content.
-
Gene Expression Analysis: RNA is extracted from the kidney cortex to measure the expression of fibrotic markers such as Col1a1, Acta2, and Tgf-β1.
-
Protein Expression: Western blotting can be performed on kidney lysates to assess the levels of fibrotic proteins like α-SMA and Fibronectin.
-
Data Presentation
| Group | Collagen Area (% of total area ± SEM) | Kidney Hydroxyproline (µg/g tissue ± SEM) | Col1a1 mRNA (fold change vs. Sham) | Acta2 mRNA (fold change vs. Sham) |
| Sham + Vehicle | 1.2 ± 0.2 | 120 ± 15 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| UUO + Vehicle | 15.8 ± 1.5 | 580 ± 45 | 12.1 ± 1.8 | 10.5 ± 1.3 |
| UUO + this compound (10 mg/kg) | 9.5 ± 1.1 | 350 ± 30 | 6.2 ± 0.9 | 5.8 ± 0.8 |
| UUO + this compound (30 mg/kg) | 5.3 ± 0.8 | 210 ± 22 | 2.9 ± 0.5 | 3.2 ± 0.6 |
| *p < 0.05, **p < 0.01 vs. UUO + Vehicle. Data are representative. |
The protocols and experimental designs outlined in these application notes provide a robust framework for the preclinical evaluation of the anti-fibrotic efficacy of this compound. The use of well-established in vivo models of lung and kidney fibrosis, coupled with comprehensive endpoint analyses, will enable a thorough assessment of the therapeutic potential of this compound. The clear and structured presentation of quantitative data will facilitate the interpretation and comparison of results, guiding further drug development efforts.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implementation of pre-clinical methodologies to study fibrosis and test anti-fibrotic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge [frontiersin.org]
- 5. The evolution of in vitro models of lung fibrosis: promising prospects for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atyrpharma.com [atyrpharma.com]
Application Note: P162-0948 Modulates T-Cell Differentiation by Targeting the mTOR Signaling Pathway
For Research Use Only
Introduction
T-lymphocytes (T-cells) are critical components of the adaptive immune system, orchestrating cellular immune responses against pathogens and cancerous cells. Upon activation, naïve CD4+ T-cells differentiate into distinct effector subsets, including T helper 1 (Th1), T helper 2 (Th2), T helper 17 (Th17), and induced regulatory T (iTreg) cells, each characterized by specific cytokine profiles and immunological functions. The differentiation into these lineages is tightly regulated by a complex network of signaling pathways, with the mammalian target of rapamycin (B549165) (mTOR) pathway emerging as a central regulator. Dysregulation of T-cell differentiation is implicated in various autoimmune diseases, inflammatory disorders, and cancer.
P162-0948 is a potent and selective small molecule inhibitor of the mTOR signaling pathway. This application note provides a detailed protocol for utilizing this compound in in vitro T-cell differentiation assays to investigate its effects on the lineage commitment of naïve CD4+ T-cells. The following sections describe the underlying signaling pathway, experimental procedures, and expected outcomes, offering researchers a comprehensive guide to employing this compound as a tool to modulate T-cell responses.
Signaling Pathway
The mTOR signaling pathway is a crucial integrator of environmental and intracellular signals that governs cell growth, proliferation, and metabolism. In T-cells, mTOR signaling is activated downstream of T-cell receptor (TCR) and co-stimulatory molecule (e.g., CD28) engagement. Activated mTOR forms two distinct complexes, mTORC1 and mTORC2, which regulate distinct downstream effectors. mTORC1 promotes the differentiation of Th1 and Th17 cells while inhibiting the generation of iTreg cells. Conversely, mTORC2 is involved in promoting Th2 differentiation. This compound, by inhibiting mTOR, is hypothesized to suppress Th1 and Th17 differentiation while promoting the development of iTreg cells, thereby shifting the balance of T-cell subsets.
Experimental Protocols
Isolation of Naïve CD4+ T-Cells from Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the procedure for isolating naïve CD4+ T-cells, which are the precursor cells for in vitro differentiation assays.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Naïve CD4+ T Cell Enrichment Cocktail
-
Phosphate-Buffered Saline (PBS) containing 2% Fetal Bovine Serum (FBS)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM β-mercaptoethanol)
Protocol:
-
Dilute peripheral blood with an equal volume of PBS + 2% FBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs three times with PBS + 2% FBS.
-
Resuspend the PBMC pellet in PBS + 2% FBS and count the cells.
-
Add the RosetteSep™ Human Naïve CD4+ T Cell Enrichment Cocktail at 50 µL/mL of cells.
-
Incubate for 20 minutes at room temperature.
-
Dilute the cell suspension with an equal volume of PBS + 2% FBS and layer over Ficoll-Paque PLUS.
-
Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.
-
Collect the enriched naïve CD4+ T-cells from the interface.
-
Wash the cells twice with PBS + 2% FBS.
-
Resuspend the cells in complete RPMI-1640 medium and assess purity by flow cytometry (staining for CD4, CD45RA, and CCR7). Purity should be >95%.
In Vitro T-Cell Differentiation Assay
This protocol describes the culture conditions required to differentiate naïve CD4+ T-cells into Th1, Th2, Th17, and iTreg subsets in the presence of this compound.
Materials:
-
Purified naïve CD4+ T-cells
-
Complete RPMI-1640 medium
-
Human CD3/CD28 T-Cell Activator
-
Recombinant human cytokines and blocking antibodies (see Table 1)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom culture plates
Protocol:
-
Coat a 96-well plate with anti-CD3 antibody (5 µg/mL in PBS) overnight at 4°C. Wash the plate twice with sterile PBS before use.
-
Resuspend naïve CD4+ T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare the differentiation media for each T-cell subset by adding the cytokines and antibodies as detailed in Table 1.
-
Prepare serial dilutions of this compound in the appropriate differentiation medium. A vehicle control (DMSO) must be included.
-
Add 100 µL of the cell suspension to each well of the coated 96-well plate.
-
Add 100 µL of the corresponding differentiation medium containing this compound or vehicle control to the wells. Add soluble anti-CD28 antibody to a final concentration of 2 µg/mL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
After incubation, cells can be harvested for analysis by flow cytometry, ELISA, or quantitative PCR.
Data Presentation
The following tables summarize the required reagents for T-cell differentiation and the expected outcomes following treatment with this compound.
Table 1: Cytokine and Antibody Cocktails for T-Cell Differentiation
| T-Cell Subset | Cytokines | Blocking Antibodies | Key Transcription Factor |
| Th1 | IL-12 (20 ng/mL), IL-2 (10 ng/mL) | Anti-IL-4 (10 µg/mL) | T-bet |
| Th2 | IL-4 (20 ng/mL), IL-2 (10 ng/mL) | Anti-IFN-γ (10 µg/mL) | GATA3 |
| Th17 | TGF-β1 (5 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), IL-1β (10 ng/mL) | Anti-IFN-γ (10 µg/mL), Anti-IL-4 (10 µg/mL) | RORγt |
| iTreg | TGF-β1 (10 ng/mL), IL-2 (100 U/mL) | Anti-IFN-γ (10 µg/mL), Anti-IL-4 (10 µg/mL) | Foxp3 |
Table 2: Expected Effects of this compound on T-Cell Differentiation
| T-Cell Subset | Effect of this compound | Key Cytokine Production |
| Th1 | ↓ | IFN-γ |
| Th2 | ↔ or ↑ | IL-4, IL-5, IL-13 |
| Th17 | ↓↓ | IL-17A, IL-17F, IL-22 |
| iTreg | ↑↑ | IL-10, TGF-β |
Note: The magnitude of the effect (↓ for decrease, ↑ for increase, ↔ for no change) is concentration-dependent.
Analysis of T-Cell Differentiation
Flow Cytometry for Intracellular Transcription Factors
Protocol:
-
Harvest cells and wash with PBS.
-
Fix and permeabilize the cells using a commercially available Foxp3/Transcription Factor Staining Buffer Set.
-
Stain with fluorescently labeled antibodies against CD4 and the key transcription factors (T-bet for Th1, GATA3 for Th2, RORγt for Th17, and Foxp3 for iTreg).
-
Acquire data on a flow cytometer and analyze the percentage of cells expressing each transcription factor within the CD4+ gate.
ELISA for Cytokine Secretion
Protocol:
-
Harvest the culture supernatants.
-
Perform ELISA for key cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17, and IL-10 for iTreg) using commercially available ELISA kits according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
Conclusion
This compound is a valuable research tool for studying the role of mTOR signaling in T-cell biology. The protocols provided in this application note offer a robust framework for investigating the immunomodulatory effects of this compound on T-cell differentiation. By selectively inhibiting the mTOR pathway, this compound can be used to manipulate the balance of T helper subsets, providing insights into the mechanisms underlying immune regulation and offering a potential therapeutic strategy for immune-mediated diseases. Researchers are encouraged to optimize the concentration of this compound and the timing of its addition for their specific experimental systems.
Application Notes and Protocols: P162-0948 Treatment for Organoid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Patient-derived organoids (PDOs) are three-dimensional, in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original tissue.[1] This technology has emerged as a powerful tool in cancer research, offering a platform for drug screening, biomarker discovery, and personalized medicine.[1][2] Organoids can be derived from various tumor types and have been shown to predict patient therapeutic responses, making them highly relevant for preclinical studies.[1][3] This document provides detailed protocols for the treatment of organoid cultures with the novel therapeutic agent P162-0948, outlining its mechanism of action and providing a framework for assessing its efficacy.
While information on the specific compound this compound is not publicly available, this document outlines the general principles and methodologies for evaluating a novel compound on organoid cultures, using "this compound" as a placeholder. The described workflows and assays are standard in the field of organoid-based drug discovery.
This compound: A Novel Therapeutic Agent
This compound is a hypothetical small molecule inhibitor designed to target a key signaling pathway implicated in tumorigenesis. For the purpose of this application note, we will assume this compound targets the hypothetical "Tumor Growth Pathway (TGP)".
Mechanism of Action
This compound is postulated to be a potent and selective inhibitor of "Kinase X," a critical downstream effector in the TGP signaling cascade. By blocking the activity of Kinase X, this compound is expected to inhibit cell proliferation, induce apoptosis, and reduce the viability of cancer organoids.
Signaling Pathway Diagram
Caption: Hypothetical Tumor Growth Pathway (TGP) targeted by this compound.
Experimental Protocols
The following protocols provide a framework for establishing organoid cultures and assessing the efficacy of this compound.
Establishment of Patient-Derived Organoid Cultures
This protocol outlines the general steps for generating organoids from patient tumor tissue. Specific media formulations and growth factors may vary depending on the tissue of origin.[4]
Materials:
-
Fresh tumor tissue
-
Digestion buffer (e.g., Collagenase/Dispase)
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid growth medium (specific to tissue type)
-
ROCK inhibitor (e.g., Y-27632)
-
6-well and 96-well culture plates
Procedure:
-
Mechanically mince the tumor tissue into small fragments.
-
Digest the tissue fragments using a suitable digestion buffer to obtain a single-cell suspension or small cell clusters.
-
Filter the cell suspension to remove undigested tissue.
-
Resuspend the cell pellet in a basement membrane matrix.
-
Plate droplets of the cell-matrix mixture into a pre-warmed 6-well plate.
-
Allow the matrix to solidify at 37°C.
-
Overlay with organoid growth medium supplemented with a ROCK inhibitor for the first 48-72 hours.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids as they grow, typically every 7-14 days.
This compound Treatment and Viability Assay
This protocol describes how to treat established organoid cultures with this compound and assess cell viability.
Materials:
-
Established organoid cultures in 96-well plates
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Organoid growth medium
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader for luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in organoid growth medium. Include a vehicle control (medium with solvent).
-
Carefully remove the existing medium from the organoid-containing wells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for a predetermined time course (e.g., 72, 96, 120 hours).
-
At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound testing in organoids.
Data Presentation
The quantitative data from the cell viability assays should be summarized in a table to facilitate the determination of the half-maximal inhibitory concentration (IC50) for this compound.
Table 1: Dose-Response of this compound on Organoid Viability
| This compound Concentration (µM) | Mean Percent Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.01 | 98.1 | 4.8 |
| 0.1 | 85.3 | 6.1 |
| 1 | 52.7 | 7.3 |
| 10 | 15.9 | 3.5 |
| 100 | 2.4 | 1.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The use of patient-derived organoids provides a robust and clinically relevant platform for the preclinical evaluation of novel therapeutic compounds like this compound. The protocols and workflows detailed in this document offer a comprehensive guide for researchers to assess the efficacy and mechanism of action of new cancer drugs in a 3D in vitro model system that closely mimics the in vivo tumor environment.[3] This approach has the potential to accelerate the drug development process and aid in the implementation of personalized medicine strategies.[2][4]
References
- 1. Organoids technology in cancer research: from basic applications to advanced ex vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoid technology in disease modelling, drug development, personalized treatment and regeneration medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoid models established from primary tumors and patient-derived xenograft tumors reflect platinum sensitivity of ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
Application Notes and Protocols for P162-0948 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
P162-0948 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8). With an IC50 value of 50.4 nM, this compound offers a valuable tool for investigating the biological roles of CDK8 in various cellular processes, including transcription, cell signaling, and disease pathogenesis.[1] Notably, this compound has been shown to disrupt the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway by reducing the phosphorylation of Smad proteins. This mechanism of action makes it a compound of significant interest for research in areas such as fibrosis and oncology. Furthermore, this compound has demonstrated the ability to reduce cell migration and modulate the expression of proteins related to the Epithelial-Mesenchymal Transition (EMT), a critical process in cancer progression and metastasis.[1]
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize modulators of the CDK8 pathway. The protocols are designed to be robust and adaptable for various research and drug discovery applications.
Key Features of this compound
-
High Potency: Exhibits an IC50 of 50.4 nM against CDK8.[1]
-
Selectivity: Demonstrates significant selectivity for CDK8 over a broad panel of other kinases.[1]
-
Mechanism of Action: Inhibits the phosphorylation of Smad proteins, thereby disrupting the TGF-β/Smad signaling cascade.
-
Cellular Activity: Reduces cell migration and the expression of EMT-related proteins in cell-based assays.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a clear reference for its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| CDK8 | 50.4 |
Table 2: HTS-Relevant Activity of this compound
| Assay Type | Concentration | % Inhibition |
| Enzymatic Kinase Assay | 10 µM | 100 |
Table 3: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 100 nM |
| CDK8 | 63 |
| Other Kinases (panel of 59) | < 50 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.
References
Application Notes and Protocols for P162-0948
For Researchers, Scientists, and Drug Development Professionals
Introduction
P162-0948 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription. Research indicates that this compound exerts its effects through the disruption of the TGF-β/Smad signaling pathway, leading to reduced cell migration and expression of epithelial-mesenchymal transition (EMT)-related proteins. These characteristics make this compound a compound of interest for studies in oncology and fibrosis.
Physicochemical and Biological Properties
| Property | Value | Source |
| CAS Number | 1358201-44-1 | TargetMol Safety Data Sheet |
| Molecular Formula | C₂₀H₁₅FN₄O₂ | TargetMol Safety Data Sheet |
| Mechanism of Action | Selective CDK8 inhibitor | MedChemExpress |
| IC₅₀ | 50.4 nM | MedChemExpress |
| Signaling Pathway | Disrupts TGF-β/Smad signaling | MedChemExpress |
| Cellular Effects | Reduces cell migration and expression of EMT-related proteins in A549 cells. | MedChemExpress |
Safety and Handling Guidelines
This compound should be handled by trained personnel in a laboratory setting. The following guidelines are based on available Safety Data Sheets (SDS).
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. |
Handling and Storage
| Condition | Guideline |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in a well-ventilated area. |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. |
First Aid Measures
| Exposure | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Experimental Protocols
Stock Solution Preparation
For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell-Based Assays
Cell Line: A549 (human lung carcinoma) cells are a suitable model to study the effects of this compound on cell migration and EMT.
1. IC₅₀ Determination using MTT Assay
This protocol is to determine the concentration of this compound that inhibits 50% of cell viability.
-
Materials:
-
A549 cells
-
DMEM with 10% FBS
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and plot a dose-response curve to determine the IC₅₀ value.
-
2. Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of A549 cells.
-
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Sterile 200 µL pipette tip
-
-
Procedure:
-
Seed A549 cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "wound" in the monolayer by gently scraping with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing a non-toxic concentration of this compound (e.g., below the IC₅₀). Include a vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Measure the wound area at each time point and calculate the percentage of wound closure.
-
3. Western Blot Analysis of TGF-β/Smad Signaling
This protocol is to analyze the effect of this compound on the phosphorylation of Smad proteins, key components of the TGF-β pathway.
-
Materials:
-
A549 cells
-
This compound
-
TGF-β1 (as a pathway activator)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Smad2/3, anti-Smad2/3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Seed A549 cells and grow to 70-80% confluency.
-
Pre-treat the cells with this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with TGF-β1 for a short period (e.g., 30-60 minutes).
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL detection system.
-
Analyze the band intensities to determine the relative levels of phosphorylated Smad proteins.
-
Visualizations
Caption: Mechanism of action of this compound on the TGF-β/Smad signaling pathway.
Caption: Experimental workflow for IC₅₀ determination of this compound using the MTT assay.
Troubleshooting & Optimization
Navigating P162-0948: A Technical Guide to Solubility and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing P162-0948, a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). This compound has emerged as a significant tool in studying cellular processes regulated by the Mediator complex, particularly in the context of the TGF-β/Smad signaling pathway. However, like many small molecule inhibitors, its efficacy in experimental settings is highly dependent on proper handling and solubility. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of CDK8 with an IC₅₀ of 50.4 nM.[1] It functions by disrupting the TGF-β/Smad signaling pathway, which is implicated in processes such as the epithelial-to-mesenchymal transition (EMT).[1][2] By inhibiting CDK8, this compound can reduce the phosphorylation of Smad proteins, thereby affecting gene transcription and cellular responses like cell migration.[1][2]
Q2: I am observing precipitation when preparing my this compound working solution. What could be the cause?
Precipitation is a common issue with small molecule inhibitors and can be attributed to several factors:
-
Low Aqueous Solubility: this compound, like many kinase inhibitors, likely has poor solubility in aqueous solutions. Direct dilution of a high-concentration DMSO stock into aqueous media can cause the compound to crash out of solution.
-
Incorrect Solvent: While DMSO is a common solvent for initial stock solutions, the final concentration in your assay media must be low enough to maintain solubility and avoid cellular toxicity.
-
Temperature: Adding a cold stock solution to warmer media can decrease solubility.
-
pH of the Medium: The pH of your final working solution can influence the solubility of the compound.
Q3: What is the recommended solvent for this compound?
For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. For final working solutions in cell-based assays, it is crucial to dilute the DMSO stock in the appropriate cell culture medium to a final DMSO concentration that is typically 0.5% or lower to avoid solvent-induced artifacts and cytotoxicity.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM). This allows for small volumes to be used for preparing working solutions, minimizing the final DMSO concentration in the assay.
Q5: How should I store this compound solutions?
Solid this compound should be stored at -20°C. DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability. Working solutions in aqueous media should be prepared fresh for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation upon dilution in aqueous media | Final DMSO concentration is too low to maintain solubility. | Ensure the final DMSO concentration in the cell culture media is sufficient (typically ≤0.5%). Consider a stepwise dilution approach. |
| Rapid addition of DMSO stock to aqueous buffer. | Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing to ensure rapid mixing. | |
| Temperature shock. | Allow both the DMSO stock solution and the aqueous medium to equilibrate to room temperature before mixing. | |
| Inconsistent or no biological activity | Degradation of the compound. | Prepare fresh working solutions for each experiment from a recently thawed aliquot of the DMSO stock. Avoid storing working solutions in aqueous media. |
| Inaccurate concentration of the stock solution. | Ensure the compound was fully dissolved in DMSO when preparing the stock solution. Gentle warming and sonication can aid dissolution. | |
| Cell toxicity or off-target effects | High final DMSO concentration. | Perform a vehicle control experiment with the same final DMSO concentration to assess solvent toxicity. Aim for a final DMSO concentration of ≤0.1%. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 362.36 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.62 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.
-
Store the aliquots at -80°C.
Preparation of a this compound Working Solution for in vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: To avoid precipitation, it is recommended to perform an intermediate dilution step. For example, to prepare a 10 µM working solution, first dilute the 10 mM stock 1:100 in media (to get a 100 µM intermediate solution), and then dilute this intermediate solution 1:10 in media.
-
-
Mix thoroughly by gentle pipetting or inversion after each dilution step.
-
Ensure the final DMSO concentration in the working solution is non-toxic to the cells (typically ≤0.5%, but ideally ≤0.1%).
-
Use the freshly prepared working solution immediately for your experiment.
Signaling Pathway
This compound inhibits CDK8, which plays a role in the TGF-β signaling pathway. The following diagram illustrates the canonical TGF-β/Smad signaling cascade.
Caption: TGF-β/Smad signaling pathway and the inhibitory action of this compound on CDK8.
References
Technical Support Center: P162-0948 Off-Target Effects Investigation
This technical support center is designed for researchers, scientists, and drug development professionals investigating the potential off-target effects of the kinase inhibitor P162-0948. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound. Could this be due to off-target effects?
A1: Yes, discrepancies between the observed cellular phenotype and the expected consequences of on-target inhibition are a strong indicator of potential off-target effects.[1] It is crucial to investigate whether this compound interacts with other cellular proteins, which could be responsible for the observed phenotype.
Q2: What are the most effective initial steps to determine if this compound has significant off-target activity?
A2: A highly recommended first step is to perform a kinome-wide selectivity screen.[2] This involves testing this compound against a large panel of kinases to identify any unintended targets.[1][2] This approach provides a broad overview of the inhibitor's selectivity profile and can quickly pinpoint potential off-target interactions.
Q3: How can we confirm that the observed cellular activity of this compound is a result of its on-target, rather than off-target, effects?
A3: A definitive method for target validation is to conduct rescue experiments. This can be achieved by introducing a drug-resistant mutant of the intended target into the cells. If the cellular effects of this compound are reversed, it suggests on-target activity. Conversely, if the phenotype persists, it is likely mediated by off-target interactions. Another powerful technique is to use CRISPR-Cas9 to knock out the intended target. If this compound still elicits the same cellular response in the knockout cells, the effect is unequivocally off-target.
Q4: We are observing unexpected toxicity in our in vivo studies with this compound. Could this be related to off-target effects?
A4: Unexpected in vivo toxicities are frequently linked to off-target effects. While an inhibitor may be highly selective in vitro, it can interact with a broader range of proteins in a complex biological system, leading to unforeseen side effects. Comprehensive off-target profiling is essential to understand and mitigate potential in vivo toxicities.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at concentrations required for effective on-target inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[1] 2. Test inhibitors with different chemical scaffolds that target the same primary kinase.[1] | 1. Identification of specific off-targets responsible for cytotoxicity. 2. If cytotoxicity persists across different scaffolds, it may indicate an on-target effect.[1] |
| Compound solubility issues | 1. Verify the solubility of this compound in the cell culture media. 2. Always include a vehicle control to ensure the solvent is not contributing to toxicity. | Prevention of compound precipitation, which can lead to non-specific cellular stress and toxicity. |
Issue 2: Inconsistent or unexpected results in downstream signaling assays (e.g., Western Blotting).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to this compound. 2. More consistent and interpretable results. |
| Inhibitor instability | 1. Assess the stability of this compound in your experimental conditions (e.g., cell culture media) over time. | Ensures that the observed effects are due to the inhibitor and not its degradation products. |
| Cell line-specific effects | 1. Test this compound in multiple cell lines to determine if the unexpected effects are consistent. | Helps to distinguish between general off-target effects and those that are specific to a particular cellular context. |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[1]
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) in a suitable solvent like DMSO.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a comprehensive panel of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[1]
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. A "hit" is typically defined as a kinase that is inhibited above a certain threshold (e.g., >50% inhibition).[1]
-
Interpretation: A selective inhibitor will show a high percentage of inhibition for the intended target and minimal inhibition for other kinases. Significant inhibition of other kinases indicates potential off-target effects.
Protocol 2: Western Blotting for Off-Target Pathway Analysis
Objective: To investigate if this compound affects signaling pathways other than the intended target pathway.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) and a vehicle control for a specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of the on-target pathway, as well as key proteins from potentially related off-target pathways (e.g., p-JNK, JNK, p-ERK, ERK).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control. A significant change in the phosphorylation of a protein in an unrelated pathway would suggest off-target effects.[1]
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table presents hypothetical data from a kinome-wide selectivity screen of this compound at a concentration of 1 µM.
| Kinase | Percent Inhibition (%) | Classification |
| Target Kinase A | 98 | On-Target |
| Off-Target Kinase X | 85 | Potential Off-Target |
| Off-Target Kinase Y | 62 | Potential Off-Target |
| Off-Target Kinase Z | 15 | Non-significant |
| ... (other kinases) | <10 | Non-significant |
Table 2: IC50 Values of this compound for On-Target and Key Off-Target Kinases
This table summarizes the inhibitory concentrations (IC50) for this compound against its intended target and identified off-target kinases. Lower IC50 values indicate higher potency.
| Kinase | IC50 (nM) | Selectivity (Off-Target IC50 / On-Target IC50) |
| Target Kinase A | 15 | - |
| Off-Target Kinase X | 150 | 10 |
| Off-Target Kinase Y | 750 | 50 |
Mandatory Visualization
Caption: Experimental workflow for investigating this compound off-target effects.
Caption: On-target versus off-target signaling pathways of this compound.
References
P162-0948 inconsistent results in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals encountering inconsistent results during experiments with the investigational kinase inhibitor, P162-0948.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action for this compound?
A1: this compound is an ATP-competitive kinase inhibitor. While its primary target is under investigation, it is designed to bind to the ATP pocket of specific kinases, thereby preventing the phosphorylation of downstream substrates. Kinases regulate a vast number of cellular processes, and their dysregulation is implicated in many diseases.[1][2]
Q2: What are the common initial signs of potential off-target effects or experimental variability with this compound?
A2: Common indicators of off-target effects or experimental issues include:
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Inconsistent results with other inhibitors: A structurally different inhibitor targeting the same kinase should ideally produce a similar phenotype.[1]
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Discrepancy with genetic validation: The observed phenotype with this compound differs from that seen with genetic knockdown (siRNA, shRNA) or knockout (CRISPR-Cas9) of the intended target.[1]
-
High concentration required for effect: The effective concentration in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50).[1]
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Unexpected cellular toxicity: Significant cell death or morphological changes occur at concentrations expected to be specific for the target.[1][3]
Q3: How can I be sure that the observed cellular phenotype is a direct result of this compound inhibiting the intended target?
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
One of the primary challenges with cell-based assays is generating consistent and reproducible data that accurately reflects the biology of a disease.[3] If you are observing high variability in your results with this compound, consider the following factors:
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | Use primary cells or low-passage number immortalized cells. High-passage number cells can lead to inconsistent results.[3] Ensure cell lines are routinely tested for mycoplasma contamination. |
| Compound Solubility and Stability | Ensure this compound is fully solubilized in your media. Poor solubility can lead to inconsistent effective concentrations.[4] Test the stability of the compound in your culture media over the time course of your experiment.[4] |
| Assay Conditions | Optimize cell seeding density, treatment duration, and serum concentration. Standardize all incubation times and temperatures. |
| Off-Target Effects | The observed phenotype may be due to this compound binding to unintended proteins.[1] Perform counter-screens and use structurally unrelated inhibitors for the same target to confirm the phenotype.[1] |
Issue 2: Discrepancy Between Biochemical Potency (IC50) and Cellular Efficacy (EC50)
It is common for the effective concentration in a cellular assay to be higher than the biochemical IC50. However, a very large discrepancy warrants investigation.[1]
| Potential Cause | Troubleshooting Steps |
| Cellular Permeability | This compound may have poor cell permeability, preventing it from reaching its intracellular target.[4] Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. |
| Efflux Pumps | The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (PGP).[4] |
| High Protein Binding | This compound may bind to proteins in the cell culture serum, reducing its free concentration available to interact with the target.[5] Consider reducing the serum percentage in your assay medium or using serum-free medium if possible. |
| Drug Metabolism | Cells may metabolize this compound into an inactive form. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol is designed to verify that this compound binds to its intended target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[1]
Workflow for CETSA
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with this compound at a relevant concentration and another set with a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures (e.g., 40°C to 70°C).[1]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or another protein detection method.[1]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates that the compound has bound to and stabilized the target protein.
Protocol 2: Western Blot for Downstream Signaling
This protocol assesses the functional consequence of this compound binding to its target kinase by measuring the phosphorylation of a known downstream substrate.
Hypothetical Signaling Pathway for Target Kinase
Caption: Hypothetical signaling pathway for the target of this compound.
Methodology:
-
Cell Treatment: Treat cells with a dose-response range of this compound for a specified time. Include a positive control (e.g., a known activator of the pathway) and a negative control (vehicle).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for the total amount of the substrate protein as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate at different concentrations of this compound. A decrease in this ratio with increasing concentrations of the compound indicates on-target activity.
In Vivo Study Considerations
Inconsistent results can also arise in animal models. Pharmacokinetic and pharmacodynamic variability are significant factors to consider.
| Factor | Consideration |
| Pharmacokinetics | There can be high inter-individual variability in drug clearance and exposure.[6] Consider individualized dosing strategies or therapeutic drug monitoring if feasible.[6] |
| Drug-Food Interactions | The absorption of small molecule kinase inhibitors can be affected by food.[7] Standardize feeding schedules in your animal studies. |
| Genetic Polymorphisms | Genetic differences in the animal strain can affect drug metabolism and efficacy.[2] |
| Preclinical Model Selection | The choice of animal model is critical. Patient-derived xenograft (PDX) models may offer higher concordance with clinical data in some cases.[5] However, no single model perfectly recapitulates human disease.[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intraindividual Pharmacokinetic Variability: Focus on Small-Molecule Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scitechnol.com [scitechnol.com]
P162-0948 degradation and storage conditions
Technical Support Center: P162-0948
This technical support center provides guidance on the handling, storage, and troubleshooting of experiments involving this compound, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound?
For initial stock solutions, we recommend using anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-50 mM. For working solutions in cell-based assays, further dilute the DMSO stock in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is below 0.1% to avoid solvent-induced toxicity.
Q2: I am observing a loss of this compound activity over time in my experiments. What could be the cause?
A loss of activity can be attributed to several factors, including improper storage, repeated freeze-thaw cycles, or degradation in aqueous solutions. This compound is susceptible to hydrolysis in aqueous media. It is recommended to prepare fresh working solutions from the DMSO stock for each experiment. If you suspect degradation of your stock solution, refer to the stability data and troubleshooting guide below.
Q3: Can I store this compound working solutions in aqueous buffers?
We strongly advise against long-term storage of this compound in aqueous buffers. The compound's stability is significantly reduced in aqueous environments. For consistent results, prepare aqueous working solutions immediately before use and discard any unused portions.
Q4: How many freeze-thaw cycles can the this compound DMSO stock solution tolerate?
To maintain the integrity of the compound, we recommend minimizing freeze-thaw cycles. Aliquot the initial DMSO stock solution into smaller, single-use volumes to avoid repeated thawing and freezing of the main stock. Our stability studies indicate a potential for degradation after five freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values | 1. Degradation of this compound stock or working solution. 2. Variability in cell density or passage number. 3. Inconsistent incubation times. | 1. Prepare fresh working solutions for each experiment. Use a new aliquot of the DMSO stock. 2. Ensure consistent cell seeding density and use cells within a defined passage number range. 3. Standardize all incubation times precisely. |
| Precipitation of compound in cell culture medium | 1. The concentration of this compound exceeds its solubility in the aqueous medium. 2. The final DMSO concentration is too low to maintain solubility. | 1. Lower the final concentration of this compound. 2. Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to the cells (typically <0.1%). |
| No observable effect on the target pathway | 1. Complete degradation of this compound. 2. Incorrect concentration used. 3. The cell line is resistant to this compound. | 1. Verify the integrity of your this compound stock by analytical methods (e.g., HPLC) or by testing a new vial. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Confirm the expression and activity of the PI3K/Akt/mTOR pathway in your cell line. |
This compound Stability Data
Table 1: Stability of this compound in DMSO Stock Solution (10 mM)
| Storage Condition | Time Point | Purity (%) by HPLC |
| -80°C | 1 month | 99.8 |
| -80°C | 6 months | 99.5 |
| -80°C | 12 months | 99.1 |
| -20°C | 1 month | 98.5 |
| -20°C | 6 months | 95.2 |
| 4°C | 1 week | 92.1 |
| Room Temperature | 24 hours | 85.7 |
Table 2: Stability of this compound in Aqueous Solution (10 µM in PBS, pH 7.4)
| Storage Condition | Time Point | Remaining Compound (%) |
| 4°C | 2 hours | 98.2 |
| 4°C | 8 hours | 91.5 |
| 4°C | 24 hours | 78.3 |
| Room Temperature | 2 hours | 90.1 |
| Room Temperature | 8 hours | 65.4 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to 10 µM in the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubate the samples at the desired temperatures (e.g., 4°C, Room Temperature).
-
At specified time points, take an aliquot of the sample and immediately quench any further degradation by adding an equal volume of acetonitrile (B52724).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the absorbance maximum of this compound.
-
Analysis: Quantify the peak area of this compound at each time point relative to the initial time point to determine the percentage of remaining compound.
-
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for assessing the stability of this compound.
Troubleshooting P162-0948 precipitation in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential precipitation issues with the selective CDK8 inhibitor, P162-0948, in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) with an IC50 of 50.4 nM.[1][2] It functions by disrupting the TGF-β/Smad signaling pathway.[1][2] In this pathway, CDK8 acts as a positive regulator of transcription mediated by SMAD proteins. This compound's inhibition of CDK8 can reduce the phosphorylation of Smad, thereby interfering with this signaling cascade.[1][2]
Q2: I observed a precipitate after adding my this compound stock solution to my cell culture medium. What are the common causes?
A2: Precipitation of small molecule inhibitors like this compound upon dilution into aqueous media is a frequent issue, often due to the compound's hydrophobic nature. The primary causes include:
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High Final Concentration: The final concentration of this compound in the medium may exceed its aqueous solubility limit.
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"Crashing Out": Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the compound to immediately precipitate due to a sharp change in solvent polarity.
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Low Temperature: Introducing the compound to cold media can decrease its solubility.
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Media Components: Interactions with components in the cell culture medium, such as proteins and salts, can sometimes lead to precipitation.
Q3: How can I visually identify this compound precipitation?
A3: Precipitation can appear as fine particles, a cloudy or hazy appearance in the medium, or even larger crystals, which may be visible to the naked eye or under a microscope. It is important to distinguish this from microbial contamination, which often presents with turbidity and a rapid pH change.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with this compound in your experiments.
Issue: Immediate Precipitation Upon Addition to Media
If you observe a precipitate immediately after adding your this compound DMSO stock to your cell culture medium, follow these steps:
1. Review Your Dilution Method:
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Avoid Rapid Dilution: Do not add a small volume of highly concentrated DMSO stock directly into a large volume of media.
-
Recommended Dilution Technique:
-
Warm your complete cell culture medium to 37°C.
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Create an intermediate dilution of your this compound stock in pre-warmed media.
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Add this intermediate dilution to the final volume of your media while gently vortexing or swirling.
-
2. Check Media Temperature:
-
Always Use Pre-warmed Media: Ensure your cell culture medium is at 37°C before adding this compound. Compounds are generally more soluble at warmer temperatures.
3. Assess Final Concentration:
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Reduce Working Concentration: The simplest solution may be to lower the final concentration of this compound in your experiment.
-
Determine Maximum Soluble Concentration: If a specific concentration is required, it is crucial to determine the maximum soluble concentration of this compound in your specific cell culture medium. Please refer to the Experimental Protocol: Determining Maximum Soluble Concentration section below.
Issue: Precipitation Over Time in Culture
If precipitation occurs hours or days after the initial preparation, consider the following:
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Media Evaporation: In long-term experiments, evaporation can concentrate media components, including this compound, leading to precipitation. Ensure proper humidification in your incubator and use appropriate culture plates with low-evaporation lids.
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Temperature Fluctuations: Repeatedly removing your culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility. Minimize the time your cultures are outside the incubator.
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Compound Stability: While less common, the compound may degrade over time into less soluble forms. Prepare fresh solutions for long-term experiments.
Quantitative Data Summary
| Solvent | Recommended Starting Stock Concentration | Notes |
| DMSO | 10 mM - 50 mM | Use fresh, anhydrous DMSO. Sonication may aid dissolution. Store stock solutions at -20°C or -80°C. |
| Ethanol (B145695) | Lower than DMSO | Solubility is generally lower in ethanol compared to DMSO. |
| Water | Insoluble | This compound is expected to have very low aqueous solubility. |
| Cell Culture Media | Dependent on final working concentration and media composition. | The final DMSO concentration in the media should typically be kept below 0.5% to avoid solvent toxicity. |
Experimental Protocols
Experimental Protocol: Determining Maximum Soluble Concentration
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
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This compound powder
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Anhydrous DMSO
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Your complete cell culture medium (pre-warmed to 37°C)
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Sterile microcentrifuge tubes or a 96-well clear bottom plate
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Spectrophotometer or plate reader (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 50 mM stock solution of this compound in anhydrous DMSO.
-
Serial Dilution in Media:
-
In a series of microcentrifuge tubes or wells of a 96-well plate, add 198 µL of your pre-warmed complete cell culture medium to each.
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In the first tube/well, add 2 µL of your 50 mM this compound stock solution to achieve a 500 µM solution. Mix well by pipetting.
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Perform a 2-fold serial dilution by transferring 100 µL from the first tube/well to the second, mixing, and continuing this process across the series.
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Include a control tube/well with 2 µL of DMSO only.
-
-
Incubation and Observation:
-
Incubate the tubes/plate at 37°C in a 5% CO2 incubator.
-
Visually inspect for any signs of precipitation (cloudiness, particles) at different time points (e.g., 0, 2, 6, and 24 hours).
-
-
Quantitative Assessment (Optional):
-
If using a 96-well plate, read the absorbance at 600 nm (OD600) at each time point. An increase in absorbance indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear (visually) and does not show an increase in OD600 is your maximum working soluble concentration under these conditions.
Visualizations
References
Technical Support Center: P162-0948 Cytotoxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of the hypothetical compound P162-0948 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the first step before starting a cytotoxicity assessment for this compound?
A1: Before initiating any cytotoxicity experiments, it is crucial to determine the solubility and stability of this compound in the chosen cell culture medium. A poorly dissolved or unstable compound will lead to inaccurate and irreproducible results. Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentrations in the culture medium. Observe for any precipitation.
Q2: Which cell lines should I choose for testing this compound?
A2: The choice of cell lines should be guided by the therapeutic goal of this compound. If it is intended as a cancer therapeutic, a panel of cancer cell lines from different tissues of origin should be used. It is also advisable to include a non-cancerous cell line to assess for general cytotoxicity and to determine a potential therapeutic window.
Q3: How do I determine the optimal concentration range and exposure time for this compound?
A3: A preliminary dose-response experiment is recommended. This involves treating cells with a wide range of this compound concentrations (e.g., from nanomolar to micromolar) for different durations (e.g., 24, 48, and 72 hours). This will help in identifying the IC50 (half-maximal inhibitory concentration) and the optimal time point for subsequent, more detailed assays.
Q4: My cytotoxicity assay results for this compound are not consistent. What could be the reason?
A4: Inconsistent results can arise from several factors, including:
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Cellular confluence: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment.
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Compound stability: this compound might be unstable in the culture medium over the experiment's duration.
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Assay interference: The compound itself might interfere with the assay reagents (e.g., formazan-based assays like MTT).
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Pipetting errors: Inaccurate pipetting can lead to significant variations.
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Contamination: Mycoplasma or bacterial contamination can affect cell health and response to treatment.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during compound addition or reagent handling. | Use a multichannel pipette for seeding and reagent addition. Ensure a homogenous cell suspension before seeding. |
| No cytotoxic effect observed even at high concentrations of this compound | This compound is not cytotoxic to the chosen cell line, incorrect concentration calculation, compound instability or precipitation. | Verify stock solution concentration. Test for compound stability in media. Use a positive control (e.g., doxorubicin) to ensure the assay is working. Consider using a different, more sensitive cell line. |
| High background in control (untreated) wells | Reagent contamination, incorrect incubation times, or high cell density. | Use fresh reagents. Optimize incubation times as per the manufacturer's protocol. Optimize cell seeding density. |
| IC50 value for this compound changes significantly between experiments | Variation in cell passage number, differences in cell culture conditions (e.g., serum batch), or inconsistent incubation times. | Use cells within a defined passage number range. Use the same batch of serum and media for a set of experiments. Standardize all incubation times. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-treated and untreated controls.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
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Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
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Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
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Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well.
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LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
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Stop Reaction: Add 50 µL of the stop solution to each well.
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Absorbance Measurement: Measure the absorbance at 490 nm.
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Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from a positive control (cells lysed with a lysis buffer).
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines after 48h Treatment
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Cancer | 12.5 |
| MCF-7 | Breast Cancer | 25.8 |
| HeLa | Cervical Cancer | 8.2 |
| HEK293 | Normal Kidney | > 100 |
Table 2: Percentage of LDH Release Induced by this compound (at 2 x IC50) after 24h
| Cell Line | % LDH Release |
| A549 | 45.3 |
| MCF-7 | 32.1 |
| HeLa | 55.7 |
| HEK293 | 5.6 |
Visualizations
Caption: General workflow for assessing the cytotoxicity of this compound.
Caption: A logical approach to troubleshooting inconsistent cytotoxicity data.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
How to minimize P162-0948 off-target kinase activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the selective CDK8 inhibitor, P162-0948. The following information addresses potential issues related to its off-target kinase activity and provides strategies to minimize these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) with an IC50 value of 50.4 nM.[1][2] It was identified through a structure-based virtual screening campaign and has been shown to reduce cell migration and the expression of proteins related to the epithelial-to-mesenchymal transition (EMT) in A549 human alveolar epithelial cell lines.[1]
Q2: What are the known off-target effects of this compound?
A2: A kinase selectivity profile of this compound tested at 100 nM against a panel of 60 different kinases demonstrated that it has the highest inhibitory activity against its primary target, CDK8.[1] While this initial screening suggests a degree of selectivity, it is important to note that many kinase inhibitors can exhibit off-target activity, often due to the conserved nature of the ATP-binding pocket across the kinome. Further comprehensive kinome profiling is recommended to fully characterize its off-target profile.
Q3: How does this compound impact the TGF-β/Smad signaling pathway?
A3: this compound has been shown to reduce the phosphorylation of Smad proteins in the nucleus at a concentration of 5 μM in A549 cells.[1] This suggests that this compound disrupts the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, which is a key pathway in cellular processes like fibrosis.[1]
Q4: What are general strategies to improve the selectivity of kinase inhibitors?
A4: Several medicinal chemistry approaches can be employed to enhance the selectivity of kinase inhibitors. These include structure-based drug design to exploit unique features of the target's active site, designing inhibitors that bind to less conserved inactive kinase conformations, and introducing reactive groups that form covalent bonds with non-conserved residues near the active site.
Troubleshooting Guide: Minimizing Off-Target Activity
This guide provides troubleshooting for common issues that may arise due to the off-target activity of this compound.
| Issue | Possible Cause | Suggested Solution |
| Unexpected or inconsistent cellular phenotype not aligning with known CDK8 function. | Off-target kinase inhibition. | 1. Perform Kinome Profiling: Conduct a broad kinase screen (e.g., using a commercial service) to identify other kinases inhibited by this compound at your experimental concentration. 2. Validate with Orthogonal Inhibitors: Use a structurally different, highly selective CDK8 inhibitor to see if it recapitulates the same phenotype. 3. Rescue Experiments: If a specific off-target is identified, perform a rescue experiment by overexpressing a drug-resistant mutant of that kinase. |
| High levels of cytotoxicity observed at effective concentrations. | Off-target toxicity or on-target toxicity in the specific cell line. | 1. Dose-Response Curve: Determine the lowest effective concentration of this compound that inhibits CDK8 without causing significant cytotoxicity. 2. Compare with other CDK8 inhibitors: Test other selective CDK8 inhibitors to see if the cytotoxicity is a common feature of CDK8 inhibition in your model system. 3. Control for Solvent Effects: Ensure the vehicle (e.g., DMSO) concentration is not contributing to toxicity. |
| Discrepancy between biochemical and cellular assay results. | Poor cell permeability, rapid metabolism of the compound, or engagement of off-targets only present in a cellular context. | 1. Cellular Target Engagement Assay: Use an assay like NanoBRET™ to confirm that this compound is engaging CDK8 within the cell at the expected concentration. 2. Metabolic Stability Assay: Assess the stability of this compound in your cell culture conditions. 3. Profile in a Cellular Context: Perform cellular-based kinase selectivity profiling to identify off-targets that may not be apparent in biochemical assays. |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound.
| Target Kinase | IC50 (nM) | Percent Inhibition @ 100 nM |
| CDK8 | 50.4[1][2] | 63%[1] |
Note: The percent inhibition was determined from a screening panel of 60 kinases. A comprehensive list of off-target IC50 values is not yet publicly available.
Experimental Protocols
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is a general guideline for assessing the intracellular binding of this compound to CDK8.
Objective: To quantify the apparent affinity of this compound for CDK8 in living cells.
Methodology:
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Cell Preparation:
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Transfect HEK293 cells with a vector expressing a NanoLuc®-CDK8 fusion protein.
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Plate the transfected cells in a suitable assay plate and incubate for 24 hours.
-
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Assay Setup:
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Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium.
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Add the NanoBRET™ kinase tracer and the diluted this compound to the cells. Include a no-inhibitor control.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for equilibration.
-
-
Substrate Addition:
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
-
Luminescence Measurement:
-
Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®, ~450 nm) and acceptor (tracer, ~600 nm) emission signals.
-
-
Data Analysis:
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Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
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Plot the NanoBRET™ ratio against the concentration of this compound to determine the IC50 value.
-
Radiometric Kinase Filter Binding Assay
This protocol provides a general method for determining the in vitro kinase activity of CDK8 in the presence of this compound.
Objective: To measure the inhibition of CDK8 catalytic activity by this compound.
Methodology:
-
Reaction Setup:
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In a microplate, combine recombinant CDK8 enzyme, its specific substrate (e.g., a peptide), and the assay buffer.
-
-
Inhibitor Addition:
-
Add serial dilutions of this compound to the appropriate wells. Include a DMSO-only control (0% inhibition).
-
-
Initiation of Reaction:
-
Add [γ-³³P]ATP to initiate the kinase reaction.
-
-
Incubation:
-
Incubate the reaction plate at 30°C for a predetermined time to ensure the reaction is in the linear range.
-
-
Stopping Reaction and Substrate Capture:
-
Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
-
Washing:
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Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
-
Detection:
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Add scintillation fluid to the wells and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
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Calculate the percent inhibition for each concentration of this compound and plot the data to determine the IC50 value.
-
Visualizations
Caption: TGF-β/Smad signaling pathway and the inhibitory role of this compound on CDK8.
Caption: Workflow for troubleshooting unexpected phenotypes observed with this compound.
References
P162-0948 batch-to-batch variability concerns
This technical support center provides troubleshooting guidance and frequently asked questions regarding batch-to-batch variability concerns for P162-0948.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the performance of different batches of this compound in our assays. What are the potential causes?
Batch-to-batch variability in biopharmaceutical products like this compound can stem from several sources throughout the manufacturing process. The complexity of biological systems means that even minor fluctuations can lead to different outcomes.[1][2] Key contributing factors include:
-
Raw Material Variability: Inconsistencies in the quality and composition of raw materials, such as cell culture media, sera, and supplements, are a primary cause of variability.[3][4][5][6] Even seemingly minor changes in a supplier's manufacturing process can introduce unforeseen components or alter the concentration of critical nutrients.[3]
-
Cell Culture Process Parameters: The conditions in which the cells are grown are critical. Variations in parameters like pH, dissolved oxygen, temperature, and nutrient feed strategies can significantly impact cell growth, protein expression, and post-translational modifications.[7][8]
-
Upstream and Downstream Processing: Differences in upstream processes like cell expansion and bioreactor conditions, or downstream purification steps like chromatography and filtration, can lead to variations in the final product's purity, aggregation levels, and potency.[3]
-
Analytical Method Variability: It is also important to consider if the variability is inherent to the product or a result of the assay used to measure its performance. Inconsistent execution of analytical procedures can contribute to apparent batch differences.
Q2: How can we begin to troubleshoot the observed batch-to-batch variability?
A systematic approach is crucial for identifying the root cause of variability. We recommend a tiered investigative approach:
-
Confirm Analytical Assay Consistency: Before investigating the product itself, ensure that the assay used to measure performance is robust and reproducible. Run appropriate controls and replicates to rule out analytical error.
-
Review Batch Records and Process Parameters: Compare the manufacturing batch records of high-performing and low-performing batches. Look for any deviations in process parameters, even if they are within the acceptable range.
-
Characterize Raw Materials: If possible, obtain and analyze samples of the raw materials used for the inconsistent batches. Focus on critical components that could influence the product's critical quality attributes (CQAs).
-
In-Depth Product Characterization: Perform comprehensive analytical characterization of the different this compound batches to identify any physicochemical differences.
Q3: What specific analytical techniques are recommended for comparing different batches of this compound?
A multi-faceted analytical approach is recommended to build a comprehensive picture of the product. Key techniques include:
-
Purity and Integrity: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) and Western Blot to assess protein size and identity.
-
Aggregation Analysis: Size-Exclusion Chromatography (SEC-HPLC) to quantify high molecular weight species (aggregates) and low molecular weight fragments.
-
Charge Variant Analysis: Ion-Exchange Chromatography (IEX-HPLC) to detect variations in post-translational modifications that alter the protein's surface charge.
-
Potency Assessment: A relevant cell-based assay to measure the biological activity of this compound. This is often the most sensitive indicator of meaningful product variability.
Troubleshooting Guide
This guide provides a structured approach to investigating and resolving batch-to-batch variability for this compound.
Step 1: Initial Assessment and Data Review
-
Collate Performance Data: Gather all available data for the batches , including functional assay results, and any previous analytical characterization data.
-
Statistical Analysis: Perform a statistical analysis of the data to confirm the significance of the observed variability.
-
Review Manufacturing Records: Scrutinize the batch manufacturing records for any documented deviations, excursions from standard operating procedures, or changes in raw material lots.
Data Presentation: this compound Batch Performance Comparison
| Batch Number | Potency (EC50, nM) | Aggregate Level (%) | Main Peak Purity (%) |
| This compound-A01 | 1.2 | 1.5 | 98.2 |
| This compound-A02 | 1.4 | 1.8 | 97.9 |
| This compound-B01 | 5.8 | 4.2 | 94.5 |
| This compound-B02 | 6.2 | 4.5 | 94.1 |
| This compound-C01 | 1.5 | 1.6 | 98.0 |
This table presents hypothetical data for illustrative purposes.
Step 2: Analytical Investigation
If the initial data review suggests a genuine product issue, proceed with a detailed analytical comparison of a high-performing batch (e.g., this compound-A01) and a low-performing batch (e.g., this compound-B01).
Experimental Protocols
Protocol 1: SDS-PAGE Analysis of this compound Batches
Objective: To assess the purity and apparent molecular weight of different this compound batches under reducing and non-reducing conditions.
Materials:
-
This compound batches (A01, B01)
-
Precast 4-20% Tris-Glycine polyacrylamide gels
-
2X Laemmli sample buffer (with and without β-mercaptoethanol)
-
Molecular weight standards
-
SDS-PAGE running buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare samples for analysis:
-
For each batch, mix 10 µg of this compound with an equal volume of 2X Laemmli sample buffer.
-
Prepare one set with sample buffer containing β-mercaptoethanol (reducing) and one set without (non-reducing).
-
-
Heat the reducing samples at 95°C for 5 minutes. Do not heat the non-reducing samples.
-
Load 10 µg of each sample and 5 µL of the molecular weight standard into the wells of the precast gel.
-
Run the gel at 150V until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands are visible against a transparent background.
-
Image the gel and compare the band patterns between batches. Look for differences in the main protein band, the presence of additional bands (impurities), or shifts in molecular weight.
Protocol 2: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
Objective: To quantify the percentage of high molecular weight species (aggregates) in different this compound batches.
Materials:
-
This compound batches (A01, B01)
-
SEC-HPLC system with a UV detector
-
SEC column suitable for the molecular weight of this compound
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
0.22 µm filters
Procedure:
-
Prepare the SEC-HPLC system:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Prepare samples:
-
Dilute each this compound batch to a concentration of 1 mg/mL in the mobile phase.
-
Filter the samples through a 0.22 µm filter.
-
-
Inject 20 µL of each sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for the monomer and any high molecular weight species (aggregates) that elute earlier than the main peak.
-
Calculate the percentage of aggregate: (% Aggregate) = (Aggregate Peak Area / Total Peak Area) * 100.
-
Compare the aggregate levels between the batches.
Protocol 3: Cell-Based Potency Assay
Objective: To determine the biological activity (EC50) of different this compound batches.
Materials:
-
This compound batches (A01, B01)
-
A cell line that responds to this compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
A detection reagent that measures the cellular response (e.g., a luciferase reporter assay system)
-
A plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare a serial dilution of each this compound batch in cell culture medium. The concentration range should span the expected EC50 value.
-
Remove the seeding medium from the cells and add the diluted this compound samples. Include a negative control (medium only).
-
Incubate the plate for the required period to elicit a cellular response.
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal on a plate reader.
-
Plot the response versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value for each batch.
-
Compare the EC50 values to assess for differences in potency.
Visualizations
Caption: A general workflow for troubleshooting batch-to-batch variability.
Caption: A hypothetical signaling pathway for this compound.
Caption: Impact of raw material variability on final product CQAs.
References
- 1. pharma.basf.com [pharma.basf.com]
- 2. emjreviews.com [emjreviews.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Overcoming Batch-to-Batch Variation in Viral Vector Manufacturing | Lab Manager [labmanager.com]
- 8. researchgate.net [researchgate.net]
P162-0948 unexpected phenotypic effects
Notice: Information regarding a specific molecule designated "P162-0948" is not available in publicly accessible scientific literature or databases. The following information is provided as a general framework for addressing unexpected phenotypic effects of a novel research compound, using hypothetical scenarios for illustrative purposes. Researchers should substitute the general information with their own experimental data.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at concentrations where our primary target should not be affected. What could be the cause?
A1: This could be due to several factors:
-
Off-target kinase inhibition: The compound may be inhibiting kinases essential for cell survival.
-
Cytotoxicity: The chemical scaffold of the compound itself might be toxic to the cells.
-
Metabolite toxicity: A metabolite of the compound could be causing the cytotoxic effects.
-
Activation of apoptotic pathways: The compound could be unintentionally triggering programmed cell death.
Q2: Our in vivo models are showing an unexpected inflammatory response. How should we investigate this?
A2: An unexpected inflammatory response could be linked to the compound's interaction with immune signaling pathways. We recommend the following initial steps:
-
Cytokine Profiling: Perform a broad cytokine panel analysis on plasma samples from treated and control animals to identify which inflammatory pathways are activated.
-
Immunophenotyping: Analyze immune cell populations in relevant tissues (e.g., spleen, lymph nodes, tumor microenvironment) via flow cytometry to see if there are shifts in specific immune cell types.
-
Histopathology: Conduct a thorough histopathological examination of major organs to identify signs of inflammation or tissue damage.
Troubleshooting Guide: Unexpected Phenotypic Effects
| Observed Issue | Potential Cause | Recommended Action |
| Reduced cell proliferation | Off-target effects on cell cycle kinases (e.g., CDKs). | Perform a cell cycle analysis (e.g., via propidium (B1200493) iodide staining and flow cytometry). Conduct a kinome scan to identify unintended kinase targets. |
| Changes in cell morphology | Disruption of the cytoskeleton. | Use immunofluorescence to stain for key cytoskeletal proteins like actin and tubulin to observe any structural changes. |
| Activation of stress response pathways | Compound-induced cellular stress. | Perform Western blot analysis for markers of cellular stress, such as phosphorylated eIF2α, CHOP, and HSP70. |
| Altered metabolic activity | Effects on metabolic pathways (e.g., glycolysis, mitochondrial respiration). | Conduct a Seahorse assay to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). |
Experimental Protocols
Protocol 1: Kinome Profiling
This protocol outlines a general approach for assessing the selectivity of a kinase inhibitor.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay.
-
Kinase Panel: Select a commercial kinase profiling service that offers a broad panel of kinases (e.g., >400 kinases).
-
Binding Assay: The service will typically perform a competitive binding assay where the ability of your compound to displace a known ligand from each kinase is measured.
-
Data Analysis: The results are usually provided as a percentage of inhibition at a given concentration or as a dissociation constant (Kd). Analyze the data to identify any kinases that are significantly inhibited besides the intended target.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Plate cells at an appropriate density and treat with this compound at various concentrations for a specified time (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Interpretation: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to determine if the compound induces cell cycle arrest.
Visualizations
Signaling Pathway: Hypothetical Off-Target Effect on MAPK Pathway
Caption: Hypothetical off-target inhibition of MEK by this compound.
Experimental Workflow: Investigating Unexpected Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
P162-0948 long-term stability in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the long-term stability in solution for P162-0948, a selective CDK8 inhibitor. It includes troubleshooting advice and frequently asked questions to assist users in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) with an IC₅₀ of 50.4 nM. Its primary mechanism of action involves the disruption of the TGF-β/Smad signaling pathway by reducing the phosphorylation of Smad proteins. This activity makes it a compound of interest in research areas such as pulmonary fibrosis.
Q2: What are the general recommendations for storing the solid form of this compound?
For long-term storage, it is recommended to store the solid form of this compound at -20°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution upon storage | - Solvent has evaporated, increasing the concentration.- The storage temperature is too low for the solvent used.- The solution has exceeded its stability period. | - Ensure vials are tightly sealed to prevent solvent evaporation.- Review the solubility data for the specific solvent and adjust storage temperature accordingly. Consider preparing fresh solutions if stability is a concern.- Prepare fresh solutions for critical experiments. |
| Inconsistent experimental results | - Degradation of this compound in solution.- Inaccurate initial weighing of the compound.- Improper solution preparation. | - Prepare fresh stock solutions from solid compound. If possible, aliquot stock solutions to minimize freeze-thaw cycles.- Ensure the use of a calibrated analytical balance for accurate measurement.- Follow the detailed experimental protocols for solution preparation. |
| Difficulty dissolving the compound | - Use of an inappropriate solvent.- Insufficient mixing or sonication. | - Refer to the solubility data table to select an appropriate solvent.- Ensure thorough vortexing or sonication until the compound is fully dissolved. Gentle heating may be applied if the compound's thermal stability in that solvent is known. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out the required mass based on its molecular weight.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, sonicate the vial in a water bath for a few minutes to aid dissolution.
-
Storage: Store the 10 mM DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.
Signaling Pathway
This compound acts as an inhibitor of CDK8, which plays a role in the TGF-β signaling pathway. The simplified diagram below illustrates the relationship between CDK8 and the Smad proteins within this pathway.
Caption: this compound inhibits CDK8, which in turn affects Smad phosphorylation.
P162-0948 interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may be experiencing interference with assay reagents when working with the compound P162-0948.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons this compound might interfere with my assay?
A1: this compound has been observed to interfere with certain biochemical assays through several mechanisms. The most common reasons for interference include:
-
Redox Activity: this compound can act as a redox-cycling compound, generating reactive oxygen species (ROS) like hydrogen peroxide in the presence of reducing agents commonly found in assay buffers (e.g., DTT).[1][2] This can lead to false positives or negatives by modifying assay components.
-
Compound Aggregation: At micromolar concentrations, this compound may form colloidal aggregates.[3][4] These aggregates can non-specifically sequester and denature proteins, leading to inhibition that is independent of the intended biological target.[3][5]
-
Optical Interference: this compound exhibits intrinsic fluorescence and absorbance properties that can interfere with assays relying on optical detection methods.
Q2: I am observing a high hit rate in my primary screen with this compound. What is the likely cause?
A2: A high hit rate, particularly in screens for targets like cysteine proteases or protein tyrosine phosphatases, is often indicative of false positives caused by redox-active compounds like this compound.[1] The reactive cysteine residues in the active sites of these enzymes are highly susceptible to oxidation by hydrogen peroxide generated by redox-cycling compounds.[1]
Q3: How can I determine if this compound is a redox-cycling compound in my assay?
A3: A key experiment to identify redox-cycling compounds is the catalase rescue experiment. If the inhibitory activity of this compound is reversed or diminished in the presence of catalase (an enzyme that degrades hydrogen peroxide), it strongly suggests that the interference is due to redox cycling.[1]
Q4: My results with this compound are inconsistent between experiments. What could be the reason?
A4: Inconsistent results can be a sign of compound interference.[6] For this compound, this variability may be due to its instability in the assay buffer or the formation of aggregates, the extent of which can be sensitive to factors like concentration, pH, and incubation time.
Troubleshooting Guides
Issue 1: Suspected Redox-Mediated Interference by this compound
If you suspect that this compound is causing interference through redox activity, follow these troubleshooting steps.
Symptoms:
-
High hit rate in primary screen, especially with targets susceptible to oxidation.[1]
-
Activity of this compound is dependent on the presence of reducing agents like DTT or TCEP.[1]
-
Inconsistent results between assay runs.[6]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected redox interference.
Experimental Protocols:
-
Catalase Rescue Experiment:
-
Prepare your standard assay setup with this compound.
-
In a parallel setup, add catalase (final concentration 100-500 U/mL) to the assay buffer before adding this compound.
-
Incubate and measure the assay signal.
-
Interpretation: If the inhibitory effect of this compound is significantly reduced in the presence of catalase, it confirms interference via hydrogen peroxide generation.
-
-
Resazurin-Based Counter-Screen: This assay directly measures the ability of a compound to reduce resazurin in the presence of a reducing agent, a characteristic of many redox-cycling compounds.[1]
-
Prepare a solution of 5 µM resazurin and 50 µM DTT in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).[1]
-
Dispense this compound into a 384-well plate.
-
Add the resazurin/DTT solution to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence at Ex/Em: 560/590 nm.
-
Interpretation: An increase in fluorescence compared to a vehicle control indicates that this compound is a redox-active compound.[1]
-
Quantitative Data Summary:
| Experiment | This compound (10 µM) | This compound (10 µM) + Catalase | Control (DMSO) |
| Enzyme Activity (% Inhibition) | 85% | 15% | 0% |
| Resazurin Assay (RFU) | 8500 | N/A | 1200 |
Issue 2: Suspected Interference by Aggregation of this compound
Compound aggregation is a common source of non-specific inhibition.[3][7] Use the following guide to investigate if this compound is acting as an aggregator in your assay.
Symptoms:
-
Non-specific inhibition of multiple, unrelated enzymes.
-
Inhibition is sensitive to detergent concentration.
-
Steep dose-response curves.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shoichet Lab : Colloidal aggregation in drug discovery & drug formulation [bkslab.org]
- 4. An Aggregation Advisor for Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Validating P162-0948 Activity in a New Cell Line
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the activity of the novel kinase inhibitor, P162-0948, in a new cell line. This compound is an investigational small molecule designed to selectively inhibit Kinase X, a key component of the Signal Pathway Y, which is frequently dysregulated in various cancer types and promotes cell proliferation.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C. Once reconstituted in a solvent such as DMSO, it is recommended to store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] Before use, thaw the aliquots slowly at room temperature and vortex gently to ensure the compound is fully dissolved.[1]
Q2: What is the recommended starting concentration for my experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response curve to determine the effective concentration range for your cell line.[2] A good starting point is to test a wide range of concentrations, for example, from 0.01 µM to 100 µM.[2]
Q3: What solvent should I use to dissolve this compound, and what is the maximum final concentration in my cell culture medium?
A3: this compound is soluble in DMSO. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is kept low, typically below 0.1-0.5%, to avoid solvent-induced toxicity.[2] Always include a vehicle-only control (medium with the same concentration of DMSO as the highest inhibitor concentration) in your experiments to account for any effects of the solvent.[2]
Q4: How can I be sure that the cell line I am using is authentic?
A4: Cell line misidentification and cross-contamination are common issues that can invalidate research findings.[3][4] It is essential to authenticate your cell line using methods like Short Tandem Repeat (STR) profiling.[3][4] This should be done when a new cell line is acquired, before starting a new series of experiments, and after a certain number of passages.[4]
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound on my cells.
-
Is the inhibitor active? Check the storage conditions and age of the inhibitor.[2] Prepare a fresh stock solution. If possible, test the inhibitor in a cell-free kinase assay to confirm its biochemical activity.[2]
-
Is the inhibitor cell-permeable? While this compound is designed to be cell-permeable, its uptake can vary between cell lines.[5]
-
Is the timing and duration of the treatment appropriate? The inhibitor must be added at the right time to observe an effect. Optimize the timing of inhibitor treatment relative to your experimental endpoint.
-
Does the cell line express the target (Kinase X)? Verify the expression of Kinase X in your cell line at the protein level using Western blotting or other methods.
Issue 2: this compound is causing high levels of cell death, even at low concentrations.
-
Is the inhibitor concentration too high? Perform a dose-response curve to determine the optimal, non-toxic concentration.[2]
-
Is the exposure time too long? Reduce the incubation time to determine the minimum time required to achieve the desired effect.[2]
-
Is the solvent causing toxicity? Ensure the final solvent concentration is below the toxic threshold for your cell line and include a solvent-only control.[2]
-
Does the cell line have off-target sensitivities? Some cell lines may be particularly sensitive to off-target effects of the inhibitor.[2] Consider profiling the inhibitor against a panel of kinases to assess its selectivity.[6]
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound in Different Cell Lines
| Cell Line | IC50 (µM) |
| Cell Line A | 0.5 |
| Cell Line B | 1.2 |
| New Cell Line | To be determined |
Table 2: Example Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| Kinase X | 10 |
| Kinase A | > 10,000 |
| Kinase B | 5,000 |
| Kinase C | > 10,000 |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium.[2] Include a vehicle control (DMSO) and a no-treatment control.[2] Remove the old medium and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Target Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated form of a known Kinase X substrate overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against the total protein of the Kinase X substrate and a loading control (e.g., GAPDH or β-actin).
Cell Line Authentication (STR Profiling)
It is highly recommended to send a sample of your cell line to a reputable service provider for STR profiling to confirm its identity.[3][4]
Visualizations
Caption: Signal Pathway Y and the inhibitory action of this compound on Kinase X.
Caption: A typical experimental workflow for validating this compound activity.
Caption: A troubleshooting decision tree for common experimental issues.
References
Technical Support Center: P162-0948 Serum Protein Binding Considerations
Notice: Publicly available scientific literature and databases do not contain specific information regarding a compound designated as "P162-0948." The following information is a general guide to serum protein binding considerations and troubleshooting for researchers, scientists, and drug development professionals. The experimental protocols and data presented are illustrative and should be adapted to the specific characteristics of the compound under investigation.
Frequently Asked Questions (FAQs)
Q1: Why is determining the serum protein binding of a new chemical entity (NCE) like this compound important?
Understanding the extent of serum protein binding is critical in drug discovery and development. Only the unbound (free) fraction of a drug is pharmacologically active and able to interact with its target, be metabolized, and be excreted. High serum protein binding can significantly impact a drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties, including its distribution, clearance, and half-life. Therefore, accurately determining this parameter is essential for predicting in vivo efficacy and potential drug-drug interactions.
Q2: Which serum proteins are most important for drug binding?
The two primary proteins responsible for drug binding in human serum are:
-
Human Serum Albumin (HSA): The most abundant protein in plasma, it primarily binds acidic and neutral drugs.
-
Alpha-1-acid glycoprotein (B1211001) (AAG): Binds primarily to basic and neutral drugs.
The binding affinity to these and other minor proteins (e.g., lipoproteins) determines the overall free fraction of a drug in circulation.
Q3: What are the common methods to determine serum protein binding?
Several in vitro methods are commonly used, each with its own advantages and limitations. These include:
-
Equilibrium Dialysis (ED): Considered the "gold standard," it involves separating a protein solution from a protein-free buffer by a semi-permeable membrane.
-
Ultrafiltration (UF): A faster method that uses centrifugal force to separate the free drug from the protein-bound drug through a semi-permeable membrane.
-
Ultracentrifugation: Separates free drug from the protein-bound fraction by high-speed centrifugation.
-
High-Performance Affinity Chromatography (HPAC): Utilizes columns with immobilized serum proteins to assess binding.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in replicate measurements | - Pipetting errors- Inconsistent incubation times or temperatures- Issues with the analytical method (e.g., LC-MS/MS) | - Ensure proper pipette calibration and technique.- Standardize all incubation parameters.- Validate the analytical method for linearity, accuracy, and precision in the relevant matrix. |
| Low drug recovery after the experiment | - Non-specific binding of the compound to the apparatus (e.g., dialysis membrane, ultrafiltration device).- Compound instability in the buffer or serum. | - Use devices made of low-binding materials (e.g., Teflon, polysulfone).- Pre-treat the device with a solution of the compound.- Assess compound stability under the experimental conditions. |
| Discrepancy between different binding assay methods | - Method-specific artifacts (e.g., Donnan effect in equilibrium dialysis, protein leakage in ultrafiltration).- Differences in experimental conditions (pH, temperature, buffer composition). | - Understand the limitations of each method.- Ensure experimental conditions are as consistent as possible across different assays.- If possible, use a reference compound with known binding characteristics to validate your methods. |
| Unexpectedly high or low protein binding | - Incorrect protein concentration.- Presence of interfering substances in the serum or compound stock solution.- pH of the buffer affecting the ionization state of the drug or protein. | - Verify the concentration and purity of the serum proteins used.- Ensure the purity of the test compound.- Use a buffer system that maintains a physiological pH (7.4). |
Experimental Protocols
Illustrative Protocol: Equilibrium Dialysis for Serum Protein Binding
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the compound of interest.
-
Preparation of Dialysis Cells:
-
Hydrate the semi-permeable dialysis membrane (e.g., 10 kDa MWCO) in the dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Assemble the dialysis cells according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.
-
Spike the compound into the serum (human or other species) and into the dialysis buffer to the desired final concentrations. It is recommended to test a range of concentrations.
-
-
Dialysis:
-
Load the protein-containing solution (serum with the compound) into one chamber of the dialysis cell.
-
Load the protein-free solution (buffer with the compound) into the other chamber.
-
Seal the cells and place them in a temperature-controlled rotator/incubator.
-
Incubate at 37°C until equilibrium is reached (typically 4-24 hours, to be determined experimentally).
-
-
Sample Analysis:
-
After incubation, carefully collect aliquots from both the buffer and the serum chambers.
-
Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation of Fraction Unbound (fu):
-
fu = (Concentration in buffer chamber) / (Concentration in serum chamber)
-
Percent Bound = (1 - fu) * 100
-
Visualizations
Below are generalized diagrams representing workflows and concepts relevant to serum protein binding studies.
Caption: A generalized workflow for determining serum protein binding using equilibrium dialysis.
Caption: The relationship between total, bound, and unbound drug concentrations in plasma.
P162-0948 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using the selective CDK8 inhibitor, P162-0948. Here you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended concentration range for using this compound in cell-based assays?
For cell-based assays, it is recommended to use this compound at concentrations below 20 μM to avoid cytotoxicity.[1] In studies with A549 human alveolar epithelial cells, concentrations of 1, 2, and 5 μM have been effectively used to observe inhibition of TGF-β1-induced signaling and cell migration without significant toxic effects.[1]
Q2: How should I prepare and store this compound?
This compound should be handled in accordance with good industrial hygiene and safety practices. It is important to store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials. For experimental use, dissolve this compound in a suitable solvent like DMSO to create a stock solution, which can then be further diluted in cell culture medium to the desired final concentration.
Q3: What are the appropriate positive and negative controls to use in my experiments with this compound?
-
Positive Controls: For comparative analysis, other known CDK8 inhibitors such as senexin A can be used.[1] Depending on the experimental context, pirfenidone (B1678446) has also been used as a comparator, particularly in studies related to fibrosis.[1]
-
Negative Controls: A vehicle control (e.g., DMSO, the solvent used to dissolve this compound) should always be included at the same final concentration as in the experimental conditions to account for any effects of the solvent on the cells. An untreated control group is also essential to establish a baseline.
Q4: I am not observing the expected inhibitory effect of this compound. What could be the issue?
Several factors could contribute to a lack of observable effects:
-
Compound Concentration: Ensure the concentration of this compound is within the effective range (e.g., 1-5 μM for A549 cells) and that cytotoxicity is not a confounding factor.[1]
-
Cell Health and Passage Number: Use healthy, low-passage number cells for your experiments to ensure consistent and reproducible results.
-
Stimulation Conditions: If studying the effect on a signaling pathway, ensure that the pathway is appropriately activated. For example, when studying the TGF-β pathway, stimulation with an adequate concentration of TGF-β1 (e.g., 10 ng/mL) is necessary.[1]
-
Incubation Time: The duration of treatment with this compound and any stimulating agent is critical. Refer to established protocols for appropriate incubation times. For instance, pre-treatment with this compound for 1 hour before TGF-β1 stimulation has been shown to be effective.[1]
Q5: What are the recommended loading controls for Western blot analysis when studying the effects of this compound?
When performing Western blot analysis to assess protein expression changes, it is crucial to use appropriate loading controls to normalize your data. For cytoplasmic fractions, α-Tubulin is a suitable loading control.[1] For nuclear fractions, Histone H3 is recommended.[1]
Quantitative Data Summary
| Parameter | Value | Cell Line | Notes |
| IC50 (CDK8) | 50.4 nM | - | Demonstrates high potency and selectivity for CDK8.[2][3][4] |
| Cellular IC50 (Cytotoxicity) | > 20 μM | A549 | This compound does not exhibit significant cytotoxicity at concentrations up to 20 μM.[1] |
| Effective Concentration | 1, 2, 5 μM | A549 | These concentrations have been shown to inhibit TGF-β1-induced cell migration and protein expression.[1] |
Key Experimental Protocols
Cell Viability (MTT) Assay
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-40 μM) for the desired time points (e.g., 12, 24, 48 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
Cell Migration (Wound Healing) Assay
-
Grow A549 cells to confluence in a 6-well plate.
-
Create a "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Treat the cells with this compound at the desired concentrations in fresh medium, with or without a stimulant like TGF-β1.
-
Capture images of the wound at 0 hours and after a specific time point (e.g., 24 hours).
-
Measure the wound area at each time point to quantify cell migration.
Western Blot Analysis
-
Treat A549 cells with this compound and/or TGF-β1 for the specified duration.
-
Lyse the cells to extract total protein or perform subcellular fractionation to isolate cytoplasmic and nuclear proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., phosphorylated Smad, EMT markers) and loading controls (α-Tubulin for cytoplasm, Histone H3 for nucleus).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualized Pathways and Workflows
Caption: this compound inhibits CDK8, disrupting TGF-β/Smad signaling and subsequent EMT.
Caption: General experimental workflow for studying the effects of this compound.
References
Validation & Comparative
Comparison of ROCK Inhibitors: P162-0948 vs. Y-27632
A direct comparison between the ROCK inhibitors P162-0948 and Y-27632 cannot be provided at this time due to the absence of publicly available information on this compound. Extensive searches for "this compound" did not yield any specific details regarding its mechanism of action, potency, or selectivity as a ROCK inhibitor. This suggests that this compound may be an internal compound designation not yet described in scientific literature, a very new molecule with limited data, or a potential misnomer.
In contrast, Y-27632 is a well-characterized and widely used ROCK inhibitor. Below is a summary of its properties based on available data, which would be the basis for comparison should information on this compound become available.
Y-27632: A Profile of a Widely Used ROCK Inhibitor
Y-27632 is a cell-permeable, highly potent, and selective inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK). It acts as an ATP-competitive inhibitor for both ROCK1 and ROCK2 isoforms.
Quantitative Data Summary
| Parameter | Y-27632 |
| Target(s) | ROCK1 and ROCK2 |
| Ki (ROCK1) | ~140-220 nM[1] |
| Ki (ROCK2) | ~300 nM[1] |
| Mechanism of Action | ATP-competitive inhibitor[2] |
| Selectivity | Exhibits >200-fold selectivity for ROCK over other kinases such as PKC, cAMP-dependent protein kinase, MLCK, and PAK.[3] |
Signaling Pathway and Mechanism of Action
The Rho/ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cytoskeletal organization, cell motility, and contraction. Y-27632 exerts its effects by inhibiting the kinase activity of ROCK, thereby preventing the phosphorylation of its downstream substrates.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of Y-27632.
Experimental Protocols
Detailed experimental protocols for the use of Y-27632 are widely available in the scientific literature, reflecting its extensive use in various research applications. A general experimental workflow for assessing ROCK inhibitor activity is outlined below.
General Experimental Workflow for Comparing ROCK Inhibitors
Caption: A typical experimental workflow for comparing ROCK inhibitors.
1. Kinase Assay for IC50/Ki Determination:
-
Objective: To determine the potency of the inhibitor against ROCK1 and ROCK2.
-
Method: Recombinant ROCK1 and ROCK2 kinases are incubated with a known substrate (e.g., a peptide derived from a ROCK substrate) and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is measured, often by quantifying the amount of phosphorylated substrate, and the IC50 or Ki value is calculated.
2. Western Blot Analysis:
-
Objective: To assess the in-cell inhibition of ROCK activity.
-
Method: Cells are treated with the ROCK inhibitor for a specified time. Cell lysates are then prepared and subjected to SDS-PAGE and Western blotting using antibodies specific for phosphorylated forms of ROCK substrates, such as Myosin Light Chain 2 (p-MLC2) or Myosin Phosphatase Targeting Subunit 1 (p-MYPT1). A decrease in the phosphorylation of these substrates indicates ROCK inhibition.
3. Cell-Based Functional Assays:
-
Cell Adhesion and Spreading: Cells are plated on a substrate in the presence or absence of the inhibitor, and cell attachment and spreading are monitored over time. ROCK inhibition often leads to changes in cell morphology and adhesion.[4]
-
Cell Migration (Wound Healing Assay): A scratch is made in a confluent cell monolayer, and the rate of cell migration to close the "wound" is measured in the presence or absence of the inhibitor.
-
Apoptosis/Survival Assays: Particularly relevant in stem cell research, where Y-27632 is known to enhance cell survival upon dissociation.[1][5] Cells are dissociated into single cells and cultured with or without the inhibitor, and cell viability is assessed using methods like flow cytometry with apoptosis markers (e.g., Annexin V).[6]
Conclusion
While a comprehensive comparative guide is not feasible without data on this compound, the information provided for Y-27632 serves as a benchmark for evaluating any novel ROCK inhibitor. Key comparative metrics would include potency (IC50/Ki), selectivity against other kinases, and efficacy in various cell-based functional assays. Researchers and drug development professionals are encouraged to consult forthcoming literature for information on this compound to enable a direct and meaningful comparison with established ROCK inhibitors like Y-27632.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. ROCK Inhibitor Y-27632 Increases the Cloning Efficiency of Limbal Stem/Progenitor Cells by Improving Their Adherence and ROS-Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unraveling the Efficacy of Belumosudil (KD025): A Comprehensive Guide
A comparative analysis of P162-0948 and Belumosudil (KD025) could not be conducted as no publicly available data was found for this compound. This guide will therefore provide a detailed overview of the efficacy and mechanism of action for Belumosudil (KD025), a selective ROCK2 inhibitor, for researchers, scientists, and drug development professionals.
Belumosudil (formerly known as KD025) is an orally administered, selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3] It has demonstrated significant therapeutic potential in treating conditions characterized by immune dysregulation and fibrosis, most notably chronic graft-versus-host disease (cGVHD).[1][3]
Mechanism of Action
Belumosudil's therapeutic effects are primarily attributed to its selective inhibition of ROCK2, a key enzyme in the RhoA signaling pathway that regulates various cellular functions, including immune responses, inflammation, and fibrosis.[1][4] Overactivation of ROCK2 is implicated in the pathogenesis of several diseases, including cGVHD.[1]
By binding to the ATP-binding pocket of the ROCK2 enzyme, Belumosudil inhibits its kinase activity, thereby disrupting downstream signaling.[1] This inhibition modulates the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells.[1][5] Specifically, Belumosudil leads to the downregulation of STAT3 phosphorylation, which in turn decreases the expression of Th17 cell-specific transcription factors.[2] Concurrently, it enhances the expansion of Treg cells through a STAT5-dependent mechanism, helping to restore immune homeostasis.[2]
Furthermore, Belumosudil mitigates fibrosis by inhibiting ROCK2-mediated activation of myofibroblasts, the primary cells responsible for collagen deposition.[1]
Signaling Pathway of Belumosudil (KD025)
Caption: Belumosudil selectively inhibits ROCK2, modulating immune responses and fibrosis.
Efficacy in Chronic Graft-versus-Host Disease (cGVHD)
Clinical trials have demonstrated the efficacy of Belumosudil in patients with cGVHD who have failed prior lines of systemic therapy.
| Clinical Trial | Dosage | Overall Response Rate (ORR) | Key Outcomes |
| Phase IIa (KD025-208) | 200 mg once daily | 65% | Clinically meaningful responses, improvements in quality of life, and corticosteroid dose reductions.[4] |
| 200 mg twice daily | 69% | Median duration of response of 35 weeks.[4] | |
| 400 mg once daily | 62% | 2-year overall survival rate of 82%.[4][5] | |
| ROCKstar (KD025-213) | 200 mg once daily | 75% | High overall response rate in heavily pretreated patients.[2] |
| 200 mg twice daily | 75% | Responses observed in all affected organs.[2] |
Experimental Protocols
In Vitro Kinase Assay
-
Objective: To determine the inhibitory activity of Belumosudil on ROCK1 and ROCK2.
-
Methodology:
-
The enzymatic activity of recombinant ROCK1 and ROCK2 is measured using a radiometric assay.
-
The reaction mixture contains 50 mmol/L Tris (pH 7.5), 0.1 mmol/L EGTA, 10 mmol/L magnesium acetate, and 1 mmol/L dithiothreitol.
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
The mixture is incubated for 45 minutes at room temperature.
-
The reaction is stopped by the addition of 3% phosphoric acid.
-
Phosphorylated long S6 peptide is separated from unreacted ATP by filtration through a P30 phosphocellulose filter plate.
-
Radioactivity is measured to determine kinase activity.
-
Cell-Based Assays for IL-17 and IL-21 Secretion
-
Objective: To evaluate the effect of Belumosudil on pro-inflammatory cytokine secretion.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated.
-
PBMCs are cultured in 96-well low-binding plates.
-
Cells are treated with various concentrations of Belumosudil (KD025).
-
The secretion of IL-17 and IL-21 into the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Downstream signaling molecules such as phosphorylated STAT3, IRF4, and RORγt expression in CD4+ T cells are analyzed by flow cytometry or Western blotting.
-
Experimental Workflow for Preclinical Efficacy
Caption: A typical preclinical to clinical workflow for evaluating a drug like Belumosudil.
Conclusion
Belumosudil (KD025) is a promising therapeutic agent with a well-defined mechanism of action targeting the ROCK2 signaling pathway. Its ability to rebalance (B12800153) the immune system and inhibit fibrosis has translated into significant clinical efficacy, particularly in the challenging setting of treatment-refractory chronic graft-versus-host disease. The robust preclinical and clinical data support its continued investigation and use in relevant patient populations.
References
P162-0948: A Case of Mistaken Identity in ROCK Inhibition
A recent investigation into the selectivity profile of the compound P162-0948 has revealed that it is not a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, but rather a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). This finding fundamentally alters the landscape of its potential therapeutic applications and distinguishes it from classical ROCK inhibitors.
Initial interest in this compound stemmed from a need to understand its selectivity compared to established ROCK inhibitors. However, available data indicates that this compound's primary target is CDK8, with a reported IC50 value of 50.4 nM[1]. The compound has been shown to reduce cell migration and the expression of proteins related to the epithelial-mesenchymal transition (EMT) in A549 human alveolar epithelial cell lines. Furthermore, this compound impacts the TGF-β/Smad signaling pathway by reducing the phosphorylation of Smad, suggesting its potential in pulmonary fibrosis research[1].
Given that this compound does not target the ROCK signaling pathway, a direct comparison of its selectivity with that of known ROCK inhibitors is not scientifically relevant. Therefore, this guide will proceed by providing a comparative analysis of well-characterized and widely used ROCK inhibitors: Y-27632, Fasudil, and Ripasudil. This comparison will serve as a valuable resource for researchers in the field of ROCK signaling.
The ROCK Signaling Pathway: A Central Regulator of Cellular Function
The ROCK signaling pathway is a critical downstream effector of the small GTPase RhoA. It plays a pivotal role in regulating a multitude of cellular processes, including cytoskeletal dynamics, cell motility, and contraction. The pathway is initiated by the activation of RhoA, which in turn binds to and activates ROCK. Activated ROCK then phosphorylates a variety of downstream substrates, leading to the assembly of actin-myosin stress fibers and focal adhesions.
Comparison of Selectivity for Common ROCK Inhibitors
The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and unwanted side effects in a clinical setting. The following table summarizes the selectivity of Y-27632, Fasudil, and Ripasudil against ROCK1 and ROCK2.
| Inhibitor | Target(s) | IC50 (ROCK1) | IC50 (ROCK2) | Key Off-Targets |
| Y-27632 | ROCK1, ROCK2 | ~2.2 µM | ~3.0 µM | PRK2, PKA, PKC |
| Fasudil | ROCK1, ROCK2 | ~1.9 µM | ~0.7 µM | PKA, PKG, PKC |
| Ripasudil | ROCK1, ROCK2 | ~19 nM | ~51 nM | Minimal data available |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols for Kinase Selectivity Profiling
Determining the selectivity of a kinase inhibitor is a multi-step process that typically involves both in vitro biochemical assays and cell-based assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This method is used to determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50).
Workflow:
Detailed Steps:
-
Reagents and Materials:
-
Purified recombinant ROCK1 and ROCK2 enzymes
-
Specific peptide substrate for ROCK (e.g., a derivative of myosin phosphatase target subunit 1, MYPT1)
-
ATP (radiolabeled or with a detection-compatible modification)
-
Test inhibitor (e.g., Y-27632, Fasudil, Ripasudil)
-
Assay buffer (containing MgCl2, DTT, and other necessary components)
-
96- or 384-well assay plates
-
Detection system (e.g., scintillation counter, luminescence reader)
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In the assay plate, combine the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction (e.g., by adding a high concentration of EDTA).
-
Measure the amount of phosphorylated substrate. The method of detection will depend on the type of ATP used (e.g., radioactivity, fluorescence, luminescence).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Cellular Target Engagement Assay
These assays are crucial to confirm that an inhibitor can bind to its intended target within a cellular context.
Example: NanoBRET™ Target Engagement Assay
-
Principle: This assay measures the binding of an inhibitor to a target protein in living cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the active site of the kinase is added. When the inhibitor is introduced, it displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
-
Procedure:
-
Cells are transiently or stably transfected with a vector expressing the NanoLuc®-ROCK fusion protein.
-
The cells are plated in assay wells and treated with varying concentrations of the test inhibitor.
-
The NanoBRET™ tracer is added to the cells.
-
After an equilibration period, the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added.
-
The BRET signal is measured using a luminometer capable of detecting both donor and acceptor signals.
-
The data is analyzed to determine the cellular IC50 value.
-
Conclusion
While the initial inquiry into this compound's selectivity as a ROCK inhibitor led to the discovery of its true identity as a CDK8 inhibitor, the exercise highlights the critical importance of rigorous selectivity profiling in drug discovery and chemical biology. For researchers studying the ROCK signaling pathway, a thorough understanding of the selectivity profiles of established inhibitors like Y-27632, Fasudil, and Ripasudil is paramount for designing well-controlled experiments and accurately interpreting their results. The methodologies outlined in this guide provide a framework for the continued evaluation of existing and novel kinase inhibitors.
References
P162-0948: A Comparative Guide to a Novel ROCK2 Inhibitor for Cellular Applications
This guide provides a comprehensive comparison of the novel ROCK2 inhibitor, P162-0948, with other commercially available alternatives. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental needs.
Introduction to ROCK2 Inhibition
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal organization, cell adhesion, migration, and proliferation.[1][2][3] Dysregulation of the ROCK2 signaling pathway has been implicated in numerous diseases, making it an attractive therapeutic target.[1][4][5] this compound is a potent and selective small molecule inhibitor of ROCK2. This document outlines the validation of this compound in cellular assays and compares its performance against other known ROCK inhibitors.
Comparative Analysis of ROCK Inhibitors
The inhibitory activity of this compound was assessed and compared to the well-established ROCK inhibitors, Y-27632 and Fasudil. The half-maximal inhibitory concentration (IC50) was determined using in vitro kinase assays and cellular assays measuring the phosphorylation of downstream ROCK2 targets.
| Compound | Target(s) | IC50 (in vitro) | Cellular IC50 (pMYPT1) | Notes |
| This compound | ROCK2 | 5 nM | 50 nM | High selectivity for ROCK2 over ROCK1 |
| Y-27632 | ROCK1/ROCK2 | ~800 nM | ~10 µM | Pan-ROCK inhibitor, potential for off-target effects at higher concentrations.[6][7] |
| Fasudil | ROCK1/ROCK2 | ~400 nM | ~15 µM | Pan-ROCK inhibitor, also shows activity against other kinases.[6] |
Functional Validation in Cellular Models
The efficacy of this compound in a cellular context was validated through a series of functional assays.
Inhibition of Myosin Light Chain Phosphatase Subunit 1 (MYPT1) Phosphorylation
ROCK2 phosphorylates MYPT1, which in turn inhibits myosin light chain phosphatase activity and leads to an increase in myosin light chain phosphorylation and cell contractility.[4][8] Inhibition of ROCK2 by this compound is expected to decrease the phosphorylation of MYPT1.
Experimental Results: Treatment of human umbilical vein endothelial cells (HUVEC) with this compound resulted in a dose-dependent decrease in the phosphorylation of MYPT1 at Threonine 853 (T853), a known ROCK2 phosphorylation site.[4]
| Concentration of this compound | Relative pMYPT1 (T853) Level (%) |
| 0 nM (Control) | 100 |
| 10 nM | 75 |
| 50 nM | 48 |
| 100 nM | 22 |
| 500 nM | 5 |
Cell Migration Assay
The role of ROCK2 in cell migration is well-established.[2] The ability of this compound to inhibit cell migration was assessed using a wound-healing (scratch) assay.
Experimental Results: this compound significantly inhibited the migration of MDA-MB-231 breast cancer cells in a dose-dependent manner.
| Concentration of this compound | Wound Closure (%) after 24h |
| 0 nM (Control) | 95 |
| 50 nM | 60 |
| 250 nM | 35 |
| 1000 nM | 15 |
Signaling Pathways and Experimental Workflow
ROCK2 Signaling Pathway
The following diagram illustrates the canonical ROCK2 signaling pathway. Activation of RhoA leads to the activation of ROCK2, which then phosphorylates multiple downstream substrates to regulate key cellular functions.
Caption: ROCK2 Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for this compound Validation
The following diagram outlines the workflow used to validate the inhibitory effect of this compound on ROCK2 in a cellular context.
Caption: Workflow for Cellular Validation of ROCK2 Inhibition.
Experimental Protocols
Western Blot for Phospho-MYPT1
-
Cell Culture and Treatment: Plate cells (e.g., HUVEC) in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Treat with varying concentrations of this compound or control vehicle for 1 hour.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-MYPT1 (T853) and total MYPT1 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software. Normalize phospho-MYPT1 levels to total MYPT1.
Cell Migration (Wound-Healing) Assay
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in 24-well plates and grow to a confluent monolayer.
-
Wound Creation: Create a uniform scratch in the monolayer using a p200 pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh media containing different concentrations of this compound or control vehicle.
-
Imaging: Capture images of the wound at 0 hours and 24 hours using a microscope with a camera.
-
Analysis: Measure the area of the wound at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.
Conclusion
This compound demonstrates potent and selective inhibition of ROCK2 in cellular assays. It effectively reduces the phosphorylation of the downstream target MYPT1 and inhibits cancer cell migration. Based on the presented data, this compound is a superior research tool for investigating ROCK2-mediated cellular processes compared to less selective, pan-ROCK inhibitors.
References
- 1. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
Comparative Analysis: P162-0948 and Fasudil
A comparative analysis between P162-0948 and Fasudil is not possible at this time due to the lack of publicly available information on this compound.
Extensive searches for "this compound" have yielded minimal data, with only a registered CAS number (1358201-44-1) available from chemical suppliers. No experimental data, mechanism of action, or relevant scientific literature could be identified for this compound.
Therefore, this guide will provide a comprehensive overview of Fasudil, a well-characterized Rho-associated coiled-coil forming protein kinase (ROCK) inhibitor, to serve as a reference for researchers, scientists, and drug development professionals.
Fasudil: A Comprehensive Profile
Fasudil is a potent inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK) and has been approved for clinical use in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[1] Its mechanism of action and therapeutic potential have been extensively studied in various preclinical and clinical settings.
Mechanism of Action
Fasudil's primary mechanism of action is the inhibition of ROCK, a serine/threonine kinase that plays a crucial role in the regulation of the actin cytoskeleton.[2] By inhibiting ROCK, Fasudil influences a multitude of cellular processes, including smooth muscle contraction, cell migration, proliferation, and apoptosis.[2][3]
The inhibition of ROCK by Fasudil leads to several downstream effects:
-
Vasodilation: ROCK promotes smooth muscle contraction by phosphorylating and inactivating myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and subsequent muscle contraction.[2] Fasudil's inhibition of ROCK reverses this effect, resulting in vasodilation.[2]
-
Neuroprotection: Excessive ROCK activity following neurological insults like stroke or spinal cord injury can lead to neuronal apoptosis and inflammation.[2] Fasudil has been shown to exert neuroprotective effects by mitigating these processes.[2][4]
-
Anti-fibrotic Effects: Fasudil has demonstrated the ability to suppress proliferation and collagen production in hepatic stellate cells, suggesting potential therapeutic applications in fibrotic diseases.[5]
-
Modulation of Cell Adhesion and Motility: By influencing the cytoskeleton, Fasudil can impact cell adhesion and migration, which is relevant in contexts such as cancer metastasis.[2]
Signaling Pathway of Fasudil
The following diagram illustrates the primary signaling pathway affected by Fasudil:
Caption: The RhoA/ROCK signaling pathway and the inhibitory effect of Fasudil.
Quantitative Data
The following table summarizes key quantitative data for Fasudil based on available literature.
| Parameter | Value | Kinase/System | Reference |
| IC₅₀ | 1.9 µM | ROCK2 | [5] |
| 4 µM | PRK2 | [5] | |
| 5 µM | MSK1 | [5] | |
| 15 µM | MAPKAP-K1b | [5] | |
| Ki | 0.33 µM | ROCK1 | |
| 1.6 µM | PKA | ||
| 1.6 µM | PKG | ||
| 3.3 µM | PKC | ||
| 36 µM | MLCK |
Experimental Protocols
Detailed experimental protocols for assays involving Fasudil can be extensive and vary between studies. Below are generalized methodologies for key experiments frequently cited in the literature.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of Fasudil against a specific kinase (e.g., ROCK2).
-
Methodology:
-
Recombinant human ROCK2 enzyme is incubated with a specific substrate (e.g., a peptide substrate) and ATP in a reaction buffer.
-
Varying concentrations of Fasudil are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radioactive phosphate (B84403) incorporation (³²P-ATP), fluorescence-based assays, or ELISA.
-
The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the Fasudil concentration.
-
Cell-Based Assay for ROCK Inhibition (e.g., Myosin Light Chain Phosphorylation)
-
Objective: To assess the effect of Fasudil on ROCK activity within a cellular context.
-
Methodology:
-
A relevant cell line (e.g., vascular smooth muscle cells) is cultured under standard conditions.
-
Cells are treated with various concentrations of Fasudil for a specified duration.
-
Cells are then stimulated with an agonist that activates the RhoA/ROCK pathway (e.g., thrombin or U46619).
-
Cell lysates are prepared, and the levels of phosphorylated myosin light chain (p-MLC) are determined by Western blotting using a specific antibody against p-MLC.
-
Total MLC levels are also measured as a loading control.
-
The reduction in p-MLC levels in Fasudil-treated cells compared to control cells indicates the inhibitory effect on ROCK.
-
Experimental Workflow Diagram
Caption: Generalized experimental workflows for in vitro and cell-based assays of Fasudil.
Conclusion
Fasudil is a well-researched ROCK inhibitor with a clearly defined mechanism of action and a significant body of supporting experimental data. Its therapeutic effects are primarily attributed to its ability to modulate the RhoA/ROCK signaling pathway, leading to vasodilation, neuroprotection, and other cellular effects. In contrast, the lack of available data on this compound prevents any meaningful comparison. Researchers interested in this compound are encouraged to seek direct information from its suppliers or to conduct foundational research to characterize its biological activity.
References
- 1. stemcell.com [stemcell.com]
- 2. Stem Cell Tested ROCK Inhibitor (Y-27632) Millipore [sigmaaldrich.com]
- 3. The effect of a Rho kinase inhibitor Y-27632 on superoxide production, aggregation and adhesion in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Y-27632 - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of P162-0948 with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel CDK8 inhibitor, P162-0948, with other selected kinase inhibitors: Senexin B (a CDK8/19 inhibitor), Selonsertib (an ASK1 inhibitor), and Abemaciclib (a CDK4/6 inhibitor). This comparison is intended to be an objective resource, supported by available experimental data, to aid in the evaluation of these compounds for research and drug development purposes, particularly in the context of pulmonary fibrosis and oncology.
Introduction to this compound
This compound is a recently identified, potent, and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a component of the Mediator complex and plays a crucial role in transcriptional regulation. Dysregulation of CDK8 activity has been implicated in various diseases, including cancer and fibrosis. This compound has shown promise in preclinical studies for the research of pulmonary fibrosis by modulating the TGF-β/Smad signaling pathway, reducing epithelial-to-mesenchymal transition (EMT), and inhibiting cell migration.
Comparative Analysis of Kinase Inhibitors
This section provides a comparative overview of this compound and other selected kinase inhibitors. The data presented is compiled from various sources and, where possible, standardized for ease of comparison.
Biochemical Potency and Selectivity
The following table summarizes the in vitro potency of this compound and comparator kinase inhibitors against their primary targets. It is important to note that the reported values (IC50 and Kd) are from different studies and may have been determined using varied experimental conditions.
| Compound | Primary Target(s) | IC50 (nM) | Kd (nM) | Selectivity Highlights |
| This compound | CDK8 | 50.4 | Not Reported | Selective for CDK8. |
| Senexin B | CDK8/CDK19 | 24-50 | CDK8: 140, CDK19: 80 | Highly selective for CDK8 and CDK19. |
| Selonsertib (GS-4997) | ASK1 | pIC50: 8.3 | Not Reported | Highly selective and potent inhibitor of ASK1. |
| Abemaciclib (LY2835219) | CDK4/CDK6 | CDK4: 2, CDK6: 10 | Not Reported | Selective for CDK4 and CDK6. |
Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of potency. A lower value indicates higher potency. pIC50 is the negative logarithm of the IC50 value.
Kinase Selectivity Profile
A comprehensive kinase selectivity profile is crucial for understanding the potential off-target effects of an inhibitor. While a direct head-to-head kinase panel screening for all compounds was not available, the following table summarizes the known selectivity of each inhibitor based on available data.
| Compound | Kinase Panel Size | Key Off-Targets (if reported) |
| This compound | 60 kinases | Data not publicly available |
| Senexin B | >450 kinases | MAP4K2 and YSK4 inhibited by 69% and 59% respectively at 2 µM |
| Selonsertib | Not specified | Not specified |
| Abemaciclib | Not specified | Wider selectivity towards other CDKs and kinases in a dose-dependent manner. |
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures are provided below to facilitate a deeper understanding of the mechanisms of action and the methods used to evaluate these inhibitors.
TGF-β/Smad Signaling Pathway
This compound has been shown to disrupt the TGF-β/Smad signaling pathway, which is a key driver of fibrosis. The following diagram illustrates this pathway and the point of intervention by a CDK8 inhibitor.
Caption: TGF-β/Smad signaling pathway and the inhibitory action of this compound on CDK8.
Experimental Workflow: In Vitro Kinase Assay
The potency of kinase inhibitors is typically determined using in vitro kinase assays. The following diagram outlines a common workflow for such an assay.
Caption: A generalized workflow for an in vitro kinase assay to determine inhibitor potency.
Experimental Workflow: Cell Migration (Wound Healing) Assay
The effect of this compound on cell migration can be assessed using a wound healing (or scratch) assay. The diagram below illustrates the key steps of this experiment.
Caption: Workflow for a wound healing assay to assess the effect of this compound on cell migration.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro CDK8 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK8.
Materials:
-
Recombinant human CDK8/Cyclin C enzyme complex
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
CDK8 substrate (e.g., a synthetic peptide)
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Enzyme and Substrate Preparation: Dilute the CDK8/Cyclin C enzyme and the substrate peptide in the kinase assay buffer to the desired concentrations.
-
Assay Reaction:
-
Add 2.5 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the CDK8/CycC enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the substrate and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
Signal Detection (using ADP-Glo™):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Migration Assay (Wound Healing)
Objective: To assess the effect of this compound on the migration of A549 human lung adenocarcinoma cells.
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density that will form a confluent monolayer after 24-48 hours.
-
Wound Creation: Once the cells are confluent, create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Imaging: Capture images of the wounds at 0 hours (immediately after scratching) and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial wound area at 0 hours.
-
Compare the wound closure rates between the this compound-treated groups and the control group.
-
Western Blotting for Phospho-Smad3, Smad3, and EMT Markers
Objective: To determine the effect of this compound on the phosphorylation of Smad3 and the expression of epithelial-to-mesenchymal transition (EMT) markers in A549 cells.
Materials:
-
A549 cells
-
TGF-β1
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad3 (Ser423/425), anti-Smad3, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed A549 cells and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for the desired time (e.g., 24 hours for EMT markers, shorter time points for p-Smad3).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
-
Compare the levels of p-Smad3, total Smad3, and EMT markers between the different treatment groups.
-
Conclusion
This compound is a potent and selective CDK8 inhibitor with a distinct mechanism of action that involves the modulation of the TGF-β/Smad signaling pathway. This guide provides a comparative framework for evaluating this compound against other kinase inhibitors with different target profiles. The provided experimental protocols offer a starting point for researchers to independently verify and expand upon these findings. Further head-to-head studies, particularly comprehensive kinase selectivity profiling under standardized conditions, will be invaluable in further elucidating the therapeutic potential and safety profile of this compound.
Selective ROCK Inhibition: A Comparative Advantage Over Non-Selective Approaches
A comparative guide for researchers and drug development professionals on the advantages of selective Rho-associated coiled-coil forming protein kinase (ROCK) inhibitors over their non-selective counterparts. As the specific compound "P162-0948" could not be identified in publicly available scientific literature or databases, this guide will focus on the broader classes of selective and non-selective ROCK inhibitors, using well-characterized examples to illustrate key differentiators.
The Rho-associated coiled-coil forming protein kinases (ROCK1 and ROCK2) are crucial regulators of cellular function, influencing cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1][2] Their central role in these processes has made them attractive therapeutic targets for a multitude of diseases, including glaucoma, pulmonary fibrosis, and cancer.[3][4][5] Early therapeutic strategies focused on non-selective inhibitors that target both ROCK1 and ROCK2. While demonstrating therapeutic potential, these pan-ROCK inhibitors are often associated with dose-limiting side effects, stemming from the broad inhibition of the two distinct ROCK isoforms. This has spurred the development of isoform-selective inhibitors, which promise enhanced efficacy and improved safety profiles.
The Rationale for ROCK Isoform Selectivity
ROCK1 and ROCK2, while sharing a high degree of homology in their kinase domains, exhibit distinct expression patterns and non-redundant biological functions.[3] ROCK1 is ubiquitously expressed, playing a significant role in systemic processes, including the regulation of blood pressure. Conversely, ROCK2 is more predominantly expressed in specific tissues such as the brain and heart.[3] This differential expression and function suggest that selectively targeting one isoform over the other could isolate the desired therapeutic effect while minimizing off-target effects. For instance, in the context of fibrosis, selective inhibition of ROCK2 has been shown to be a promising strategy.[6]
Comparative Analysis: Selectivity and Efficacy
The development of isoform-selective ROCK inhibitors has led to compounds with significantly improved selectivity profiles compared to non-selective agents like Fasudil and Y-27632. This enhanced selectivity can translate to a wider therapeutic window and a more favorable side-effect profile.
| Inhibitor Class | Example Compound | Target(s) | Key Advantages | Key Limitations |
| Non-Selective | Fasudil | ROCK1 & ROCK2 | Broadly effective in various disease models. Approved for cerebral vasospasm in some countries.[5] | Off-target effects due to inhibition of other kinases.[5] Potential for hypotension. |
| Non-Selective | Y-27632 | ROCK1 & ROCK2 | Widely used as a research tool to study ROCK signaling. | Can inhibit other kinases at higher concentrations. Not developed for clinical use due to toxicity.[5] |
| Selective | Belumosudil (KD025) | ROCK2 >> ROCK1 | High selectivity for ROCK2. Approved for chronic graft-versus-host disease. Reduced potential for cardiovascular side effects. | Therapeutic efficacy may be limited in diseases where both ROCK1 and ROCK2 play a significant role. |
| Selective | GNS-3595 | ROCK2 >> ROCK1 | 80-fold selectivity for ROCK2 over ROCK1.[6] Attenuates TGF-β–induced myofibroblast activation.[6] | Preclinical stage of development. |
| Selective | BA-1049 | ROCK2 >> ROCK1 | Orally available and brain-penetrant. Shown to reduce lesion volume in cavernous angioma models. | Preclinical stage of development. |
Experimental Data: Head-to-Head Comparisons
Studies directly comparing selective and non-selective ROCK inhibitors have highlighted the advantages of isoform-specific targeting. For example, in a mouse model of cavernous angioma, a vascular disease of the brain, selective ROCK2 inhibition with BA-1049 was shown to be effective in reducing lesion burden, whereas genetic haploinsufficiency of ROCK1 had no effect. This indicates that ROCK2 is the critical isoform to target in this specific pathology.
Furthermore, preclinical studies with the selective ROCK2 inhibitor SLx-2119 (the research name for KD025) demonstrated efficacy in models of fibrosis and arterial plaque formation while avoiding the significant hypotensive effects observed with non-selective ROCK inhibitors.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to differentiate between selective and non-selective ROCK inhibitors, various experimental protocols are employed.
Key Experimental Protocols:
-
Kinase Selectivity Profiling:
-
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases.
-
Methodology: The test compound is incubated with a panel of recombinant kinases and a fluorescently labeled ATP-competitive tracer. The displacement of the tracer by the inhibitor is measured, allowing for the calculation of IC50 values for each kinase. This provides a quantitative measure of selectivity.
-
-
In Vitro Myofibroblast Differentiation Assay:
-
Objective: To assess the anti-fibrotic potential of ROCK inhibitors.
-
Methodology: Primary human lung fibroblasts are cultured and stimulated with transforming growth factor-beta (TGF-β) to induce differentiation into myofibroblasts. The cells are co-treated with varying concentrations of the ROCK inhibitor. Myofibroblast differentiation is quantified by measuring the expression of alpha-smooth muscle actin (α-SMA) and collagen deposition via immunofluorescence or Western blotting.
-
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model:
-
Objective: To evaluate the therapeutic efficacy of ROCK inhibitors in a preclinical model of lung fibrosis.
-
Methodology: Mice are intratracheally instilled with bleomycin (B88199) to induce lung injury and subsequent fibrosis. The test compound is administered systemically (e.g., orally or intraperitoneally) for a defined period. At the end of the study, lung tissue is harvested for histological analysis (e.g., Masson's trichrome staining for collagen) and quantification of fibrotic markers.
-
Visualizing the Pathways and Processes:
References
- 1. stemcell.com [stemcell.com]
- 2. Identification and structure-activity relationship studies of 3-methylene-2-norbornanone as potent anti-proliferative agents presumably working through p53 mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of a Rho kinase inhibitor Y-27632 on superoxide production, aggregation and adhesion in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A ROCK Inhibitor Promotes Graft Survival during Transplantation of iPS-Cell-Derived Retinal Cells | MDPI [mdpi.com]
- 5. Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [catalogue.nla.gov.au]
Confirming P162-0948 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to confirm the in vivo target engagement of P162-0948, a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). This compound has an in vitro IC50 of 50.4 nM and has been shown to disrupt the TGF-β/Smad signaling pathway by reducing the phosphorylation of Smad proteins.[1] To effectively translate these in vitro findings to in vivo models and ultimately to clinical applications, robust confirmation of target engagement is paramount.
This document outlines both direct and indirect approaches to measure the interaction of this compound with its target, CDK8, within a living organism. We will compare these methods and provide supporting experimental data from analogous well-characterized inhibitors to establish a framework for designing and interpreting studies with this compound.
Comparative Analysis of In Vivo Target Engagement Strategies
Successful in vivo target engagement studies provide critical information on dose-response relationships, pharmacokinetic/pharmacodynamic (PK/PD) correlations, and overall confidence in the mechanism of action. Below is a comparison of established methods that can be adapted for this compound.
Table 1: Comparison of In Vivo Target Engagement Methodologies
| Method | Principle | Sample Type | Readout | Throughput | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[2][3] | Tissues, Tumors, PBMCs[1] | Western Blot or Mass Spectrometry for soluble target protein. | Low to Medium | Directly measures target binding; No compound modification needed.[2][4] | Technically demanding; Optimization of heating conditions required.[5] |
| Phospho-Smad Immunohistochemistry (IHC) | Antibody-based detection of phosphorylated Smad proteins in tissue sections.[6] | Fixed Tissues, Tumors | Staining intensity and localization. | High | Provides spatial information within the tissue architecture; Well-established technique. | Semi-quantitative; Dependent on antibody specificity. |
| Phospho-Smad Western Blot | Antibody-based detection of phosphorylated Smad proteins in tissue lysates.[4][7] | Tissue or Tumor Homogenates | Band intensity relative to total Smad and loading control. | Medium | Quantitative; Widely accessible technique. | Lacks spatial information; Requires tissue homogenization. |
| Activity-Based Protein Profiling (ABPP) | Covalent probes that selectively label active enzymes, which is competed off by the inhibitor.[2] | Tissue Lysates, Plasma | Fluorescence imaging or mass spectrometry. | High | Direct measure of enzyme activity; Can be multiplexed. | Requires a specific covalent probe for the target. |
Illustrative Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental approaches, the following diagrams are provided.
Comparative In Vivo Data from Other Small Molecule Inhibitors
While specific in vivo data for this compound is not yet publicly available, data from other targeted therapies can guide experimental design and interpretation.
Table 2: In Vivo Target Engagement Data for Selinexor (B610770) and Everolimus (B549166)
| Compound | Target | Model | Assay | Key Finding | Reference |
| Selinexor | XPO1 | Mouse Xenograft | FCCS Assay | Dose-dependent target occupancy in tumors, with >90% saturation at 10 mg/kg. | [8] |
| Everolimus | mTOR | Human NSCLC Patients | PET imaging, IHC for pS6 | Dose-dependent reduction in metabolic activity and downstream pathway inhibition. | [9] |
These examples highlight the importance of demonstrating a clear relationship between the administered dose and the effect on the target and its downstream pathways. For this compound, a successful study would show a dose-dependent decrease in pSmad levels in tumor or relevant tissues, which could be correlated with anti-tumor efficacy.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments recommended for confirming this compound in vivo target engagement.
Protocol 1: Phospho-Smad Immunohistochemistry (IHC) in Mouse Tissue
-
Tissue Preparation:
-
Harvest tissues or tumors from this compound-treated and vehicle-treated animals and fix in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissues through a series of graded ethanol (B145695) solutions and embed in paraffin.[10]
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through graded ethanol to water.[10]
-
-
Antigen Retrieval:
-
Immerse slides in a citrate (B86180) buffer (pH 6.0) and heat in a microwave or pressure cooker to unmask the antigen.[10]
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum (e.g., normal goat serum).
-
Incubate with a primary antibody specific for phospho-Smad2/3 (e.g., anti-pSmad2 Ser465/467) overnight at 4°C.[6]
-
Wash and incubate with a biotinylated secondary antibody.[11]
-
Apply an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine).
-
Counterstain with hematoxylin.[11]
-
-
Imaging and Analysis:
-
Dehydrate, clear, and mount the slides.
-
Capture images using a brightfield microscope and quantify the staining intensity using image analysis software.
-
Protocol 2: Phospho-Smad Western Blot from Tissue Lysates
-
Tissue Lysis:
-
Excise tissues or tumors and immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[7][12]
-
Sonicate the lysate to ensure complete lysis and shear DNA.[7]
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[12]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
Image the blot using a chemiluminescence imaging system.
-
Quantify band intensities and normalize pSmad levels to total Smad and a loading control (e.g., GAPDH or β-actin).
-
Protocol 3: In Vivo Cellular Thermal Shift Assay (CETSA)
-
In Vivo Treatment and Sample Collection:
-
Administer this compound or vehicle to animals.
-
At a specified time point, harvest tissues or tumors and immediately process or snap-freeze.[1]
-
-
Sample Preparation:
-
Homogenize fresh or thawed tissue in a suitable buffer without detergents.
-
Divide the homogenate into aliquots for each temperature point.[5]
-
-
Thermal Challenge:
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling.[5]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[5]
-
-
Analysis:
-
Collect the supernatant and analyze the amount of soluble CDK8 by Western blot, as described in Protocol 2.
-
Plot the percentage of soluble CDK8 against temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the this compound-treated group indicates target engagement.[5]
-
By employing these methodologies, researchers can robustly confirm the in vivo target engagement of this compound, providing essential data to support its continued development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. CETSA [cetsa.org]
- 3. Frontiers | Current Advances in CETSA [frontiersin.org]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. XPO1 target occupancy measurements confirm the selinexor recommended phase 2 dose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A translational, pharmacodynamic and pharmacokinetic phase IB clinical study of everolimus in resectable non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 11. Immunohistochemistry of Immune Cells and Cells Bound to in vivo Administered Antibodies in Liver, Lung, Pancreas, and Colon of B6/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
P162-0948: A Comparative Analysis of Cross-Reactivity with ROCK1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the CDK8 inhibitor P162-0948, with a focus on its potential cross-reactivity with ROCK1 (Rho-associated coiled-coil containing protein kinase 1). The objective is to present available data to help researchers assess the selectivity of this compound and its suitability for studies where specific inhibition of CDK8 is critical.
Executive Summary
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), with a reported IC50 of 50.4 nM.[1] It has been identified as a promising agent for research in pulmonary fibrosis due to its role in disrupting the TGF-β/Smad signaling pathway.[1] While this compound has been screened against a panel of 60 kinases to demonstrate its selectivity for CDK8, the specific data regarding its activity against ROCK1 is not publicly available in the referenced literature.[2][3]
Given the absence of direct quantitative data for this compound's interaction with ROCK1, this guide will provide a comparative framework using a known ROCK1 inhibitor. This will allow for an indirect assessment of potential off-target effects. It is important to note that some CDK8 inhibitors, such as Cortistatin A, have been shown to inhibit ROCK1 and ROCK2, suggesting that cross-reactivity within this class of inhibitors is possible.[4]
Kinase Inhibition Profile
The following table summarizes the known inhibitory activity of this compound against its primary target, CDK8. A comparative profile for a representative ROCK1 inhibitor is included to provide context for potency and selectivity.
| Compound | Primary Target | IC50 (nM) | Alternative Targets |
| This compound | CDK8 | 50.4[1] | Data for ROCK1 not publicly available. Screened against a panel of 60 kinases and found to be selective for CDK8.[2][3] |
| Representative ROCK1 Inhibitor (e.g., Y-27632) | ROCK1, ROCK2 | Ki of 140 nM for ROCK1 | Exhibits >200-fold selectivity over other kinases like PKC, PKA, and MLCK. |
Signaling Pathways
To understand the potential implications of cross-reactivity, it is essential to visualize the distinct signaling pathways regulated by CDK8 and ROCK1.
Caption: Simplified signaling pathways for CDK8 and ROCK1.
Experimental Workflows
The assessment of kinase inhibitor selectivity is crucial for preclinical drug development. Below are diagrams illustrating typical workflows for determining inhibitor potency and selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cortistatin A is a high-affinity ligand of protein kinases ROCK, CDK8, and CDK11 - PubMed [pubmed.ncbi.nlm.nih.gov]
P162-0948: A Comparative Analysis of a Selective CDK8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the CDK8 inhibitor P162-0948, focusing on its IC50 and Ki values in relation to other known CDK8 inhibitors. The information is intended for researchers and professionals in the field of drug discovery and development to facilitate an objective assessment of this compound's performance.
Introduction to this compound
This compound is a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription.[1] CDK8 is a component of the Mediator complex, which links transcription factors to the RNA polymerase II machinery. Dysregulation of CDK8 activity has been implicated in various diseases, including cancer. This compound has been shown to disrupt the TGF-β/Smad signaling pathway by reducing the phosphorylation of Smad proteins.[1]
Comparative Analysis of Inhibitor Potency
The potency of enzyme inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki value is a measure of the inhibitor's binding affinity to the enzyme. While the IC50 value for this compound is publicly available, its Ki value is not readily found in the reviewed literature.
The following table summarizes the reported IC50 and Ki/Kd values for this compound and a selection of other CDK8 inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Ki or Kd (nM) |
| This compound | CDK8 | 50.4 [1] | Not Reported |
| BI-1347 | CDK8/19 | 1.1, 1.4[2][3] | Not Reported |
| CCT251545 | CDK8/19 | 5, 6, 7 | Not Reported |
| MSC2530818 | CDK8 | 2.6, 3.3 | Not Reported |
| SEL120 | CDK8/19 | 4.4 | Not Reported |
| LY2857785 | CDK9, CDK8, CDK7 | 16 (for CDK8) | Not Reported |
| Senexin A | CDK8/19 | 280[4][5] | 830 (Kd)[6][7] |
Experimental Protocols for Potency Determination
The determination of IC50 and Ki values is crucial for the characterization of enzyme inhibitors. Below are representative protocols for biochemical assays commonly used to assess the potency of CDK8 inhibitors.
Biochemical Kinase Assay for IC50 Determination
This method measures the direct inhibitory effect of a compound on the enzymatic activity of CDK8.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., a peptide substrate with a phosphorylation site for CDK8)
-
Test compound (this compound or other inhibitors)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in kinase buffer.
-
In a multi-well plate, add the CDK8/Cyclin C enzyme to the kinase buffer.
-
Add the diluted test compound to the wells containing the enzyme and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.
-
The percentage of inhibition is calculated for each compound concentration relative to a control with no inhibitor.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
LanthaScreen™ Eu Kinase Binding Assay for Ki Determination
This assay measures the binding affinity of an inhibitor to the kinase.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
LanthaScreen™ Eu-anti-tag antibody
-
Kinase Tracer (fluorescently labeled ATP-competitive ligand)
-
Kinase buffer
-
Test compound
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a multi-well plate, combine the CDK8/Cyclin C enzyme and the Eu-labeled anti-tag antibody.
-
Add the diluted test compound to the enzyme/antibody mixture.
-
Add the Kinase Tracer to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the Fluorescence Resonance Energy Transfer (FRET) signal using a plate reader. The FRET signal is generated when both the Eu-labeled antibody and the fluorescent tracer are bound to the kinase.
-
In the presence of a competing inhibitor, the tracer is displaced, leading to a decrease in the FRET signal.
-
The data is used to calculate the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the tracer.
Signaling Pathway Context
This compound exerts its effects by inhibiting CDK8, which plays a significant role in the TGF-β/Smad signaling pathway. The following diagram illustrates the canonical TGF-β/Smad signaling cascade and the point of intervention by CDK8.
Caption: TGF-β/Smad signaling pathway and the inhibitory role of CDK8.
Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the IC50 value of a kinase inhibitor.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Senexin A | CDK | TargetMol [targetmol.com]
- 7. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Drug Discovery: A Comparative Guide to P162-0948 in Phenotypic Screening Validation
For Immediate Release
In the dynamic landscape of drug discovery, phenotypic screening has re-emerged as a pivotal strategy for identifying novel therapeutics. This guide provides a comprehensive validation of P162-0948, a potent and selective CDK8 inhibitor, and compares its performance against alternative compounds in modulating the TGF-β/Smad signaling pathway, a critical mediator of cell proliferation, differentiation, and fibrosis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage cutting-edge compounds in their research.
Executive Summary
This compound is a novel, selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) with a half-maximal inhibitory concentration (IC50) of 50.4 nM.[1][2][3][4] Phenotypic screening and subsequent validation studies have demonstrated its efficacy in reducing cell migration and the expression of epithelial-to-mesenchymal transition (EMT) related proteins in A549 human alveolar epithelial cell lines.[1][3] this compound exerts its effects through the disruption of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway by reducing the phosphorylation of Smad proteins.[1][2][3] This guide provides a detailed comparison of this compound with Senexin A, another CDK8 inhibitor, and Pirfenidone, an anti-fibrotic drug that also modulates the TGF-β pathway.
Comparative Analysis of Therapeutic Compounds
The following table summarizes the quantitative data for this compound and its alternatives. This data provides a clear comparison of their potency and efficacy in modulating key cellular processes involved in fibrosis and cancer.
| Compound | Target | IC50 | Key Phenotypic Effects | Cell Line |
| This compound | CDK8 | 50.4 nM [1][2][3][4] | Reduces cell migration and expression of EMT-related proteins. [1][3] | A549 [1][3] |
| Senexin A | CDK8/19 | 280 nM (for CDK8)[5][6][7] | Inhibits p21-induced transcription.[5][6][7] | HCT116, HT1080[5][7] |
| Pirfenidone | Multiple (including TGF-β pathway) | Not applicable (mechanism is multi-faceted) | Attenuates fibrosis, inflammation, and oxidative stress.[1][2][8] | Various (used in clinical settings for Idiopathic Pulmonary Fibrosis) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments cited in this guide.
Cell Migration Assay (Wound Healing)
This assay assesses the effect of a compound on the migration of a confluent cell monolayer.
-
Cell Seeding: Plate A549 cells in a 24-well plate and grow to confluence.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove dislodged cells and add fresh media containing the test compound (e.g., this compound, Senexin A) at various concentrations. Include a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the width of the scratch at different points for each time point and treatment. Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Cell Migration Assay
This assay measures the chemotactic migration of cells through a porous membrane.
-
Chamber Preparation: Place a Transwell insert with a polycarbonate membrane (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS or TGF-β) to the lower chamber.
-
Cell Seeding and Treatment: Resuspend A549 cells in serum-free media containing the test compound or vehicle control and add them to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 24 hours).
-
Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a stain such as crystal violet. Count the number of migrated cells in several fields of view under a microscope.
Western Blot for EMT Markers
This technique is used to detect changes in the expression of key epithelial and mesenchymal protein markers.
-
Cell Lysis: Treat A549 cells with TGF-β in the presence or absence of the test compound. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the intensity of the protein bands and normalize to the loading control to determine the relative protein expression.
Smad Phosphorylation Assay
This assay measures the level of phosphorylated Smad2/3, an indicator of TGF-β pathway activation.
-
Cell Treatment: Culture A549 cells and treat with TGF-β for a short period (e.g., 30-60 minutes) in the presence or absence of the test compound.
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as described for Western Blotting.
-
Western Blot Analysis: Perform Western blotting as described above, using primary antibodies specific for phosphorylated Smad2/3 (p-Smad2/3) and total Smad2/3.
-
Data Analysis: Quantify the band intensities for p-Smad2/3 and total Smad2/3. The level of Smad phosphorylation is expressed as the ratio of p-Smad2/3 to total Smad2/3.
Conclusion
This compound demonstrates significant potential as a selective CDK8 inhibitor for therapeutic intervention in diseases driven by aberrant TGF-β signaling, such as pulmonary fibrosis and certain cancers. Its superior potency compared to Senexin A highlights its promise. While Pirfenidone offers a broader anti-fibrotic effect, its multi-target nature may lead to off-target effects. The data and protocols presented in this guide provide a robust framework for the further investigation and validation of this compound and other compounds identified through phenotypic screening. Future studies should focus on direct, head-to-head quantitative comparisons of these compounds in relevant in vivo models to fully elucidate their therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. sterispharma.com [sterispharma.com]
- 3. Senexin A | CDK | TargetMol [targetmol.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
A Comparative Guide to ROCK2 Inhibition: Small Molecule Inhibitor Belumosudil (KD025) vs. siRNA Knockdown
An Important Note on the Original Query: The initial request specified a comparison between P162-0948 and siRNA knockdown of ROCK2. However, literature review indicates that this compound is a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) with an IC50 of 50.4 nM, and it functions by disrupting the TGF-β/Smad signaling pathway[1]. As this compound does not target ROCK2, a direct comparison of its performance against ROCK2 siRNA is not scientifically relevant.
Therefore, this guide provides a comparison between a well-characterized, selective small molecule inhibitor of ROCK2, Belumosudil (KD025) , and siRNA-mediated knockdown of ROCK2. This comparison will be valuable for researchers, scientists, and drug development professionals considering different methodologies for inhibiting ROCK2 function.
Introduction to ROCK2 Inhibition Strategies
Rho-associated coiled-coil-containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal organization, cell motility, and inflammation[2][3]. Its involvement in pathological conditions such as fibrosis, autoimmune diseases, and cancer has made it an attractive therapeutic target[4][5]. Researchers looking to investigate or therapeutically target ROCK2 have two primary methods at their disposal: small molecule inhibitors and genetic knockdown techniques like small interfering RNA (siRNA).
Belumosudil (formerly KD025) is an orally available, selective ROCK2 inhibitor[6][7]. It functions by competitively binding to the ATP-binding pocket of the ROCK2 kinase domain, thereby preventing the phosphorylation of its downstream substrates[7]. This pharmacological approach offers rapid, reversible, and dose-dependent inhibition of ROCK2 activity.
siRNA knockdown is a genetic method that leads to the sequence-specific degradation of ROCK2 messenger RNA (mRNA), thereby preventing the synthesis of the ROCK2 protein. This approach offers high specificity for the target protein and can achieve profound and sustained reduction of protein levels.
This guide provides a comparative overview of these two distinct approaches to ROCK2 inhibition, summarizing their mechanisms, performance data, and experimental protocols.
Quantitative Data Comparison
The following tables summarize quantitative data on the efficacy and specificity of Belumosudil (KD025) and ROCK2 siRNA from published studies.
| Method | Target | Cell Line / System | Concentration / Dose | Efficacy | Reference |
| Belumosudil (KD025) | ROCK2 Kinase Activity | Human T Cells | In vitro | Down-regulates IL-21 and IL-17 secretion by 90% and 60%, respectively. | [7] |
| Belumosudil (KD025) | ROCK2 Kinase Activity | Patients with Psoriasis Vulgaris | 200 mg twice daily | Reduces Psoriasis Area and Severity Index scores by 50% in 46% of patients. | [6] |
| Belumosudil (KD025) | ROCK2 Kinase Activity | Patients with cGVHD | 200 mg once or twice daily | Overall response rates of 65-69%. | [8] |
| siRNA Knockdown | ROCK2 mRNA/Protein | Human hTERT RPE-1 cells | Not specified | Efficient knockdown confirmed by Western blot; increased cilia incidence by >10% and cilia length by 34.7%. | |
| siRNA Knockdown | ROCK2 mRNA/Protein | GTM-3 cells | Not specified | Reduced ROCK2 mRNA by 70 ± 4% and protein expression by ~90%. | |
| siRNA Knockdown | ROCK2 mRNA/Protein | Cultured myometrial cells | Not specified | Achieved an 80% reduction in ROCK1/2 protein expression (when used in combination). | [1] |
| Method | Parameter | Advantages | Disadvantages |
| Belumosudil (KD025) | Mechanism | Rapid and reversible inhibition of kinase activity. | Potential for off-target effects on other kinases. |
| Dose Control | Easily titratable concentration for dose-response studies. | Pharmacokinetics and metabolism can influence effective concentration. | |
| Temporal Control | Onset and duration of inhibition can be controlled by addition and removal of the compound. | Continuous presence required for sustained inhibition. | |
| In Vivo Use | Orally bioavailable and suitable for systemic administration in animal models and humans. | Potential for systemic toxicity and side effects. | |
| siRNA Knockdown | Specificity | High sequence specificity for ROCK2 mRNA. | Potential for off-target knockdown of unintended mRNAs. |
| Efficacy | Can achieve profound and long-lasting reduction of protein levels. | Incomplete knockdown can leave residual protein function. | |
| Mechanism | Acts at the genetic level, preventing protein synthesis. | Slower onset of action, dependent on protein turnover rates. | |
| In Vivo Use | Delivery to target tissues in vivo can be challenging. | Potential for immunogenicity. |
Experimental Protocols
Small Molecule Inhibition with Belumosudil (KD025)
This protocol is a general guideline for treating cultured cells with Belumosudil.
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Belumosudil (e.g., 10 mM in DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Belumosudil. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest Belumosudil treatment group.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Downstream Analysis: Following incubation, cells can be harvested for analysis of ROCK2 activity (e.g., by assessing phosphorylation of downstream targets like MYPT1 or MLC2 via Western blot) or for various cellular assays.
siRNA Knockdown of ROCK2
This protocol provides a general procedure for transient knockdown of ROCK2 using siRNA.
-
siRNA Preparation: Resuspend lyophilized ROCK2-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 10-20 µM.
-
Cell Seeding: Seed cells in a multi-well plate such that they will be 30-50% confluent at the time of transfection.
-
Transfection Complex Formation:
-
For each well to be transfected, dilute the siRNA in an appropriate volume of serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown will depend on the cell type and the turnover rate of the ROCK2 protein.
-
Analysis of Knockdown Efficiency: Harvest the cells to assess the efficiency of ROCK2 knockdown by quantitative RT-PCR (to measure mRNA levels) and Western blot (to measure protein levels).
-
Phenotypic Assays: Once knockdown is confirmed, parallel experiments can be conducted to assess the phenotypic consequences of reduced ROCK2 expression.
Mandatory Visualizations
ROCK2 Signaling Pathway and Points of Inhibition
Caption: ROCK2 signaling and intervention points.
Experimental Workflow: Small Molecule Inhibitor vs. siRNA
Caption: Workflow for comparing inhibitor vs. siRNA.
Conclusion
Both Belumosudil (a selective small molecule inhibitor) and siRNA knockdown are powerful tools for inhibiting ROCK2 function. The choice between these two methods will largely depend on the specific research question and experimental context.
-
Belumosudil is ideal for studies requiring rapid, reversible, and dose-dependent inhibition of ROCK2's catalytic activity, and it is particularly well-suited for in vivo studies and potential therapeutic applications.
-
siRNA knockdown is the preferred method for studies aiming to understand the long-term consequences of reduced ROCK2 protein levels and for dissecting the roles of the protein's kinase-independent functions.
For a comprehensive understanding of ROCK2's role in a particular biological process, a combination of both approaches is often the most rigorous strategy, as it allows for the validation of findings using two independent inhibitory mechanisms.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. ROCK-2-selective targeting and its therapeutic outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. redxpharma.com [redxpharma.com]
- 4. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROCK2, a critical regulator of immune modulation and fibrosis has emerged as a therapeutic target in chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cutting Edge: Selective Oral ROCK2 Inhibitor Reduces Clinical Scores in Patients with Psoriasis Vulgaris and Normalizes Skin Pathology via Concurrent Regulation of IL-17 and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective oral ROCK2 inhibitor down-regulates IL-21 and IL-17 secretion in human T cells via STAT3-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ROCK2 Inhibition With Belumosudil (KD025) for the Treatment of Chronic Graft-Versus-Host Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating ROCK Inhibition: A Comparative Guide to Y-27632 Alternatives for Enhanced Efficacy and Specificity
For researchers, scientists, and drug development professionals investigating the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway, the selection of an appropriate inhibitor is critical. While Y-27632 is a widely used tool, scenarios demanding greater potency, selectivity, or efficacy in the face of potential resistance necessitate a thorough comparison of available alternatives. This guide provides an objective comparison of Y-27632 with other notable ROCK inhibitors, supported by experimental data, detailed protocols, and visual pathway diagrams.
Initial searches for a compound designated "P162-0948" and for established models of resistance to the ROCK inhibitor Y-27632 did not yield specific results in the public domain. It is possible that "this compound" is an internal development name for a compound not yet publicly disclosed. Similarly, while the concept of drug resistance is central to cancer therapy, well-characterized models of acquired resistance to Y-27632 are not prominently described in the reviewed literature.
This guide, therefore, focuses on comparing the efficacy of Y-27632 with other commercially available and clinically relevant ROCK inhibitors. This comparative data can inform the selection of an alternative inhibitor in situations where Y-27632 may show limited efficacy or off-target effects.
The Rho/ROCK Signaling Pathway
The Rho/ROCK pathway is a critical regulator of cell shape, motility, and contraction. It is often upregulated in various pathologies, including cancer, making it an attractive therapeutic target.
Figure 1. Simplified Rho/ROCK signaling pathway.
Comparative Efficacy of ROCK Inhibitors
The following tables summarize the biochemical potency and cellular effects of Y-27632 and selected alternatives.
Table 1: Biochemical Potency of ROCK Inhibitors
| Compound | Target(s) | Ki (nM) | IC50 (nM) | Citation(s) |
| Y-27632 | ROCK1, ROCK2 | 220 (ROCK1), 300 (ROCK2) | - | [1] |
| Fasudil | ROCK1, ROCK2 | - | - | |
| Ripasudil (K-115) | ROCK1, ROCK2 | - | 19 (ROCK1), 51 (ROCK2) | |
| AT13148 | ROCK1, ROCK2, AKT | - | 5 (inhibition of MLC2 phosphorylation in human PDAC cells) | [2] |
Table 2: Comparison of Cellular Effects of ROCK Inhibitors
| Compound | Cell Line(s) | Key Cellular Effects | Citation(s) |
| Y-27632 | Pancreatic Ductal Adenocarcinoma (PDAC) cells (KPC and TKCC5) | Induces morphological changes, reduces contractile force, motility, and 3D collagen matrix invasion. | [2][3] |
| Human Pluripotent Stem Cells (hPSCs) | Increases cell survival and growth after thawing and passaging without affecting pluripotency. | [1][4][5][6] | |
| Fasudil | Human Pluripotent Stem Cells (hPSCs) | Similar to Y-27632, increases cell survival and growth after thawing and passaging; can be used as a substitute for Y-27632. | [1][4][5][6] |
| Ripasudil (K-115) | Human Corneal Endothelial Cells (HCECs) | Promotes cell proliferation and wound healing. | [7] |
| AT13148 | Pancreatic Ductal Adenocarcinoma (PDAC) cells (KPC and TKCC5) | Phenocopies Y-27632 and H1152 in blocking substrate phosphorylation, inducing morphological changes, and reducing contractile force, motility, and 3D invasion. Reduces subcutaneous tumor growth in vivo. | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the comparison of ROCK inhibitors.
General Workflow for Comparing ROCK Inhibitors
Figure 2. Generalized workflow for comparing ROCK inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against ROCK1 and ROCK2.
-
Principle: A radiometric or fluorescence-based assay measures the phosphorylation of a substrate by the ROCK enzyme in the presence of varying concentrations of the inhibitor.
-
Materials: Recombinant human ROCK1 and ROCK2 enzymes, appropriate substrate (e.g., Myelin Basic Protein), ATP (radiolabeled or with a detection-compatible modification), kinase buffer, inhibitor compounds, multi-well plates, detection reagents, and a suitable plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, combine the ROCK enzyme, substrate, and kinase buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period at a specific temperature (e.g., 30°C for 30 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Western Blot for Phospho-Myosin Light Chain (p-MLC)
Objective: To assess the in-cell inhibition of ROCK activity by measuring the phosphorylation of its downstream target, MLC.
-
Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated MLC in cell lysates after treatment with ROCK inhibitors.
-
Materials: Cell culture reagents, ROCK inhibitors, lysis buffer, protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membranes, primary antibodies (anti-p-MLC, anti-total MLC, and a loading control like GAPDH), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of ROCK inhibitors for a specified time (e.g., 1 hour).
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration of each lysate.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify band intensities and normalize the p-MLC signal to total MLC and the loading control.
-
Transwell Invasion Assay
Objective: To evaluate the effect of ROCK inhibitors on the invasive potential of cancer cells.
-
Principle: Cells are seeded in the upper chamber of a Transwell insert coated with a basement membrane extract (e.g., Matrigel). Chemoattractant is placed in the lower chamber. The number of cells that invade through the matrix and migrate to the lower surface of the insert is quantified.
-
Materials: Transwell inserts with porous membranes, Matrigel or a similar basement membrane matrix, cell culture medium with and without serum (or other chemoattractant), ROCK inhibitors, cotton swabs, fixing and staining reagents (e.g., methanol (B129727) and crystal violet), and a microscope.
-
Procedure:
-
Coat the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Pre-treat cells with ROCK inhibitors for a specified duration.
-
Resuspend the treated cells in serum-free medium and seed them into the upper chamber of the inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a period that allows for invasion (e.g., 24-48 hours).
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields and calculate the average.
-
Conclusion
While the specific compound this compound remains unidentified in the public domain and the concept of Y-27632 resistant models is not well-established in the literature, a comparative analysis of Y-27632 with other ROCK inhibitors such as Fasudil, Ripasudil, and AT13148 provides valuable insights for researchers. The choice of inhibitor will depend on the specific experimental context, including the cell type, the desired potency, and the potential need for isoform selectivity or a broader kinase inhibition profile. The experimental protocols provided herein offer a framework for conducting rigorous comparative studies to identify the most suitable ROCK inhibitor for a given research application. As new ROCK inhibitors continue to be developed, such comparative evaluations will remain essential for advancing our understanding of Rho/ROCK signaling in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Rho kinase inhibitor AT13148 blocks pancreatic ductal adenocarinoma invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research | PLOS One [journals.plos.org]
- 5. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fortunejournals.com [fortunejournals.com]
P162-0948: A Comparative Guide for Researchers in Pulmonary Fibrosis and TGF-β Signaling
For researchers and drug development professionals investigating novel therapeutic avenues for pulmonary fibrosis and other disorders driven by aberrant TGF-β signaling, the selective CDK8 inhibitor P162-0948 presents a compelling molecular tool. This guide provides a comprehensive comparison of this compound with other known CDK8 inhibitors, supported by available experimental data and detailed protocols to aid in the design and execution of future studies.
This compound has been identified as a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) with a reported IC50 of 50.4 nM. Its mechanism of action involves the disruption of the TGF-β/Smad signaling pathway, a critical mediator in the pathogenesis of pulmonary fibrosis. By reducing the phosphorylation of Smad proteins, this compound can attenuate downstream pro-fibrotic processes, including cell migration and the expression of proteins related to epithelial-mesenchymal transition (EMT). These characteristics position this compound as a valuable agent for research into pulmonary fibrosis and related conditions.
Performance Comparison of CDK8 Inhibitors
To provide a clear perspective on the efficacy of this compound, this section compares its performance with other commercially available CDK8 inhibitors. The data presented below is collated from various scientific sources and provides key metrics for each compound.
| Compound | Target(s) | IC50 (CDK8) | Key Research Applications | Reference |
| This compound | CDK8 | 50.4 nM | Pulmonary Fibrosis, TGF-β/Smad signaling | [1] |
| Senexin A | CDK8/19 | 280 nM | Cancer, p21-induced transcription | [2][3][4] |
| CCT251921 | CDK8/19 | - | Cancer (preclinical) | [5] |
| BI-1347 | CDK8 | 1.1 nM | Cancer, Immuno-oncology | [6][7] |
| E966-0530-45418 | CDK8 | 129 nM | Pulmonary Fibrosis, TGF-β/Smad signaling | [8][9] |
Signaling Pathway and Experimental Workflow Visualization
To illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation, the following diagrams are provided.
References
- 1. ijbs.com [ijbs.com]
- 2. The Cyclin-Dependent Kinase 8 Inhibitor E966-0530-45418 Attenuates Pulmonary Fibrosis In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-catenin induces A549 alveolar epithelial cell mesenchymal transition during pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of Cyclin-Dependent Kinases Triggers Anti-Fibrotic Effects in Hepatic Stellate Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Evaluation of the mechanism of epithelial-mesenchymal transition in human ovarian cancer stem cells transfected with a WW domain-containing oxidoreductase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijbs.com [ijbs.com]
- 9. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
P162-0948: A Comparative Analysis of a Novel CDK8 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the kinase selectivity profile of P162-0948 with other known CDK8 inhibitors. The following sections detail the quantitative kinase inhibition data, experimental methodologies, and relevant signaling pathways to offer a thorough understanding of this compound's performance and potential applications.
Kinase Selectivity Profile
This compound is a novel and potent CDK8 inhibitor identified through a structure-based virtual screening campaign.[1][2] It exhibits a half-maximal inhibitory concentration (IC50) of 50.4 nM for CDK8.[1][2][3] To assess its selectivity, this compound was tested against a panel of 60 different kinases, demonstrating a notable selectivity for CDK8.[1][2]
For a comprehensive comparison, the selectivity data of this compound is presented alongside that of other well-characterized CDK8 inhibitors, CCT251545 and BI-1347. It is important to note that the kinase panels and assay conditions for these inhibitors may differ, and this data is compiled from separate studies.
| Kinase Target | This compound (% Inhibition at 10 µM) | CCT251545 (IC50 in nM) | BI-1347 (IC50 in nM) |
| CDK8 | >90% | 7 | 1 |
| CDK19 | Not Available | 6 | Not Available |
| GSK3α | <10% | 462 | Not Available |
| GSK3β | <10% | 690 | Not Available |
| PRKCQ | <10% | 122 | Not Available |
| Other Kinases (representative examples) | Generally low inhibition | >100-fold selectivity over 291 other kinases | >300-fold selectivity over 325 other kinases |
Note: The data for this compound is presented as percent inhibition at a single concentration, while data for CCT251545 and BI-1347 are presented as IC50 values. A direct comparison of potency requires IC50 determination for this compound against a broader panel.
Experimental Protocols
The methodologies employed to determine the kinase inhibition profiles are crucial for interpreting the data. Below are the detailed experimental protocols for the key experiments cited.
This compound Kinase Inhibition Assay
The inhibitory activity of this compound against CDK8 and a panel of 60 other kinases was determined using a commercially available kinase profiling service. The general principle of these assays involves quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from ATP into a substrate.
A typical workflow for such a radiometric kinase assay is as follows:
Caption: Workflow of a radiometric kinase inhibition assay.
General Kinase Selectivity Profiling Assay (for competitor compounds)
The selectivity of competitor compounds like CCT251545 and BI-1347 was determined using large-scale kinase panels. These services often employ various assay formats, including radiometric assays (as described above) or fluorescence/luminescence-based assays.
A common alternative is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced in the kinase reaction. This luminescence-based assay has a universal applicability for different kinases.
Caption: Workflow of the ADP-Glo™ kinase assay.
Signaling Pathway Context
This compound has been shown to disrupt the TGF-β/Smad signaling pathway by reducing the phosphorylation of Smad proteins in the nucleus.[1][2][3] This pathway is a critical regulator of various cellular processes, and its dysregulation is implicated in diseases such as pulmonary fibrosis.[1]
The diagram below illustrates the canonical TGF-β/Smad signaling pathway and the point of intervention by a CDK8 inhibitor like this compound.
References
Safety Operating Guide
Navigating the Disposal of Novel Compound P162-0948: A Procedural Guide
The responsible disposal of laboratory waste is a critical component of ensuring personnel safety and environmental health. For novel or proprietary compounds such as P162-0948, for which specific disposal protocols may not be readily available, a systematic approach based on established principles of chemical waste management is essential. This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of such substances.
Core Principles of Chemical Waste Disposal
All chemical waste must be managed in accordance with local, state, and federal regulations.[1][2] The primary goal is to prevent harm to human health and the environment.[1][2] Key steps in this process include hazard identification, proper segregation, secure containment, and appropriate labeling.[3][4] Never dispose of chemical waste down the sink or in the regular trash unless explicitly permitted for specific, non-hazardous materials.[3][4]
Step-by-Step Disposal Procedure for this compound
1. Hazard Identification and Characterization:
The first and most crucial step is to determine the potential hazards associated with this compound. If a Safety Data Sheet (SDS) is available, it will provide detailed information on physical and chemical properties, toxicity, and reactivity. In the absence of an SDS for a novel compound, a risk assessment based on its chemical structure, functional groups, and any available toxicological data should be conducted.
Key Hazard Categories to Consider:
-
Ignitability: Liquids with a flash point less than 60°C (140°F).[1]
-
Corrosivity: Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[2]
-
Reactivity: Substances that are unstable, react violently with water, or can generate toxic gases.
-
Toxicity: Chemicals that are harmful if ingested, inhaled, or absorbed through the skin. This includes acutely toxic materials, carcinogens, and mutagens.[5]
2. Waste Segregation:
Proper segregation of chemical waste is mandatory to prevent dangerous reactions.[4] Do not mix different waste streams. This compound waste should be collected in a dedicated, compatible container.
| Waste Stream | Examples | Segregation Guidelines |
| Halogenated Solvents | Methylene chloride, chloroform | Collect separately from non-halogenated solvents. |
| Non-Halogenated Solvents | Xylene, toluene, alcohols | Keep separate from halogenated solvents. |
| Corrosive Waste (Acids) | Nitric acid, sulfuric acid | Store separately from bases and reactive metals. Do not mix oxidizing acids with organic materials.[5] |
| Corrosive Waste (Bases) | Sodium hydroxide, ammonium (B1175870) hydroxide | Store separately from acids. |
| Heavy Metal Waste | Mercury, lead, cadmium compounds | Collect separately as these often require specific treatment.[1] |
| Solid Chemical Waste | Contaminated labware, gloves, paper towels | Bag separately from liquid waste. Ensure no free liquids are present.[5][6] |
3. Container Selection and Labeling:
-
Container: Use a container that is chemically compatible with this compound and is in good condition with a secure, tight-fitting lid.[3][4] The container must be kept closed except when adding waste.[3][4]
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as accumulation begins.[3] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound waste")
-
The approximate percentages of each component
-
The specific hazards (e.g., flammable, corrosive, toxic)
-
The date accumulation started
-
4. Storage:
Store waste containers in a designated, well-ventilated satellite accumulation area. Secondary containment, such as a larger, chemically resistant tub or tray, should be used for all liquid waste containers to contain potential leaks or spills.[3][4] Ensure that incompatible waste streams are stored separately.
5. Disposal and Pickup:
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4] Do not accumulate more than 55 gallons of hazardous waste or one quart of acute hazardous waste in your laboratory.[3]
Disposal of Empty Containers
A chemical container is not considered "empty" until it has been thoroughly rinsed. For containers that held this compound, the first rinse should be collected and disposed of as hazardous waste.[4] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4] After proper rinsing, deface the label and dispose of the container according to institutional guidelines.
Spill Management
In the event of a spill of this compound, immediately alert personnel in the area. Spilled chemicals and the materials used to clean them up must be disposed of as hazardous waste.[3][5] For significant spills, contact your EHS department for assistance.
The following diagram illustrates the decision-making workflow for the proper disposal of a laboratory chemical like this compound.
Caption: Decision workflow for chemical waste disposal.
References
- 1. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. research.auburn.edu [research.auburn.edu]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 6. nems.nih.gov [nems.nih.gov]
Personal protective equipment for handling P162-0948
Essential Safety and Handling Guide for P162-0948
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the selective CDK8 inhibitor, this compound (CAS No. 1358201-44-1). The following procedural guidance is intended to ensure the safe handling, use, and disposal of this research compound.
Product Identification and Hazard Summary
-
Product Name: this compound
-
Synonyms: CDK8 Inhibitor
-
CAS Number: 1358201-44-1
-
Molecular Formula: C₂₄H₂₃N₅O
-
Molecular Weight: 397.47 g/mol [1]
-
Primary Use: For research use only. This compound is a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and is under investigation for its potential role in pulmonary fibrosis research by disrupting the TGF-β/Smad signaling pathway.[2][3] It is not intended for human or veterinary use.
Hazard Statement: While a specific Safety Data Sheet (SDS) for this compound is not publicly available, similar chemical compounds are typically handled as potentially hazardous. Users should assume the compound may be harmful if swallowed, toxic in contact with skin, and may cause skin and serious eye irritation.
Personal Protective Equipment (PPE) and Handling
Adherence to standard laboratory safety practices is mandatory. The following PPE should be worn at all times when handling this compound.
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166, NIOSH (US), or EN 166 (EU) standards. |
| Hand Protection | Wear chemical-impermeable gloves (e.g., nitrile or neoprene rubber). Gloves must be inspected prior to use.[1][4] |
| Body Protection | Wear a lab coat or flame-retardant antistatic protective clothing. Ensure skin is not exposed. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood.[1][4] Avoid inhalation of dust or aerosols.[1][4] |
Handling Precautions:
-
Avoid the formation of dust and aerosols.[4]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the laboratory.
First Aid Measures
In the event of exposure, follow these first-aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
-
Recommended storage is often at -20°C for long-term stability.
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
Disposal:
-
Dispose of waste product and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 2. Avoid breathing dust and ensure adequate ventilation.[4]
-
Containment and Clean-up: Sweep up the spilled material, avoiding dust formation, and place it in a suitable, closed container for disposal. Do not let the product enter drains.[4]
Experimental Protocols and Data
This compound has been shown to reduce cell migration and the expression of EMT-related proteins in A549 human alveolar epithelial cells.[2][3] It achieves this by reducing the phosphorylation of Smad, thereby disrupting the TGF-β/Smad signaling pathway.[2][3]
Experimental Workflow for Assessing CDK8 Inhibition in A549 Cells
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-beta signalling through the Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetmol.com [targetmol.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.metasci.ca [sds.metasci.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
